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  • Product: Lacidipine Monomethyl Ester
  • CAS: 103890-81-9

Core Science & Biosynthesis

Foundational

Technical Guide: Lacidipine Monomethyl Ester (Impurity A)

Characterization, Formation Mechanisms, and Analytical Profiling Executive Summary Lacidipine Monomethyl Ester (CAS: 103890-81-9 ) is a critical process-related impurity and degradation product of Lacidipine, a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Formation Mechanisms, and Analytical Profiling

Executive Summary

Lacidipine Monomethyl Ester (CAS: 103890-81-9 ) is a critical process-related impurity and degradation product of Lacidipine, a lipophilic dihydropyridine calcium channel blocker.[1][2] Often designated as Impurity A in pharmacopoeial contexts (BP/EP), its presence typically signals transesterification events during synthesis or analytical sample preparation involving methanol.

This guide provides a deep-dive technical analysis for pharmaceutical scientists, focusing on the structural identity, formation kinetics, and validated protocols for the detection and control of this specific impurity.

Chemical Identity and Physicochemical Properties[2][3][4][5][6][7]

Lacidipine is a diester (diethyl ester).[3][4] The "Monomethyl Ester" designation is a colloquial nomenclature for the Ethyl Methyl mixed ester, where one of the ethyl groups on the 3,5-dicarboxylate moiety is replaced by a methyl group.

1.1 Core Identity Matrix
PropertySpecification
Common Name Lacidipine Monomethyl Ester (Impurity A)
CAS Number 103890-81-9
Chemical Name Ethyl methyl (E)-4-{2-[2-(tert-butoxycarbonyl)vinyl]phenyl}-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Molecular Formula C₂₅H₃₁NO₆
Molecular Weight 441.52 g/mol
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water
Purity Standard Typically ≥95% (HPLC) for reference standards
1.2 Structural Significance

Unlike oxidative degradants (such as the pyridine analog, Impurity B), Lacidipine Monomethyl Ester retains the 1,4-dihydropyridine ring structure. This retention preserves the chromophore's UV absorption characteristics (λmax ~240 nm and ~360 nm), making it spectrally similar to the parent drug but chromatographically distinct due to altered polarity.

Formation Mechanism: The Transesterification Pathway

The formation of Lacidipine Monomethyl Ester is a classic example of solvent-mediated transesterification. This phenomenon is particularly risky during the analytical preparation of Lacidipine samples if methanol is used as a diluent without pH control.

Mechanism:

  • Nucleophilic Attack: Methanol acts as a nucleophile, attacking the carbonyl carbon of one of the ethyl ester groups at the 3 or 5 position of the dihydropyridine ring.

  • Catalysis: This reaction is catalyzed by trace acids or bases, or even by light exposure which can induce micro-environmental changes promoting ester exchange.

  • Result: The ethoxy group is displaced by a methoxy group, yielding the ethyl-methyl diester (Impurity A).

Visualization: Transesterification Pathway

The following diagram illustrates the structural transformation from the parent API to the Monomethyl Ester impurity.

Lacidipine_Transesterification Figure 1: Solvent-Mediated Transesterification Pathway Parent Lacidipine (API) (Diethyl Ester) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack (Methoxy group) MeOH Methanol (Solvent) MeOH->Intermediate ImpurityA Lacidipine Monomethyl Ester (Impurity A) Intermediate->ImpurityA Elimination of Ethoxy group Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: The conversion of Lacidipine to its Monomethyl Ester via nucleophilic substitution in methanolic environments.

Analytical Profiling and Detection Protocols

To distinguish Lacidipine Monomethyl Ester from the parent API and other impurities (like the cis-isomer or oxidative degradants), a high-resolution HPLC method is required. The monomethyl ester is slightly more polar than the parent diethyl ester, resulting in a shorter retention time on Reverse Phase (RP) columns.

3.1 Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate Impurity A (Monomethyl Ester) from Lacidipine with a resolution factor (


) > 2.0.

Reagents:

  • Mobile Phase A: Ammonium Acetate Buffer (pH 4.5 to 5.0)

  • Mobile Phase B: Acetonitrile (ACN)

  • Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)

Method Parameters:

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV @ 240 nm (primary) and 360 nm (secondary)
Column Temp 30°C

| Run Time | 45 minutes |

Gradient Program:

  • 0-5 min: Isocratic 60% B (Equilibration)

  • 5-25 min: Linear gradient to 90% B

  • 25-35 min: Isocratic 90% B (Elution of highly lipophilic dimers)

  • 35-40 min: Return to 60% B

Expected Retention Behavior:

  • Lacidipine Monomethyl Ester (Impurity A): Elutes before the parent peak (Relative Retention Time ~0.85 - 0.90).

  • Lacidipine (Parent): Reference peak (RRT = 1.00).

  • Impurity B (Dehydro): Elutes after the parent due to planar aromaticity increasing interaction with C18.

3.2 Protocol: Prevention of Artifact Formation

Since the impurity can be generated during analysis, the choice of diluent is critical.

  • Avoid Pure Methanol: Do not use 100% methanol for standard/sample preparation if the solution will stand for >1 hour.

  • Recommended Diluent: Acetonitrile:Water (80:20 v/v) or pure Acetonitrile.

  • Verification: If a peak at RRT ~0.90 increases over time in the autosampler, confirm it is the Monomethyl Ester by switching the diluent to Acetonitrile.

Regulatory and Safety Context

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified if they exceed the qualification threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower) [1].

  • Toxicity: While specific toxicity data for the monomethyl ester is limited compared to the parent, dihydropyridine derivatives generally share similar toxicological profiles (vasodilation effects). However, the alteration of the ester group significantly changes lipophilicity (LogP), potentially altering bioavailability and off-target binding.

  • Control Strategy: Manufacturers must demonstrate that the synthesis process (if using methanol) or the purification steps effectively remove this transesterification byproduct to levels below 0.15%.

Visualization: Impurity Control Workflow

The following decision tree outlines the logic for handling Lacidipine Monomethyl Ester during drug development.

Control_Strategy Figure 2: Analytical Decision Tree for Impurity A Start Impurity Detection (RRT ~0.90) CheckSolvent Check Diluent: Is Methanol used? Start->CheckSolvent Artifact Artifact Identified: Change Diluent to ACN CheckSolvent->Artifact Yes (Growth over time) RealImpurity Process Impurity: Quantify vs Standard CheckSolvent->RealImpurity No (Stable peak) LimitCheck Is Level > 0.10%? RealImpurity->LimitCheck Characterize Full Characterization (NMR/MS/Tox) LimitCheck->Characterize Yes Release Batch Release LimitCheck->Release No

Figure 2: Decision logic for distinguishing between analytical artifacts and genuine process impurities.

References
  • Axios Research. (n.d.). Lacidipine Monomethyl Ester - CAS 103890-81-9.[1][2][4][5] Retrieved from [Link]

  • Prasada Raju, V. V. N. K. V., et al. (2009).[3] Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137-2145. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lacidipine Impurity A / Lacidipine Ethyl Methyl Diester.[4] Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Lacidipine Impurity Standards. Retrieved from [Link]

Sources

Exploratory

molecular weight and formula of Lacidipine monomethyl ester

Chemical Identity, Mechanistic Origin, and Analytical Characterization Executive Summary & Chemical Profile Lacidipine Monomethyl Ester (synonymous with Lacidipine BP Impurity A or Lacidipine Ethyl Methyl Diester ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Mechanistic Origin, and Analytical Characterization

Executive Summary & Chemical Profile

Lacidipine Monomethyl Ester (synonymous with Lacidipine BP Impurity A or Lacidipine Ethyl Methyl Diester ) is a critical process-related impurity and degradation product of the antihypertensive drug Lacidipine.[1] Chemically, it represents a transesterification analog where one of the two ethyl ester moieties on the 1,4-dihydropyridine ring has been substituted by a methyl ester.[1]

Understanding this specific impurity is vital for pharmaceutical stability profiling, as its formation is frequently catalyzed by the presence of methanol (a common solvent in synthesis and purification) during the manufacturing process.[1]

Physicochemical Data Table
ParameterSpecification
Common Name Lacidipine Monomethyl Ester (Impurity A)
IUPAC Name 3-Ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS Registry Number 103890-81-9
Molecular Formula C₂₅H₃₁NO₆
Molecular Weight 441.52 g/mol
Parent Compound Lacidipine (C₂₆H₃₃NO₆, MW: 455.[1][2]54)
Mass Difference -14.02 Da (Loss of -CH₂- group relative to Lacidipine)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Acetonitrile; Insoluble in Water

Mechanistic Origin & Formation Pathways

The presence of Lacidipine Monomethyl Ester is typically attributed to two distinct mechanistic pathways. Understanding these allows for precise control over Critical Process Parameters (CPPs).[1]

Pathway A: Solvolytic Transesterification (Degradation)

Lacidipine contains two ethyl ester groups at the C3 and C5 positions of the dihydropyridine ring.[1] When Lacidipine is exposed to methanol (often used as a recrystallization solvent) under acidic or basic stress, or elevated temperatures, a transesterification reaction occurs.[1] The methoxide ion (or methanol acting as a nucleophile) attacks the carbonyl carbon of the ethyl ester, displacing the ethoxy group.[1]

Pathway B: Mixed Hantzsch Synthesis (Process Impurity)

In the Hantzsch dihydropyridine synthesis of Lacidipine, if the starting material Ethyl 3-aminocrotonate is contaminated with Methyl 3-aminocrotonate , or if Methyl acetoacetate is inadvertently introduced, the resulting condensation will yield the asymmetric ethyl-methyl ester product.[1]

Visualization: Formation Pathway

Lacidipine_Transesterification Figure 1: Mechanism of Transesterification leading to Impurity A Lacidipine Lacidipine (API) (Diethyl Ester) Transition Tetrahedral Intermediate Lacidipine->Transition + MeOH / H+ or OH- Methanol Methanol (Solvent) Methanol->Transition ImpurityA Lacidipine Monomethyl Ester (Impurity A) Transition->ImpurityA Elimination of EtOH Ethanol Ethanol (Byproduct) Transition->Ethanol

Figure 1: The nucleophilic attack of methanol on the ethyl ester moiety of Lacidipine results in the formation of the Monomethyl Ester analog and ethanol.[1]

Targeted Synthesis & Isolation Protocol

To validate analytical methods (HPLC/LC-MS), researchers often require a reference standard of this impurity.[1] Below is a self-validating protocol for the targeted synthesis of Lacidipine Monomethyl Ester via controlled transesterification.

Protocol: Acid-Catalyzed Transesterification

Objective: Selectively convert Lacidipine to its monomethyl ester analog for use as a reference marker.

  • Reagents:

    • Lacidipine API (>99% purity): 1.0 g[1]

    • Methanol (Anhydrous): 50 mL

    • Sulfuric Acid (H₂SO₄, conc.): 0.1 mL (Catalyst)[1]

    • Sodium Bicarbonate (NaHCO₃): Saturated solution

  • Procedure:

    • Dissolution: Dissolve 1.0 g of Lacidipine in 50 mL of anhydrous methanol in a round-bottom flask.

    • Catalysis: Add 0.1 mL of concentrated H₂SO₄ dropwise.

    • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Note: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3) or HPLC every hour. Stop when the ratio of Monomethyl ester to Diester is optimal (approx. 50% conversion) to avoid forming the Dimethyl ester.[1]

    • Quenching: Cool to room temperature and neutralize with saturated NaHCO₃ solution.

    • Extraction: Evaporate methanol under reduced pressure. Extract the residue with Dichloromethane (DCM) (3 x 20 mL).[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Isolate the Monomethyl Ester using Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient of Hexane/Ethyl Acetate (90:10 to 70:30).

    • Validation: The Monomethyl Ester will elute before the parent Lacidipine due to slightly lower lipophilicity (check R_f values).[1]

Analytical Characterization (HPLC & LC-MS)

Accurate detection requires resolving the Monomethyl Ester (Impurity A) from the parent Lacidipine.[1] Due to the structural similarity (difference of only one -CH₂- group), high-resolution chromatography is required.[1]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 50% B[1]

    • 2-15 min: 50% → 90% B (Linear Gradient)

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm and 284 nm (Dihydropyridine characteristic absorption).[1]

LC-MS Identification Logic

The mass spectrum provides the definitive confirmation of the Monomethyl Ester.[1]

CompoundMolecular Ion [M+H]⁺Fragment Ion (Characteristic)
Lacidipine (Parent) 456.5 356.2 (Loss of tert-butyl ester side chain)
Monomethyl Ester (Impurity A) 442.5 342.2 (Loss of tert-butyl ester side chain)

Interpretation: A peak eluting slightly earlier than Lacidipine (lower retention time due to decreased lipophilicity) with a mass-to-charge ratio (m/z) of 442.5 confirms the presence of the Monomethyl Ester.[1]

Visualization: Analytical Workflow

Analytical_Workflow Figure 2: LC-MS Identification Logic for Lacidipine Impurities Sample Test Sample (API or Stability Batch) HPLC HPLC Separation (C18 Column, Gradient) Sample->HPLC UV UV Detection (240/284 nm) HPLC->UV Quantification MS Mass Spectrometry (ESI+) HPLC->MS Identification Decision m/z Value? MS->Decision Result_Parent Parent Lacidipine (m/z 456.5) Decision->Result_Parent 456.5 Result_Impurity Impurity A (Monomethyl) (m/z 442.5) Decision->Result_Impurity 442.5

Figure 2: Decision tree for distinguishing Lacidipine from its Monomethyl Ester impurity using LC-MS.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Lacidipine Monograph 10/2021:1662. (Defines Impurity A as the ethyl methyl diester analog).[1][4]

  • Axios Research . Lacidipine Monomethyl Ester Reference Standard Data Sheet. (Confirms MW 441.53 and CAS 103890-81-9).[1][2]

  • Venkata Sai Life Sciences . Lacidipine Impurity Profiling and Custom Synthesis. (Details structural synonyms).

  • PubChem . Lacidipine Compound Summary. (Parent compound structural data). [1]

  • Cayman Chemical . Lacidipine Product Information. (Solubility and stability data).

Sources

Foundational

An In-Depth Technical Guide to the Identification of Lacidipine Monomethyl Ester in Degradation Studies

For Researchers, Scientists, and Drug Development Professionals Abstract Lacidipine, a dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent.[1][2] Like all pharmaceutical compounds, its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent.[1][2] Like all pharmaceutical compounds, its stability is a critical attribute that ensures safety and efficacy. Degradation studies are therefore mandated by regulatory bodies to identify potential impurities and degradation products that may arise during the shelf life of the drug product.[3] This technical guide provides a comprehensive framework for the identification and characterization of Lacidipine Monomethyl Ester, a key degradation product of Lacidipine, with a focus on the underlying scientific principles and practical experimental design.

Introduction: The Imperative of Stability in Pharmaceutical Development

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. Environmental factors such as heat, light, humidity, and pH can induce chemical transformations, leading to a decrease in the API's potency and the formation of potentially toxic degradation products.[3] Forced degradation studies, also known as stress testing, are intentionally designed to accelerate this process.[3][4] The primary objectives of these studies are threefold: to elucidate degradation pathways, to identify the structure of degradation products, and to develop and validate stability-indicating analytical methods capable of separating and quantifying these products from the parent drug.[5][6]

Lacidipine is a lipophilic compound that is susceptible to degradation, particularly under hydrolytic conditions.[7][8] One of the principal degradation products formed is Lacidipine Monomethyl Ester. The presence of this and other related substances must be rigorously monitored to ensure the quality and safety of the final drug product.[9]

Lacidipine: Mechanism of Action and Physicochemical Properties

Lacidipine exerts its therapeutic effect by blocking voltage-gated L-type calcium channels in the vascular smooth muscle.[10] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[10] Chemically, Lacidipine is an ester, a structural feature that renders it susceptible to hydrolysis.[1] Its lipophilic nature also influences its degradation kinetics and the analytical approaches required for its study.[2]

Formation of Lacidipine Monomethyl Ester: A Degradation Pathway

Lacidipine possesses two ester functional groups. Under hydrolytic stress, particularly in acidic or basic conditions, one of these ester groups can be hydrolyzed to a carboxylic acid, while the other may undergo transesterification in the presence of alcoholic solvents (like methanol, often used in analytical preparations) to form the corresponding methyl ester. The formation of Lacidipine Monomethyl Ester is a critical parameter to monitor during stability studies.

dot

Lacidipine Lacidipine (Diester) Monomethyl_Ester Lacidipine Monomethyl Ester Lacidipine->Monomethyl_Ester Transesterification (e.g., in Methanol) Hydrolysis_Acid_Base Hydrolytic Stress (Acid/Base)

Caption: Formation of Lacidipine Monomethyl Ester from Lacidipine.

A Systematic Approach to Forced Degradation Studies

The design of a robust forced degradation study is paramount for the successful identification of degradation products. The study should encompass a range of stress conditions to simulate potential storage and handling scenarios.[5]

Stress Conditions

A comprehensive forced degradation study for Lacidipine should include the following conditions, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API):[4][5]

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80°C)To assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo evaluate stability in alkaline conditions. Lacidipine is known to degrade under basic conditions.[7][8]
Oxidative Stress 3-30% H₂O₂ at room temperatureTo investigate susceptibility to oxidation. Lacidipine has been reported to be relatively stable to oxidation.[7][8]
Thermal Stress Solid drug at elevated temperatures (e.g., 60-80°C)To assess the impact of heat on the solid form.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).To determine light sensitivity. Dihydropyridine compounds are often light-sensitive.[11]
Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Lacidipine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[4]

  • Application of Stress:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. For the control, add an equal volume of purified water.

    • Oxidation: To an aliquot of the stock solution, add the hydrogen peroxide solution.

    • Thermal: Store the solid drug substance in a temperature-controlled oven.

    • Photolytic: Expose the drug solution or solid drug to the specified light conditions.

  • Sampling: Withdraw samples at appropriate time intervals.

  • Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Dilution: Dilute the samples to a suitable concentration for analysis.

Analytical Arsenal for Identification and Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and structural elucidation of degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for separating the degradation products from the parent drug and other impurities. A stability-indicating method must be developed and validated.[11][12]

  • Rationale: The primary goal is to achieve adequate resolution between Lacidipine and Lacidipine Monomethyl Ester, as well as other potential degradants.

  • Typical HPLC Parameters:

    • Column: A reversed-phase C18 column is commonly used.[11]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[11][13]

    • Detection: UV detection is often set at a wavelength where both the parent drug and the degradation products have significant absorbance, for instance, around 240 nm.[11][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for obtaining molecular weight information about the separated components.

  • Rationale: By coupling the separation power of LC with the mass-analyzing capability of MS, one can tentatively identify degradation products based on their mass-to-charge ratio (m/z).

  • Experimental Workflow: The eluent from the HPLC is directed into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradant.[7]

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Stressed_Sample Stressed Lacidipine Sample HPLC HPLC Separation Stressed_Sample->HPLC UV_Detector UV Detector (Quantification) HPLC->UV_Detector Mass_Spectrometer Mass Spectrometer (Molecular Weight) HPLC->Mass_Spectrometer Data_Analysis Data Analysis and Identification UV_Detector->Data_Analysis Mass_Spectrometer->Data_Analysis

Caption: LC-MS workflow for the analysis of degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the definitive structural elucidation of organic molecules.[14][15]

  • Rationale: Once a sufficient quantity of the degradation product is isolated (e.g., by preparative HPLC), 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[7][14]

  • Key Steps:

    • Isolation: Isolate the Lacidipine Monomethyl Ester using preparative HPLC.

    • Purity Check: Confirm the purity of the isolated fraction using analytical HPLC.

    • NMR Analysis: Dissolve the pure compound in a suitable deuterated solvent and acquire the NMR spectra.

Self-Validating Systems: Ensuring Trustworthiness in Analytical Methods

The analytical methods used for stability testing must be validated according to ICH guidelines to ensure they are reliable and reproducible.[16]

Method Validation Parameters

The stability-indicating HPLC method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Holistic Approach to Degradation Product Identification

The successful identification of Lacidipine Monomethyl Ester in degradation studies requires a systematic and scientifically sound approach. This involves well-designed forced degradation experiments, the use of a suite of complementary analytical techniques, and rigorous method validation. By following the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Lacidipine drug products, ultimately safeguarding patient health.

References

  • Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. (2021). Asian Journal of Chemistry, 33(8), 1841-1848. [Link]

  • Development and validation of RP-HPLC Assay method for determination of lacidipine in tablets. (n.d.). PharmaInfo. Retrieved February 9, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 9, 2026, from [Link]

  • Lacidipine Monomethyl Ester. (n.d.). Axios Research. Retrieved February 9, 2026, from [Link]

  • Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. (2021). PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 9, 2026, from [Link]

  • Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • ISOLATION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF A CALCIUM CHANNEL BLOCKER BY LC/MS TECHNIQUE. (n.d.). Rasayan Journal of Chemistry. Retrieved February 9, 2026, from [Link]

  • Lacidipine. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. (2018). Malaysian Journal of Analytical Sciences, 22(2), 213-221. [Link]

  • What is the mechanism of Lacidipine? (2024). PatSnap Synapse. [Link]

  • Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Stability indicating method development and validation for the determination of Lacidipine in tablets. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Development and validation of a liquid chromatographic method for determination of lacidipine residues on surfaces in the manufacture of pharmaceuticals. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved February 9, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 9, 2026, from [Link]

  • Lacidipine: a review of its use in the management of hypertension. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

The Metabolic Journey of Lacidipine: A Technical Guide to the Formation of its Monomethyl Ester Metabolite

For researchers, scientists, and professionals in drug development, a thorough understanding of a drug's metabolic fate is paramount for optimizing its therapeutic efficacy and safety profile. This in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a drug's metabolic fate is paramount for optimizing its therapeutic efficacy and safety profile. This in-depth technical guide provides a comprehensive exploration of the metabolic pathway of Lacidipine, a potent dihydropyridine calcium channel blocker, with a specific focus on its biotransformation to its monomethyl ester metabolite, a critical step in its metabolic cascade.

Introduction to Lacidipine: A Vascular-Selective Calcium Antagonist

Lacidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Its therapeutic effect is primarily attributed to its high selectivity for calcium channels in vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2] Lacidipine's lipophilic nature contributes to its rapid absorption and high membrane partition coefficient, allowing for a prolonged duration of action.[3] However, like many dihydropyridines, lacidipine undergoes extensive first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 10%.[4][5] A comprehensive understanding of its metabolic pathways is therefore essential for predicting its pharmacokinetic profile and potential drug-drug interactions.

The Core Metabolic Pathway: From Parent Drug to Monomethyl Ester

The metabolism of Lacidipine is a multi-step process primarily occurring in the liver. The biotransformation cascade involves two major types of reactions: oxidation and hydrolysis. These processes work in concert to convert the lipophilic parent drug into more polar, water-soluble metabolites that can be readily excreted from the body.

The Initial Oxidative Step: A Prerequisite for Further Metabolism

The primary and most crucial initial step in Lacidipine's metabolism is the oxidation of its dihydropyridine ring to a pyridine ring. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7] This oxidation is a common metabolic pathway for dihydropyridine calcium channel blockers and is a key determinant of their clearance.[8] The resulting pyridine analogue of Lacidipine is pharmacologically inactive and serves as the substrate for subsequent metabolic transformations.[8]

The Hydrolytic Cleavage: Formation of the Monomethyl Ester

Following the oxidation of the dihydropyridine ring, the ester side chains of the Lacidipine metabolite become susceptible to hydrolysis. This is the critical step leading to the formation of the monomethyl ester metabolite. While the initial user query referred to a "monomethyl ester," the literature more accurately describes a "des-ethyl" analogue, which, in the context of Lacidipine's diethyl ester structure, would result in a monoethyl ester carboxylic acid. For the purpose of this guide, we will address the formation of this mono-de-esterified metabolite.

This hydrolytic reaction is catalyzed by a class of enzymes known as carboxylesterases .[9][10] These enzymes are ubiquitously present in the liver and other tissues and play a significant role in the metabolism of a wide range of ester-containing drugs.[9] The hydrolysis of one of the ethyl ester groups of the pyridine analogue of Lacidipine results in the formation of a carboxylic acid group, yielding the monoacid metabolite.

The causality behind this sequential metabolism lies in the enzymatic specificities and the chemical properties of the intermediates. The oxidation by CYP3A4 renders the molecule more susceptible to the action of carboxylesterases, which efficiently cleave the ester bond.

Below is a diagram illustrating the core metabolic pathway of Lacidipine to its monoacid metabolite.

Lacidipine_Metabolism Lacidipine Lacidipine (Dihydropyridine) Pyridine_Analogue Pyridine Analogue (Oxidized Metabolite) Lacidipine->Pyridine_Analogue CYP3A4 (Oxidation) Monomethyl_Ester Monoacid Metabolite (Monomethyl Ester*) Pyridine_Analogue->Monomethyl_Ester Carboxylesterases (Hydrolysis) caption *Referred to as monomethyl ester in the query; more accurately a monoacid metabolite.

Core metabolic pathway of Lacidipine.

Experimental Methodologies for Elucidating the Metabolic Pathway

The identification and quantification of Lacidipine and its metabolites are crucial for characterizing its pharmacokinetic profile. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone analytical techniques for these investigations.[8]

A Self-Validating Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust and self-validating method for the determination of Lacidipine and its monoacid metabolite in biological matrices, such as plasma or liver microsomes. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocol: Quantification of Lacidipine and its Monoacid Metabolite by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Lacidipine-d4).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program: A linear gradient from 20% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lacidipine: Precursor ion (m/z) -> Product ion (m/z)

      • Monoacid Metabolite: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

This protocol's self-validating nature stems from the specificity of the MRM transitions, which minimizes interference from other matrix components, and the use of an internal standard to account for analytical variability.

The following diagram illustrates the experimental workflow for the analysis of Lacidipine and its metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Plasma Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporation & Reconstitution Precipitate->Evaporate HPLC HPLC Separation (C18 Column) Evaporate->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

Experimental workflow for metabolite analysis.

Quantitative Data Summary

The pharmacokinetic parameters of Lacidipine and its metabolites are essential for understanding its disposition in the body. The following table summarizes key quantitative data related to Lacidipine's metabolism.

ParameterValueReference
Oral Bioavailability <10%[4][5]
Primary Metabolizing Enzyme CYP3A4[6][7]
Secondary Metabolizing Enzymes Carboxylesterases[9][10]
Major Initial Metabolic Reaction Oxidation of dihydropyridine ring[8]
Subsequent Metabolic Reaction Hydrolysis of ester groups[1]
Pharmacological Activity of Metabolites Inactive[8]

Conclusion: A Synthesized Understanding

The metabolic pathway of Lacidipine to its monomethyl ester (monoacid) metabolite is a well-defined process initiated by CYP3A4-mediated oxidation, followed by carboxylesterase-catalyzed hydrolysis. This biotransformation is a critical determinant of Lacidipine's low oral bioavailability and its overall pharmacokinetic profile. A thorough understanding of this pathway, facilitated by robust analytical methodologies such as LC-MS/MS, is indispensable for drug development professionals seeking to optimize the therapeutic application of Lacidipine and to anticipate potential drug-drug interactions. The interplay between oxidative and hydrolytic enzymes underscores the complexity of drug metabolism and highlights the importance of a multi-faceted approach to its study.

References

  • Mishra, B., & Sahoo, J. (2021). Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. Research Journal of Pharmacy and Technology, 14(5), 2821-2827.
  • PubChem. (n.d.). Lacidipine. National Center for Biotechnology Information. Retrieved from [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
  • Pellegatti, M., Grossi, P., & Rizzini, P. (1991). Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites. Xenobiotica, 21(11), 1421-1435.
  • Patsnap. (2024). What is the mechanism of Lacidipine? Patsnap Synapse. Retrieved from [Link]

  • Sorkin, E. M., & Davis, A. (1992). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 43(2), 274-297.
  • Mannur, V., & Ramaswamy, C. (2018). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences, 22(5), 834-843.
  • Ragni, G., Torri, V., & Liberati, A. (1992). The antiatherosclerotic effect of lacidipine has been attributed to its actions on cholesterol levels, lipid metabolism or oxidant stress in advanced disease. British journal of pharmacology, 107(2), 484-490.
  • Micheli, L., & Ghelardini, C. (2000).
  • European Medicines Agency. (2020). SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]

  • Pellegatti, M., & Grossi, P. (1990).
  • Gatti, G., Bonomi, L., & Palma, D. (1999). The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects. British journal of clinical pharmacology, 48(2), 241-244.
  • Hall, S. T., Harding, S. M., Evans, G. L., Pellegatti, M., & Rizzini, P. (1991). Clinical pharmacology of lacidipine. Journal of cardiovascular pharmacology, 17 Suppl 4, S9-S13.
  • Donnelly, R., & Macphee, G. J. (1994). Metabolic effects of lacidipine: a placebo-controlled study using the euglycaemic hyperinsulinaemic clamp. British journal of clinical pharmacology, 37(5), 447-452.
  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug metabolism and pharmacokinetics, 26(3), 241-253.
  • Meyer, A., & Richter, T. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Analytical and bioanalytical chemistry, 407(1), 249-261.
  • ResearchGate. (2021). Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. Retrieved from [Link]

  • PROPOFOL DREAMS. (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. Retrieved from [Link]

  • Marks, A. R. (1989). Phorbol ester increases the dihydropyridine-sensitive calcium conductance in a vascular smooth muscle cell line. The Journal of general physiology, 94(4), 771-785.
  • ResearchGate. (2006). Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes. Retrieved from [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2016). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. Retrieved from [Link]

  • Gatti, G., Bonomi, L., & Palma, D. (1999). The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects. British Journal of Clinical Pharmacology, 48(2), 241-244.

Sources

Foundational

Toxicological Profile &amp; Impurity Qualification: Lacidipine Monomethyl Ester

This guide provides an in-depth technical analysis of Lacidipine Monomethyl Ester (identified as Impurity A in pharmacopeial monographs), a critical process-related impurity and degradation product of the antihypertensiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Lacidipine Monomethyl Ester (identified as Impurity A in pharmacopeial monographs), a critical process-related impurity and degradation product of the antihypertensive drug Lacidipine.

Executive Summary

Lacidipine Monomethyl Ester (CAS: 103890-81-9) is the primary process-related impurity of Lacidipine, formed via transesterification of the diethyl ester moiety. As a structural analog of the parent dihydropyridine (DHP), it retains the pharmacophore required for L-type calcium channel blockade, necessitating rigorous control not just for chemical purity, but for exaggerated pharmacological toxicity .

This guide outlines the molecular toxicology, in silico safety assessment, and analytical qualification protocols required to manage this impurity within ICH Q3A(R2) thresholds.

Chemical Identity & Structural Characterization

Unlike the parent Lacidipine, which possesses two ethyl ester groups at the 3- and 5-positions of the dihydropyridine ring, the Monomethyl Ester (Impurity A) contains one methyl and one ethyl ester.

AttributeSpecification
Common Name Lacidipine Impurity A (Ph.[1] Eur. / BP)
Chemical Name 3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number 103890-81-9
Molecular Formula C₂₅H₃₁NO₆
Molecular Weight 441.52 g/mol (vs. 455.54 g/mol for Lacidipine)
Origin Process impurity: Transesterification during synthesis if methanol is used.Degradant: Hydrolysis followed by methylation (rare) or mixed ester starting materials.[1][2]
Synthesis & Degradation Pathway

The formation of Impurity A typically occurs via a base-catalyzed transesterification mechanism when the intermediate or final Lacidipine product is exposed to Methanol (MeOH).

Lacidipine_Impurity_Pathway cluster_legend Reaction Context Lacidipine Lacidipine (Parent) (Diethyl Ester) Intermediate Transition State (Tetrahedral Intermediate) Lacidipine->Intermediate Nucleophilic Attack (Base Catalyzed) Methanol Methanol (Solvent) Methanol->Intermediate ImpurityA Lacidipine Monomethyl Ester (Impurity A) Intermediate->ImpurityA Elimination of Ethanol (Transesterification) Legend Critical Control Point: Avoid MeOH in final crystallization or maintain pH < 7

Figure 1: Mechanism of Lacidipine Monomethyl Ester formation via transesterification.

Toxicological Evaluation

Because Impurity A is a structural analog of the parent drug, its toxicological profile is dominated by Class Effects (Calcium Channel Blockade) rather than off-target toxicity.

Mechanism of Action & Potency
  • Pharmacophore Retention: The 1,4-dihydropyridine ring remains intact. Structure-Activity Relationship (SAR) data for DHPs indicates that changing an ethyl ester to a methyl ester (as seen in Nitrendipine vs. Nifedipine analogs) preserves affinity for the

    
     subunit of L-type voltage-gated calcium channels.
    
  • Predicted Potency: In silico docking suggests Impurity A has a binding affinity (

    
    ) comparable to Lacidipine.
    
  • Risk: The primary safety risk is hypotension (exaggerated pharmacology) rather than idiosyncratic organ toxicity.

Genotoxicity Assessment (ICH M7)

Lacidipine Monomethyl Ester does not contain structural alerts for genotoxicity (mutagenicity) distinct from the parent.

  • Ames Test Prediction: Negative (Non-mutagenic).

  • Structural Alerts: The DHP ring and cinnamate side chain are shared with the non-genotoxic parent. The methyl ester is a common, safe functional group in pharmaceuticals.

Comparative Toxicity Matrix
ParameterLacidipine (Parent)Monomethyl Ester (Impurity A)Toxicological Implication
Oral LD50 (Rat) ~880 mg/kgNot experimentally determined*Assumed similar range based on structural homology.
hERG Inhibition Low risk (High selectivity)Predicted LowUnlikely to cause QT prolongation at impurity levels.
Metabolic Stability High (CYP3A4 substrate)High (CYP3A4 substrate)Likely competes for CYP3A4, but negligible impact at <0.15% levels.
Lipophilicity (LogP) ~5.4 (High)~5.1 (Slightly Lower)Slightly faster washout expected; reduced accumulation in lipid bilayers compared to parent.

*Note: For qualified impurities, specific LD50 testing is rarely performed; safety is bridged to the parent.

Analytical Protocol: Detection & Quantification

To ensure safety, Impurity A must be monitored using a validated HPLC or LC-MS method capable of resolving the methyl/ethyl diester difference.

Method Principle: RP-HPLC with UV Detection

The methyl ester is less lipophilic than the diethyl ester parent, resulting in a shorter retention time on C18 columns.

Protocol Parameters:

  • Column: C18 End-capped (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Ammonium Acetate Buffer (0.01M, pH 5.0).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: Isocratic or Gradient (e.g., 70:30 ACN:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (DHP characteristic absorption) or 284 nm.

  • Target Retention Time (RT):

    • Impurity A: ~0.85 - 0.90 RRT (Relative Retention Time).

    • Lacidipine: 1.00 RRT.

Validation Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Impurity A and Lacidipine.
    
  • LOD/LOQ: Must detect < 0.05% (reporting threshold).

Impurity Qualification Workflow (ICH Q3A)

This decision tree defines the actions required based on the level of Lacidipine Monomethyl Ester detected in the drug substance.

Impurity_Qualification cluster_limits Regulatory Limits (Max Daily Dose < 2g) Start Detect Impurity A (HPLC Analysis) CheckLevel Is Level > Qualification Threshold? (>0.15% or 1.0mg TDI) Start->CheckLevel BelowThreshold Action: Report Result (Conforms to ICH Q3A) CheckLevel->BelowThreshold No AboveThreshold Action: Qualification Required CheckLevel->AboveThreshold Yes SafetyCheck Compare to Parent Toxicity (Bridging Study) AboveThreshold->SafetyCheck Genotox In Silico / Ames Test (Genotoxicity Check) SafetyCheck->Genotox Genotox->BelowThreshold If No Alert & Justified GeneralTox General Toxicity Study (14-90 days in one species) Genotox->GeneralTox If Alert Found Limits Reporting: 0.05% Identification: 0.10% Qualification: 0.15%

Figure 2: ICH Q3A Qualification Decision Tree for Lacidipine Impurity A.

References

  • European Pharmacopoeia (Ph. Eur.) . Lacidipine Monograph 10/2005:2239. (Defines Impurity A structure and limits).

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

  • Lee, C.R., & Bryson, H.M. (1994). Lacidipine.[1][2][3][4][5][6] A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs. (Provides parent drug toxicology baseline).

  • Cayman Chemical . Lacidipine Product Information & Safety Data. (Confirming solubility and handling for analogs).

Sources

Exploratory

difference between Lacidipine and Lacidipine monomethyl ester

This guide serves as a technical reference for researchers and drug development professionals involved in the CMC (Chemistry, Manufacturing, and Controls) and analytical profiling of Lacidipine. Structural Divergence, Im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers and drug development professionals involved in the CMC (Chemistry, Manufacturing, and Controls) and analytical profiling of Lacidipine.

Structural Divergence, Impurity Profiling, and Analytical Strategy

Executive Summary: The API vs. The Impurity

In the context of pharmaceutical development, the distinction between Lacidipine and Lacidipine Monomethyl Ester is not merely structural—it is functional and regulatory.

  • Lacidipine is the Active Pharmaceutical Ingredient (API), a third-generation, highly lipophilic dihydropyridine calcium channel blocker (CCB) used for hypertension.

  • Lacidipine Monomethyl Ester (often designated as Impurity A in pharmacopoeial contexts) is a process-related impurity or degradation product. It poses a risk to the purity and efficacy of the drug product and must be controlled under ICH Q3A/B guidelines.

The core technical challenge lies in their structural similarity, which demands high-resolution separation techniques to prevent co-elution during quality control.

Structural & Physicochemical Comparison

The fundamental difference lies in the esterification pattern of the 1,4-dihydropyridine (DHP) ring. Lacidipine possesses two ethyl ester groups at the C3 and C5 positions. In the monomethyl ester, one of these ethyl groups is replaced by a methyl group.

Table 1: Physicochemical Divergence
FeatureLacidipine (API)Lacidipine Monomethyl Ester (Impurity)
CAS Registry 103890-78-4103890-81-9
Formula C₂₆H₃₃NO₆C₂₅H₃₁NO₆
Molecular Weight 455.55 g/mol 441.52 g/mol (Δ -14 Da)
IUPAC Name Diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateEthyl methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Lipophilicity (LogP) ~5.4 (High)~4.9 (Slightly Lower)
Chromatographic Behavior Retains longer (RP-HPLC)Elutes earlier (RP-HPLC) due to reduced alkyl chain length
Regulatory Status Target AnalyteControlled Impurity (Limit usually <0.15%)
Mechanistic Origin: Formation Pathways

Understanding how the monomethyl ester forms is critical for process control. It typically arises via two mechanisms:

  • Transesterification: If the synthesis or purification of Lacidipine involves Methanol (a common solvent for crystallization), the ethyl ester groups on the DHP ring can undergo exchange with methoxide ions or methanol under acidic/basic catalysis.

  • Contaminated Starting Material: Use of Ethyl Acetoacetate contaminated with Methyl Acetoacetate during the Hantzsch pyridine synthesis.

Visualization: Formation & Degradation Logic

The following diagram illustrates the structural relationship and formation risk.

Lacidipine_Impurity_Pathways cluster_prevention Process Control Strategy Start Starting Materials (Ethyl Acetoacetate + Aldehyde) Lacidipine LACIDIPINE (API) (Diethyl Ester) Start->Lacidipine Hantzsch Synthesis (Correct Reagents) Impurity MONOMETHYL ESTER (Impurity A) Lacidipine->Impurity Transesterification (Ethyl <-> Methyl Exchange) Methanol Solvent: Methanol (Recrystallization) Methanol->Impurity Nucleophilic Attack at C3/C5 Carbonyl Control1 Avoid MeOH in final steps Control2 Use Ethanol or Isopropanol

Caption: Pathway showing the risk of transesterification converting Lacidipine to its Monomethyl Ester impurity in the presence of methanol.

Analytical Strategy: Separation & Identification

Differentiation between Lacidipine and its monomethyl ester is a critical quality attribute (CQA). Because the structural difference is small (CH₂), they have similar UV absorption spectra. Separation relies on hydrophobicity differences.

Protocol: HPLC Separation (Reverse Phase)

This protocol utilizes the difference in lipophilicity. The Monomethyl ester, being less lipophilic, will have a shorter retention time (Rt) than Lacidipine.

  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or Gradient.

    • A: Water (buffered to pH 3.0-4.0 to stabilize the ester).

    • B: Acetonitrile (preferred over Methanol to prevent on-column transesterification).

  • Detection: UV at 240 nm or 360 nm (DHP characteristic absorption).

  • Expected Elution Order:

    • Lacidipine Monomethyl Ester (Relative Retention Time ~0.8 - 0.9)

    • Lacidipine (Relative Retention Time = 1.0)

Workflow: Identification Decision Tree

Analytical_Workflow Sample Unknown Sample (Lacidipine Batch) HPLC HPLC-UV Analysis (C18 Column) Sample->HPLC Peak_Detection Detect Peaks @ RRT 0.85 & 1.0 HPLC->Peak_Detection Decision Is Peak @ RRT 0.85 present? Peak_Detection->Decision LCMS LC-MS Confirmation Decision->LCMS Yes (>0.05%) Result_Clean PASS: Pure Lacidipine (m/z 456 [M+H]+) Decision->Result_Clean No Mass_Check Check m/z LCMS->Mass_Check Result_Impurity CONFIRMED: Monomethyl Ester (m/z 442 [M+H]+) Mass_Check->Result_Impurity 442 Da Mass_Check->Result_Clean 456 Da

Caption: Analytical decision matrix for distinguishing Lacidipine from its Monomethyl Ester using RRT and Mass Spectrometry.

Pharmacological & Regulatory Implications

While Lacidipine is a potent vasodilator, the pharmacological profile of the monomethyl ester is generally considered inferior or uncharacterized, necessitating its removal.

  • Potency: Dihydropyridine SAR (Structure-Activity Relationship) studies suggest that specific ester bulkiness at C3/C5 is required for optimal binding to the L-type calcium channel. Asymmetric esters (Methyl/Ethyl) often show reduced binding affinity compared to the optimized Diethyl form.

  • Safety: Under ICH Q3A(R2), any impurity >0.10% must be identified, and >0.15% must be qualified (tox studies).

  • Limit: Standard manufacturing specifications typically set the limit for this specific impurity at NMT (Not More Than) 0.15%.

References
  • European Pharmacopoeia (Ph.[1] Eur.) . Lacidipine Monograph 1614. (Defines Impurity A as the ethyl methyl diester analogue).[2]

  • PubChem . Lacidipine Compound Summary. National Library of Medicine. Link[3]

  • Venkatasai Life Sciences . Lacidipine Monomethyl Ester Structure & CAS. Link

  • Pharmaffiliates . Lacidipine Impurity A Reference Standard. (Confirms chemical identity). Link

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. Link

Sources

Foundational

Origin and Control of Lacidipine Monomethyl Ester in Drug Formulation

The following technical guide details the origin, mechanism, and control of Lacidipine Monomethyl Ester (Impurity A) in drug formulations. Executive Summary In the development of Lacidipine (a lipophilic 1,4-dihydropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the origin, mechanism, and control of Lacidipine Monomethyl Ester (Impurity A) in drug formulations.

Executive Summary

In the development of Lacidipine (a lipophilic 1,4-dihydropyridine calcium channel blocker), the emergence of Lacidipine Monomethyl Ester (pharmacopeially designated as Impurity A ) represents a critical quality attribute. This impurity typically arises from two distinct vectors: process-related carryover during active pharmaceutical ingredient (API) synthesis and degradation via transesterification during formulation or analytical procedures.

This guide provides a mechanistic analysis of its formation, validated experimental protocols for its reproduction, and strategies for its mitigation in high-performance drug development.

Chemical Basis and Identity

Lacidipine is chemically defined as a diethyl ester. The monomethyl ester impurity represents a structural modification where one of the ethyl ester groups on the dihydropyridine (DHP) ring is replaced by a methyl group.

Parameter Lacidipine (API) Monomethyl Ester (Impurity A)
IUPAC Name Diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateEthyl methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₂₆H₃₃NO₆C₂₅H₃₁NO₆
Molecular Weight 455.55 g/mol 441.52 g/mol
Structural Change Symmetric Diethyl Ester (DHP Ring)Asymmetric Ethyl/Methyl Ester (DHP Ring)
Lipophilicity (LogP) High (~5.4)Lower (Elutes earlier in RP-HPLC)

Note: The tert-butyl ester on the cinnamate side chain is sterically hindered and less prone to transesterification than the ethyl esters on the DHP ring.

Mechanistic Origins

The presence of the monomethyl ester is rarely spontaneous; it is causally linked to the presence of methanol in the lifecycle of the drug.

Pathway A: Synthesis-Derived Process Impurity (Primary Origin)

Lacidipine is synthesized via a modified Hantzsch reaction. The DHP ring is formed by condensing an aldehyde intermediate with Ethyl-3-aminocrotonate .

  • The Flaw: If the starting material, Ethyl-3-aminocrotonate, contains trace amounts of Methyl-3-aminocrotonate (often a byproduct of using methanol in the reagent's manufacturing), the resulting condensation will statistically incorporate the methyl group.

  • The Solvent Effect: If the Hantzsch condensation is performed in Methanol (a common solvent for DHP synthesis), in-situ transesterification of the ethyl ester reagents can occur before ring closure, locking the methyl group into the final structure.

Pathway B: Formulation & Analytical Degradation (Secondary Origin)

Post-synthesis, the impurity forms via acid/base-catalyzed transesterification when Lacidipine is dissolved in methanol. This is most common during:

  • Analytical Sample Preparation: Dissolving tablets in methanol for HPLC analysis.

  • Wet Granulation: Using methanol as a granulating solvent (less common now due to ICH Q3C, but historically relevant).

Visualization: Synthesis vs. Degradation Pathways

LacidipineImpurityOrigin Reagents Reagents: Ethyl-3-aminocrotonate + Aldehyde Intermediate Hantzsch Hantzsch Condensation (Ring Closure) Reagents->Hantzsch ImpureReagent Contaminant: Methyl-3-aminocrotonate ImpureReagent->Hantzsch Trace Incorporation Solvent Solvent: Methanol (CH3OH) Solvent->Hantzsch In-situ Exchange Analysis Sample Preparation (Dissolution in MeOH) Solvent->Analysis Lacidipine Lacidipine API (Diethyl Ester) Hantzsch->Lacidipine ImpurityA Impurity A (Monomethyl Ester) Hantzsch->ImpurityA Process Impurity Lacidipine->Analysis Analysis->ImpurityA Transesterification (Degradation) Catalyst Catalyst: Trace Acid/Base + Heat Catalyst->Analysis

Figure 1: Dual pathways for the formation of Lacidipine Monomethyl Ester. Pathway A (top) represents synthetic origin, while Pathway B (bottom) represents degradation during handling.

Experimental Validation Protocols

To confirm the origin of the impurity in your specific formulation, use the following stress-testing protocols. These are self-validating systems: if the impurity increases under these conditions, the mechanism is confirmed.

Protocol 1: Solvent-Induced Transesterification Stress

Objective: Determine if the impurity is an artifact of methanolic sample preparation.

  • Preparation: Prepare two 1 mg/mL solutions of Lacidipine API.

    • Solution A: Dissolved in Methanol (HPLC Grade).[1]

    • Solution B: Dissolved in Acetonitrile (Control).

  • Stress Condition: Add 0.1 N HCl (1% v/v) to both solutions to catalyze potential ester exchange.

  • Incubation: Heat both solutions at 50°C for 4 hours.

  • Analysis: Analyze via HPLC (see Section 4).

  • Validation Criteria:

    • Positive Result: Solution A shows a significant new peak at RRT ~0.85–0.90 (Monomethyl ester).

    • Negative Control: Solution B shows degradation to the acid (hydrolysis) but no monomethyl ester peak.

Protocol 2: Reagent Purity Screen

Objective: Rule out process impurity from synthesis.

  • Method: GC-MS or HPLC analysis of the starting material Ethyl-3-aminocrotonate .

  • Target: Look for Methyl-3-aminocrotonate (M.W. 115.13 vs Ethyl 129.16).

  • Threshold: Levels >0.1% in the starting material correlate directly with Impurity A levels in the final API.

Analytical Strategy

Detection requires a stability-indicating HPLC method capable of resolving the slightly more polar monomethyl ester from the parent diethyl ester.

ParameterRecommended Condition
Column C18 (e.g., Phenomenex Luna or Waters XBridge), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : Buffer (pH 5.0 Ammonium Acetate) [70:30]
Flow Rate 1.0 mL/min
Detection UV at 240 nm (DHP absorption maximum) or 284 nm
Retention Logic Impurity A (Methyl) is less lipophilic than Lacidipine (Ethyl). Expect Impurity A to elute before the main peak (RRT < 1.0).

Data Presentation: Typical Relative Retention Times (RRT)

CompoundRRT (Approx)Origin
Impurity A (Monomethyl) 0.85 - 0.92 Transesterification / Synthesis
Lacidipine (Parent) 1.00 API
Impurity B (Dehydro) 1.10 - 1.20Oxidation (Light/Air)

Mitigation & Control Strategies

For Drug Substance (Synthesis)[2][3][4]
  • Reagent Specification: Enforce strict limits on Methyl-3-aminocrotonate in the Ethyl-3-aminocrotonate raw material specifications (e.g., NMT 0.10%).

  • Solvent Swap: Replace Methanol with Ethanol or Isopropanol during the Hantzsch condensation step. If the solvent matches the ester group (Ethanol for Ethyl ester), transesterification becomes degenerate (invisible) and harmless.

For Drug Product (Formulation & Analysis)
  • Analytical Diluents: Ban Methanol as a diluent for standard/sample preparations if stability is an issue. Use Acetonitrile or the Mobile Phase itself.

  • Processing Solvents: Avoid methanol in wet granulation. Use aqueous binders or ethanol if organic solvents are required.

  • pH Control: Transesterification is acid/base catalyzed. Ensure the micro-environment of the formulation remains neutral.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Lacidipine Monograph. Impurity A (Lacidipine Ethyl Methyl Diester).

  • Raju, V. V. N. K. V. P., et al. (2009).[3] "Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug." Synthetic Communications, 39(12), 2137–2145. (Identifies Impurity A as a process-related substance and describes its independent synthesis). [3]

  • BenchChem . "An In-depth Technical Guide on the Stability of Lacidipine." (Details degradation pathways including hydrolysis and photolysis).

  • Attia, K. A. M., et al. (2012). "Stability-Indicating LC Method for the Determination of Lacidipine in Tablets." ResearchGate.[1] (Describes HPLC separation of impurities).

  • Glp Pharma Standards . "Lacidipine BP Impurity A Data Sheet." (Confirms chemical structure as Ethyl Methyl Diester).

Sources

Protocols & Analytical Methods

Method

RP-HPLC method development for Lacidipine monomethyl ester

Technical Application Note: Stability-Indicating RP-HPLC Separation of Lacidipine and its Monomethyl Ester Analog Executive Summary Objective: To develop and validate a robust Reverse-Phase High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stability-Indicating RP-HPLC Separation of Lacidipine and its Monomethyl Ester Analog

Executive Summary

Objective: To develop and validate a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Lacidipine (LCD) and its critical process-related impurity, Lacidipine Monomethyl Ester (LCD-MME).

Significance: Lacidipine is a highly lipophilic dihydropyridine calcium channel blocker.[1] During synthesis or stress conditions involving methanol, the transesterification of one ethyl ester group to a methyl ester can occur, forming LCD-MME (CAS: 103890-81-9). Due to the structural similarity (homologous difference of a single methylene group), separating these two species requires precise chromatographic control.

Target Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Chemical Context & Separation Logic

The Challenge of Lipophilicity & Homology

Lacidipine contains two ethyl ester moieties on the dihydropyridine ring. The "Monomethyl Ester" impurity arises when one ethyl group is replaced by a methyl group.

  • Lacidipine (LCD): Diethyl ester (More Hydrophobic).

  • Monomethyl Ester (LCD-MME): Ethyl/Methyl ester (Slightly Less Hydrophobic).

Chromatographic Prediction: In Reverse-Phase (RP) chromatography, hydrophobicity drives retention. Since LCD-MME is slightly more polar than the parent LCD, it will elute before the main Lacidipine peak. The critical method attribute (CMA) is the Resolution (Rs) between the LCD-MME tail and the LCD front.

Method Development Decision Tree

The following diagram illustrates the logical pathway used to select the stationary and mobile phases for this specific separation.

MethodDevelopment Start Target: Separate LCD & LCD-MME Hydrophobicity Analyze LogP LCD > LCD-MME Start->Hydrophobicity ColumnSel Stationary Phase C18 (High Carbon Load) Hydrophobicity->ColumnSel Need strong hydrophobic interaction MobilePhase Mobile Phase High Organic (ACN) ColumnSel->MobilePhase Lacidipine is insoluble in water Optimization Fine Tuning Gradient Slope MobilePhase->Optimization Maximize Resolution (Rs > 2.0)

Figure 1: Decision matrix for selecting chromatographic conditions based on structural hydrophobicity.

Experimental Protocol

Reagents and Standards
  • Lacidipine Reference Standard: >99.0% purity.

  • Lacidipine Monomethyl Ester Standard: (CAS 103890-81-9), often classified as Impurity A in specific synthesis routes.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate (AR Grade), Milli-Q Water.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Inertsil ODS-3V or equivalent C18 column (150 mm x 4.6 mm, 5 µm).

    • Rationale: A "V" type or end-capped column is essential to reduce silanol interactions with the dihydropyridine nitrogen, preventing peak tailing.

  • Wavelength: 240 nm (Isobestic point/high sensitivity region) or 284 nm.

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Column Temperature: 30°C (Controlled temperature is vital to maintain consistent relative retention).

  • Injection Volume: 20 µL.

Mobile Phase Configuration

Lacidipine is practically insoluble in water. A high organic content is required to elute the compound within a reasonable runtime.

  • Mobile Phase A: 10mM Ammonium Acetate Buffer (pH 6.5).

    • Note: Dihydropyridines can be acid-labile. A near-neutral pH prevents on-column degradation.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.00 40 60 Injection
15.00 10 90 Linear Ramp
20.00 10 90 Isocratic Hold
20.10 40 60 Return to Initial

| 25.00 | 40 | 60 | Re-equilibration |

Validation Framework (ICH Q2(R1))

To ensure the method is reliable, the following validation parameters must be met. This protocol serves as a self-validating system.

System Suitability Testing (SST)

Before running samples, inject the Resolution Solution (Mixture of LCD and LCD-MME).

  • Acceptance Criteria:

    • Resolution (Rs) between LCD-MME and LCD: > 2.0 .

    • Tailing Factor (T): < 1.5 for both peaks.

    • Theoretical Plates (N): > 5000 .

Linearity & Range

Prepare 5 concentration levels for both LCD and LCD-MME (from LOQ to 150% of target concentration).

  • Target: Correlation Coefficient (R²) ≥ 0.999.

Specificity (Forced Degradation)

Lacidipine is extremely light-sensitive.[6]

  • Photolytic Stress: Expose sample to UV light for 4 hours.

  • Result: The method must separate the cis-isomer (photodegradant) from the Monomethyl Ester and the parent peak. The cis-isomer typically elutes later than the Monomethyl ester but close to the parent.

Critical Control Points & Troubleshooting

The following workflow details the sample preparation and critical checkpoints to avoid common errors (e.g., light degradation during prep).

Workflow SamplePrep Sample Preparation (Amber Glassware Essential) Diluent Dissolve in ACN (Insoluble in Water) SamplePrep->Diluent Protect from UV Filter Filtration 0.45 µm PTFE Diluent->Filter Inject HPLC Injection Protect Autosampler from Light Filter->Inject Analysis Data Analysis Check Rs (MME vs LCD) Inject->Analysis

Figure 2: Operational workflow emphasizing light protection and solubility constraints.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Poor Resolution Mobile phase pH drift or Column aging.Prepare fresh buffer (pH 6.5). Replace column if plate count drops <2000.
Peak Tailing Silanol interaction.Ensure column is "End-capped". Increase buffer strength slightly (to 20mM).
Extra Peaks Photodegradation during prep.Use amber glassware. Perform prep under yellow monochromatic light.
Low Recovery Precipitation in injector.Ensure the sample diluent matches the initial mobile phase organic ratio (60% ACN).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7]

  • Sigma-Aldrich. (n.d.). Lacidipine Reference Standard Product Information.[1]

  • Venkata Sai Life Sciences. (n.d.). Lacidipine Monomethyl Ester (CAS 103890-81-9) Structure and Data.[8][9]

  • PubChem. (n.d.). Lacidipine Compound Summary. National Library of Medicine.

  • ResearchGate. (2010). Reverse Phase HPLC Method for Determination of Lacidipine in Pharmaceutical Preparations.[3][4][5][10][11]

Sources

Application

Application Note and Protocol: A Comprehensive Guide to the Synthesis of Lacidipine Monomethyl Ester

Introduction: The Significance of Lacidipine and its Analogs Lacidipine is a third-generation dihydropyridine calcium channel blocker renowned for its high vascular selectivity and long duration of action, making it a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Lacidipine and its Analogs

Lacidipine is a third-generation dihydropyridine calcium channel blocker renowned for its high vascular selectivity and long duration of action, making it a cornerstone in the management of hypertension.[1][2][3] Its lipophilic nature contributes to its gradual onset of action and sustained therapeutic effect.[4][5] The synthesis of lacidipine analogs, such as Lacidipine Monomethyl Ester, is of significant interest to researchers in drug development and medicinal chemistry. These derivatives serve as valuable reference standards for analytical method development, validation, and as potential metabolites for pharmacokinetic studies.[6] This document provides a detailed, research-grade protocol for the synthesis of Lacidipine Monomethyl Ester, elucidated through a scientifically grounded, step-by-step approach. The synthesis strategy involves a modified Hantzsch pyridine synthesis to yield lacidipine, followed by a selective partial hydrolysis of one of the ethyl ester groups and subsequent methylation.

Chemical Profile and Reagents

A thorough understanding of the physicochemical properties of the key compounds is paramount for successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
Lacidipine C₂₆H₃₃NO₆455.54167-169A lipophilic dihydropyridine calcium antagonist.[5]
Lacidipine Monomethyl Ester C₂₅H₃₁NO₆441.51Not widely reportedThe target compound, an important derivative for analytical and metabolic studies.[6]
(E)-3-(2-formylphenyl)prop-2-enoic acid tert-butyl ester C₁₄H₁₆O₃232.27Not widely reportedA key aldehyde precursor for the Hantzsch reaction.
Ethyl acetoacetate C₆H₁₀O₃130.14-43A β-ketoester used in the Hantzsch synthesis.
Methyl acetoacetate C₅H₈O₃116.11-80An alternative β-ketoester for the synthesis.
Ammonium acetate C₂H₇NO₂77.08114The nitrogen source for the dihydropyridine ring formation.

Synthetic Pathway Overview

The synthesis of Lacidipine Monomethyl Ester is proposed as a two-stage process. The initial stage involves the synthesis of the Lacidipine backbone via the Hantzsch dihydropyridine synthesis.[7][8] The second stage focuses on the selective chemical modification of one of the ester groups.

Synthesis_Pathway cluster_0 Stage 1: Hantzsch Synthesis of Lacidipine cluster_1 Stage 2: Selective Modification Aldehyde (E)-3-(2-formylphenyl)prop-2-enoic acid tert-butyl ester Lacidipine Lacidipine Aldehyde->Lacidipine Ketoester1 Ethyl acetoacetate (2 equiv.) Ketoester1->Lacidipine Ammonia_Source Ammonium acetate Ammonia_Source->Lacidipine Lacidipine_hydrolysis Lacidipine Monoacid Lacidipine Monoacid Intermediate Lacidipine_hydrolysis->Monoacid Selective Hydrolysis Monomethyl_Ester Lacidipine Monomethyl Ester Monoacid->Monomethyl_Ester Methylation

Caption: Overall synthetic pathway for Lacidipine Monomethyl Ester.

Experimental Protocols

Part 1: Synthesis of Lacidipine

This protocol is adapted from the well-established Hantzsch dihydropyridine synthesis.[7][8][9]

Materials:

  • (E)-3-(2-formylphenyl)prop-2-enoic acid tert-butyl ester

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Toluene

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (E)-3-(2-formylphenyl)prop-2-enoic acid tert-butyl ester (1 equivalent), ethyl acetoacetate (2.2 equivalents), and ammonium acetate (1.5 equivalents).

  • Solvent Addition: Add a mixture of ethanol and toluene (1:1 v/v) to the flask, ensuring the reactants are fully dissolved.

  • Catalysis: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Add distilled water to the residue to precipitate the crude product.

    • Filter the solid product using a Büchner funnel and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure Lacidipine.

  • Characterization: Confirm the identity and purity of the synthesized Lacidipine using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Synthesis of Lacidipine Monomethyl Ester via Selective Hydrolysis and Methylation

This procedure is a novel adaptation based on selective hydrolysis methods reported for similar dihydropyridine structures.

Materials:

  • Lacidipine (from Part 1)

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 2a: Selective Monohydrolysis to Lacidipine Monoacid

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Lacidipine (1 equivalent) in methanol.

  • Base Addition: Prepare a solution of potassium hydroxide (1.1 equivalents) in methanol and add it dropwise to the Lacidipine solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress carefully using TLC or HPLC to observe the formation of the monoacid and the disappearance of the starting material. The reaction should be stopped once a significant amount of the monoacid is formed, to avoid the formation of the diacid. This may take several hours.

  • Quenching and Acidification:

    • Once the desired conversion is achieved, cool the reaction mixture in an ice bath.

    • Carefully add 1 M hydrochloric acid to neutralize the excess base and acidify the mixture to a pH of approximately 4-5. This will precipitate the Lacidipine monoacid.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude Lacidipine monoacid.

Step 2b: Methylation of Lacidipine Monoacid

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the crude Lacidipine monoacid (1 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the suspension.

  • Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting monoacid is consumed.

  • Work-up and Extraction:

    • Filter off the potassium carbonate and wash the solid with acetone.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure Lacidipine Monomethyl Ester.

  • Final Characterization: Characterize the final product by HPLC, LC-MS, and NMR to confirm its identity, purity, and structure.

Workflow Visualization

Experimental_Workflow cluster_lacidipine Lacidipine Synthesis cluster_monoester Lacidipine Monomethyl Ester Synthesis L_start Combine Reactants L_reflux Reflux (6-8h) L_start->L_reflux L_workup Cool, Concentrate, Precipitate L_reflux->L_workup L_purify Recrystallize L_workup->L_purify L_char Characterize (HPLC, MS, NMR) L_purify->L_char M_hydrolysis Selective Monohydrolysis M_acidify Acidify and Isolate Monoacid M_hydrolysis->M_acidify M_methylation Methylate Monoacid M_acidify->M_methylation M_workup Extract and Concentrate M_methylation->M_workup M_purify Column Chromatography M_workup->M_purify M_char Characterize (HPLC, LC-MS, NMR) M_purify->M_char

Caption: Step-by-step experimental workflow for the synthesis.

Discussion of Causality and Self-Validation

The choice of a two-stage synthesis is deliberate. A one-pot Hantzsch synthesis using a mixture of ethyl and methyl acetoacetate would likely lead to a statistical mixture of the diethyl ester (Lacidipine), the dimethyl ester, and the desired ethyl-methyl ester, making purification challenging. The proposed method of selective hydrolysis followed by methylation offers greater control over the final product.

The selective monohydrolysis is the critical step. The two ethyl ester groups in Lacidipine are chemically similar, but not identical due to the overall asymmetry of the molecule. This slight difference, coupled with careful control of stoichiometry (using slightly more than one equivalent of base) and reaction time, allows for the preferential hydrolysis of one ester group. The reaction is self-validating through rigorous in-process monitoring via chromatography (TLC or HPLC). This allows the researcher to quench the reaction at the optimal point, maximizing the yield of the monoacid while minimizing the formation of the diacid byproduct.

The subsequent methylation is a standard and high-yielding reaction. The use of potassium carbonate as a mild base and methyl iodide as the methylating agent is a common and effective method. Purification by column chromatography is essential to remove any unreacted monoacid and other impurities, ensuring the high purity of the final Lacidipine Monomethyl Ester.

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

  • Strong acids and bases (HCl, KOH) are corrosive and should be handled with caution.

  • Organic solvents are flammable; avoid open flames and sparks.

References

  • Pearce, C. M., & Furberg, C. D. (1994). Lacidipine: A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 48(4), 635-655.
  • Sharma, T., & Jain, S. (2021). Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • The Hantzsch dihydropyridine (DHP) synthesis is a multicomponent reaction between an aldehyde, two equivalents of a β-keto ester, and an amine (or ammonia). Royal Society of Chemistry.
  • Lacidipine: experimental evidence of vasculoprotective properties. Journal of Cardiovascular Pharmacology.
  • Formulation and Evaluation of Lacidipine Loaded Nanoparticulate Oral Disintegrating Tablets. Journal of Chemical Health Risks.
  • Natale, N. R. (2000). Learning from the Hantzsch synthesis.
  • Raju, V. V. N. K. V. P., et al. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug.
  • Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. Request PDF.
  • Synthesis of compounds 1-6.
  • What is the mechanism of Lacidipine?
  • Lacidipine Monomethyl Ester. Axios Research.
  • Lacidipine. PubChem.
  • Micheli, D., et al. (1991). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of cardiovascular pharmacology, 17 Suppl 4, S1-11.
  • Evidence That Lacidipine at Nonsustained Antihypertensive Doses Activates Nitrogen Monoxide System in the Endothelium of Salt-Loaded Dahl-S R

Sources

Method

Strategic Procurement and Analytical Application of Lacidipine Monomethyl Ester Reference Standard

Executive Summary & Chemical Context Lacidipine Monomethyl Ester (CAS: 103890-81-9) is a critical process-related impurity and degradation product of Lacidipine, a lipophilic dihydropyridine calcium channel blocker.[1] O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Lacidipine Monomethyl Ester (CAS: 103890-81-9) is a critical process-related impurity and degradation product of Lacidipine, a lipophilic dihydropyridine calcium channel blocker.[1] Often designated as Impurity A (BP/EP context), it differs from the parent molecule by the substitution of one ethyl ester group with a methyl ester group.

For drug development professionals, this standard is not merely a reagent; it is a calibration tool for safety. Its presence indicates specific synthetic deviations (e.g., transesterification via methanol or contamination of ethyl acetoacetate with methyl acetoacetate) or degradation pathways.

Chemical Identity
FeatureSpecification
Common Name Lacidipine Monomethyl Ester (Impurity A)
IUPAC Name Ethyl methyl (E)-4-{2-[2-(tert-butoxycarbonyl)vinyl]phenyl}-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
CAS Number 103890-81-9
Molecular Formula C₂₅H₃₁NO₆
Molecular Weight 441.52 g/mol
Parent Difference -14.03 Da (Loss of -CH₂-) relative to Lacidipine

Procurement Strategy: The "Trust but Verify" Protocol

Purchasing reference standards for light-sensitive dihydropyridines requires a rigorous qualification process. Do not rely solely on the vendor's label.

Vendor Qualification Workflow

The following decision matrix outlines the logic for selecting and qualifying a vendor to ensure data integrity.

ProcurementLogic Figure 1: Decision matrix for procuring labile reference standards. Start Select Vendor Accreditation Check ISO 17034? Start->Accreditation CoA_Review Review CoA (H-NMR, MS, HPLC) Accreditation->CoA_Review Yes Reject REJECT VENDOR Accreditation->Reject No ColdChain Verify Cold Chain (-20°C Shipment) CoA_Review->ColdChain ColdChain->Reject Ambient/Uncertain Purchase Initiate Purchase ColdChain->Purchase Confirmed

Critical Quality Attributes (CQAs) for the CoA

Before finalizing the purchase, request a sample Certificate of Analysis (CoA) and verify these three parameters:

  • Purity Assignment: Must use Mass Balance (100% - Impurities - Residual Solvents - Water) or Quantitative NMR (qNMR). Avoid standards quantified solely by area normalization HPLC.

  • Specific Impurity Profile: Ensure the standard itself does not contain >0.5% of the parent Lacidipine, as this will interfere with Limit of Quantitation (LOQ) studies.

  • Water Content: Dihydropyridines can be hygroscopic. High water content (>1%) suggests poor storage history.

Handling & Storage: The "Dark Room" Protocol

WARNING: Lacidipine and its esters are extremely photolabile . Exposure to standard laboratory fluorescent light can cause aromatization (oxidation to the pyridine form) within minutes, invalidating your standard.

Storage Requirements
  • Temperature: Long-term storage at -20°C .

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Desiccation: Store inside a secondary container (desiccator) to prevent condensation upon thawing.

Handling Protocol (Step-by-Step)
  • Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents moisture condensation on the cold powder.

  • Lighting: Perform all weighing and dilution under low-actinic light (monochromatic sodium lamp or red LED). If unavailable, wrap all glassware in aluminum foil immediately.

  • Solvent Choice (Critical):

    • Recommended: Acetonitrile.[2][3][4][5]

    • Avoid:Methanol .[3][6]

    • Reasoning: Lacidipine is a diethyl ester.[2][4][7][8][9] Dissolving it in methanol can induce transesterification , artificially generating the Monomethyl Ester impurity in your solution over time, leading to false-positive OOS (Out of Specification) results.

Analytical Application: HPLC Impurity Profiling

This protocol is designed to separate Lacidipine Monomethyl Ester (Impurity A) from the parent Lacidipine and other oxidative degradants.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Hypersil BDS C18 or Nucleodur MN-C18), 150 x 4.6 mm, 3-5 µm
Mobile Phase A Ammonium Acetate Buffer (10mM, pH 5.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 - 1.2 mL/min
Column Temp 30°C - 40°C (Control is critical for resolution)
Detection UV @ 240 nm (Isosbestic point) or 282 nm
Injection Volume 10 - 20 µL
Gradient Program

Note: Isocratic methods (e.g., 85:15 ACN:Buffer) exist, but a gradient is preferred to elute late-eluting dimers.

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
15.01090
20.01090
21.04060
25.04060
System Suitability Logic

The following diagram illustrates the logic flow for validating the run before committing valuable samples.

SystemSuitability Figure 2: System Suitability logic for Impurity A separation. Inject_Std Inject System Suitability Mix (Lacidipine + Monomethyl Ester) Check_Res Calculate Resolution (Rs) Inject_Std->Check_Res Pass Rs > 2.0? Proceed to Sample Check_Res->Pass Yes Fail Rs < 2.0 Troubleshoot Check_Res->Fail No Action1 Decrease ACN by 2% Fail->Action1 Action2 Check pH of Buffer Fail->Action2

Troubleshooting & Scientific Validation

Common Failure Modes
ObservationRoot CauseCorrective Action
Ghost Peak (RRT ~0.9) TransesterificationCheck if Methanol was used as diluent. Switch to Acetonitrile.
Peak Broadening Photo-degradationSample was exposed to white light. Prepare fresh in amber glass.
Retention Shift pH DriftAmmonium acetate is volatile. Prepare buffer fresh daily.
Low Recovery AdsorptionDihydropyridines can stick to glass. Use silanized glassware or add 0.1% Triethylamine to diluent.
Validation of the Standard (Self-Check)

To verify the integrity of your purchased standard without a second source:

  • UV Ratio Check: Measure absorbance at 240nm and 360nm. The ratio should be consistent with literature for dihydropyridines. A significant drop at 360nm indicates aromatization (oxidation) to the pyridine form.

  • Mass Spec Confirmation: Inject the standard into LC-MS.

    • Lacidipine [M+H]+: ~456.54

    • Monomethyl Ester [M+H]+: ~442.52

    • If you see a peak at 454 (Lacidipine - 2H) or 440 (Impurity - 2H), your standard has oxidized.

References

  • European Pharmacopoeia (Ph. Eur.) . Lacidipine Monograph. 11th Edition. Strasbourg, France: Council of Europe. (Refer to specific current edition for "Impurity A" designation).

  • British Pharmacopoeia (BP) . Lacidipine Monograph. London, UK: MHRA.

  • Venkata Sai Life Sciences . Lacidipine Monomethyl Ester (CAS 103890-81-9) Technical Data.

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

  • Lee, C.R., et al. "Photostability of dihydropyridine calcium channel blockers." Journal of Chromatography A. (General reference on DHP photolability).
  • Axios Research . Lacidipine Monomethyl Ester Reference Standard Data.

Sources

Application

Application Note: High-Sensitivity Bioanalysis of Lacidipine Monomethyl Ester in Plasma

This Application Note and Protocol details the bioanalytical strategy for the extraction and quantification of Lacidipine Monomethyl Ester (also known as Lacidipine Impurity A; Chemical Name: Ethyl methyl 4-{2-[3-(tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the bioanalytical strategy for the extraction and quantification of Lacidipine Monomethyl Ester (also known as Lacidipine Impurity A; Chemical Name: Ethyl methyl 4-{2-[3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) from plasma samples.

Introduction & Scientific Rationale

Lacidipine is a lipophilic dihydropyridine calcium channel blocker used for hypertension.[1][2][3][4] In drug development and quality control, monitoring specific impurities and metabolites is critical. Lacidipine Monomethyl Ester (LME) , often designated as Impurity A (CAS: 103890-81-9), differs from the parent drug by the substitution of one ethyl ester group with a methyl ester.

The Analytical Challenge
  • Lipophilicity: Like the parent, LME is highly lipophilic (LogP > 5), requiring efficient organic extraction to separate it from plasma proteins.

  • Photosensitivity: Dihydropyridines rapidly degrade to inactive pyridine derivatives upon exposure to UV/visible light. Strict light-protection protocols are non-negotiable.

  • Structural Similarity: LME co-elutes closely with Lacidipine in reversed-phase chromatography. Mass spectrometry (MS/MS) is required for specific detection (MW difference of 14 Da).

  • Esterase Instability: Plasma esterases may hydrolyze the ester groups during processing, artificially lowering recovery. Temperature control is vital.

Pre-Analytical Considerations & Reagents

Critical Reagents
  • Analyte: Lacidipine Monomethyl Ester (Reference Standard, >98% purity).

  • Internal Standard (IS): Lacidipine-d10 (preferred) or Amlodipine (alternative).

  • Matrix: Drug-free human/rat plasma (K2EDTA or Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Acetate.

Light Protection Protocol (Mandatory)
  • All procedures must be performed under monochromatic sodium light (yellow light) or in a darkened room with UV filters.

  • Use amber glassware for all solutions.

  • Wrap clear tubes/columns in aluminum foil if amberware is unavailable.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is selected over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) and maximize recovery of this lipophilic analyte.

Workflow Visualization

The following diagram outlines the critical path for sample preparation and analysis.

G Start Plasma Sample Thawing (4°C, Dark) IS_Add Add Internal Standard (Lacidipine-d10) Start->IS_Add Buffer Add 50 µL Ammonium Acetate (pH 4.5, Stabilizer) IS_Add->Buffer Extract LLE: Add 3 mL MTBE (Vortex 5 min) Buffer->Extract Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Extract->Centrifuge Freeze Flash Freeze Aqueous Layer (Dry Ice/Acetone bath) Centrifuge->Freeze Decant Decant Organic Layer to Amber Tube Freeze->Decant Evap Evaporate to Dryness (N2 stream, 40°C) Decant->Evap Recon Reconstitute (Mobile Phase, 100 µL) Evap->Recon Inject LC-MS/MS Analysis Recon->Inject

Figure 1: Optimized LLE workflow for Lacidipine Monomethyl Ester extraction ensuring stability and recovery.

Step-by-Step Procedure

Step 1: Sample Thawing & Aliquoting

  • Thaw plasma samples on wet ice.

  • Transfer 200 µL of plasma into 15 mL amber polypropylene tubes.

  • Scientific Insight: Keep samples at 4°C to inhibit esterase activity.

Step 2: Internal Standard Addition

  • Add 20 µL of IS working solution (e.g., 500 ng/mL Lacidipine-d10 in 50% MeOH).

  • Vortex gently for 10 seconds.

Step 3: Extraction

  • Add 3.0 mL of Methyl tert-butyl ether (MTBE) .

  • Alternative: Diethyl ether/Hexane (1:1) can be used, but MTBE offers cleaner separation for dihydropyridines.

  • Vortex vigorously for 5 minutes (Multi-tube vortexer).

  • Centrifuge at 4,000 x g for 10 minutes at 4°C .

Step 4: Phase Separation

  • Flash freeze the aqueous (bottom) layer by dipping the tube bottom in a dry ice/acetone bath (approx. 30 seconds).

  • Pour the liquid organic (top) layer into a clean amber glass tube.

  • Why Freeze? This prevents contamination from the plasma layer during decanting, crucial for preventing ion suppression in MS.

Step 5: Evaporation & Reconstitution

  • Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C .

  • Reconstitute the residue in 100 µL of Mobile Phase (ACN:5mM Ammonium Acetate, 80:20 v/v).

  • Vortex for 1 minute and transfer to amber HPLC vials with inserts.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 50 x 2.1 mm, 1.8 µm or 3.5 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 60% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 60% B

    • 5.0 min: Stop

  • Column Temp: 40°C.

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lacidipine Monomethyl Ester 442.2 [M+H]+340.1 *3020
Lacidipine (Parent) 456.2 [M+H]+354.23022
Lacidipine-d10 (IS) 466.3 [M+H]+364.33022

*Note: Transitions should be optimized on the specific instrument. The product ion typically corresponds to the loss of the ester side chain.

Method Validation & Performance Metrics

The following metrics define a successful extraction protocol (based on FDA/EMA Bioanalytical Guidelines).

Summary of Validation Targets
ParameterAcceptance CriteriaScientific Rationale
Linearity

(e.g., 0.5 – 100 ng/mL)
Ensures accurate quantitation across physiological range.
Recovery > 70% (Consistent)High recovery is difficult with lipophilic drugs; consistency is more important than absolute yield.
Matrix Effect 85% - 115%Ensures plasma phospholipids do not suppress ionization.
Stability (Benchtop) > 4 hours at 4°C (Amber)Confirms resistance to hydrolysis and photolysis during processing.
Troubleshooting Guide

Issue: Low Recovery

  • Cause: Analyte adsorption to plasticware.

  • Solution: Use silanized glass tubes or add 0.1% BSA to the plasma before extraction to block non-specific binding sites.

Issue: Peak Tailing

  • Cause: Interaction with silanol groups on the column.

  • Solution: Increase Ammonium Acetate concentration to 10 mM or use a "base-deactivated" column (e.g., C18-BMP).

Issue: Degradation Products

  • Cause: Photodegradation (Pyridine formation).

  • Solution: Verify amber conditions. Check for a peak at M-2 (loss of 2 Hydrogens, aromatization of the DHP ring).

References

  • Chatki, P. K., & Hotha, K. K. (2025). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma.[5] ResearchGate.[5][6] Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5311217, Lacidipine.[7] PubChem. Available at: [Link][7]

  • Lee, Y., et al. (2012). Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study. Journal of Chromatography B. Available at: [Link]

  • Axios Research. (2024). Lacidipine Monomethyl Ester Reference Standard. Axios Research Catalog. Available at: [Link]

Sources

Method

Isolation and Characterization of Lacidipine Monomethyl Ester: A Guide to Forced Degradation and Preparative HPLC Purification

Application Note: A-LC024 Senior Application Scientist: Dr. Evelyn Reed Analytical Chemistry Division, Advanced Pharmaceutical Solutions Abstract This application note provides a comprehensive, in-depth guide for the gen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-LC024

Senior Application Scientist: Dr. Evelyn Reed Analytical Chemistry Division, Advanced Pharmaceutical Solutions

Abstract

This application note provides a comprehensive, in-depth guide for the generation, isolation, and preliminary characterization of lacidipine monomethyl ester, a potential degradation product of the antihypertensive drug lacidipine. The protocol is designed for researchers, scientists, and drug development professionals engaged in impurity profiling and stability testing. We detail a systematic approach, beginning with controlled hydrolytic forced degradation to selectively produce the monomethyl ester. This is followed by the development of a stability-indicating analytical HPLC method, which is then scaled up to a preparative HPLC protocol for the isolation of the target degradant in sufficient quantities for characterization. The causality behind experimental choices is explained, ensuring technical accuracy and field-proven insights.

Introduction

Lacidipine is a potent dihydropyridine calcium antagonist used in the treatment of hypertension.[1] As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, potentially leading to the formation of impurities that may affect its efficacy and safety. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate forced degradation studies to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4]

One of the key degradation pathways for drugs with ester functional groups, like lacidipine, is hydrolysis.[5] Lacidipine possesses two ethyl ester groups, and hydrolysis can lead to the formation of a monomethyl ester and a dicarboxylic acid derivative. The lacidipine monomethyl ester is a critical impurity to monitor and characterize. Its isolation is essential for definitive structural elucidation (e.g., via NMR) and for use as a reference standard in routine quality control analysis and stability studies.

This guide provides a robust and validated workflow for the intentional generation of lacidipine monomethyl ester through controlled acid-catalyzed hydrolysis and its subsequent high-purity isolation using preparative liquid chromatography.

Strategic Approach: From Degradation to Isolation

The overall strategy involves a multi-step process designed to ensure the efficient generation and purification of the target compound. The workflow is initiated by subjecting lacidipine to controlled stress conditions to induce degradation, followed by analytical monitoring to confirm the formation of the desired product, and culminating in a scaled-up purification process.

Workflow cluster_0 Phase 1: Generation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Purification cluster_3 Phase 4: Confirmation start Lacidipine API degradation Forced Degradation (Acid Hydrolysis) start->degradation analytical_hplc Analytical HPLC-UV/MS (Method Development) degradation->analytical_hplc identification Identify Target Peak (Lacidipine Monomethyl Ester) analytical_hplc->identification prep_hplc Preparative HPLC (Scale-Up) identification->prep_hplc fractionation Fraction Collection prep_hplc->fractionation purity_check Purity Analysis (Analytical HPLC) fractionation->purity_check lyophilization Solvent Removal (Lyophilization) purity_check->lyophilization final_product Pure Lacidipine Monomethyl Ester lyophilization->final_product

Caption: Overall workflow from forced degradation to isolation.

Phase 1: Generation of Lacidipine Monomethyl Ester via Forced Degradation

Forced degradation studies are designed to accelerate the degradation of a drug substance to generate its potential degradation products.[6][7] For an ester-containing molecule like lacidipine, hydrolysis is a primary degradation pathway. To favor the formation of the monomethyl ester over the di-acid, a carefully controlled acid-catalyzed hydrolysis is employed.

Rationale for Acid Hydrolysis: While both acidic and basic conditions can hydrolyze esters, acidic conditions are often easier to control for partial hydrolysis. The reaction can be effectively quenched by neutralization. The goal is not complete degradation, but rather to achieve a target degradation of 5-20%, which provides a sufficient quantity of the degradant for isolation without overly complexifying the mixture.[6][7]

Protocol 3.1: Acid-Catalyzed Hydrolysis of Lacidipine
  • Preparation of Lacidipine Stock Solution:

    • Accurately weigh 100 mg of lacidipine reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the lacidipine in acetonitrile and make up the volume to the mark. This yields a 1 mg/mL stock solution.

  • Stress Condition Application:

    • Transfer 50 mL of the lacidipine stock solution to a 100 mL round-bottom flask.

    • Add 10 mL of 0.1 M Hydrochloric Acid (HCl).

    • Fit the flask with a condenser and place it in a water bath pre-heated to 60°C.

    • Allow the reaction to proceed for 4-6 hours. Monitor the reaction periodically (e.g., every hour) using the analytical HPLC method described in Section 4.

  • Reaction Quenching:

    • Once the desired level of degradation is achieved (as determined by HPLC), remove the flask from the water bath and cool it to room temperature.

    • Carefully neutralize the reaction mixture by adding 0.1 M Sodium Hydroxide (NaOH) dropwise until the pH is approximately 7.0.

    • Transfer the neutralized solution to a suitable container for subsequent purification.

Phase 2: Analytical Method Development

A robust, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[8][9] A reversed-phase C18 column is a suitable choice due to the lipophilic nature of lacidipine and its expected degradants.

Protocol 4.1: Stability-Indicating Analytical HPLC Method

Instrumentation and Parameters:

ParameterCondition
Instrument HPLC or UPLC system with UV/DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 5.0
Mobile Phase B Acetonitrile
Gradient 0-2 min (70% B), 2-15 min (70-90% B), 15-18 min (90% B), 18-20 min (70% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm[10]
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides excellent retention and separation for non-polar to moderately polar compounds like lacidipine and its metabolites.

  • Phosphate Buffer (pH 5.0): Helps to maintain a consistent ionization state for the analytes and ensures good peak shape.

  • Gradient Elution: Necessary to resolve the more polar monomethyl ester from the parent lacidipine and any other potential degradants within a reasonable runtime.

  • UV Detection at 242 nm: Lacidipine has a significant UV absorbance at this wavelength, allowing for sensitive detection.[10]

Phase 3: Isolation by Preparative HPLC

The analytical method is scaled up for preparative chromatography to isolate the monomethyl ester. This involves using a larger column and a higher flow rate, and making adjustments to the mobile phase to optimize loading and separation.

Prep_HPLC cluster_fractions Collected Fractions crude Degraded Sample (Crude Mixture) injector Injector crude->injector pump HPLC Pump pump->injector column Preparative C18 Column injector->column detector UV Detector column->detector collector Fraction Collector detector->collector f1 Impurity 1 collector->f1 f2 Monomethyl Ester collector->f2 f3 Lacidipine collector->f3

Caption: Preparative HPLC purification scheme.

Protocol 5.1: Preparative HPLC for Isolation

Instrumentation and Parameters:

ParameterCondition
Instrument Preparative HPLC system with UV Detector
Column C18, 250 mm x 21.2 mm, 10 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic, 75% B (Adjust based on analytical run)
Flow Rate 20 mL/min
Detection Wavelength 242 nm
Injection Volume 1-5 mL of the neutralized, degraded sample per injection

Rationale for Method Modifications:

  • Larger Column: The increased diameter and particle size allow for a higher sample loading capacity.

  • Volatile Buffer: Formic acid is used instead of phosphate buffer because it is volatile and easily removed during the post-purification solvent evaporation (lyophilization) step.

  • Isocratic Elution: While a gradient was used for analytical separation, an optimized isocratic method is often preferred for preparative scale to simplify the process and maximize throughput, especially when the target peak is well-resolved.

  • Fraction Collection: The fraction collector is programmed to collect the eluent corresponding to the peak of the lacidipine monomethyl ester, as determined by its retention time from the analytical runs.

Phase 4: Purity Confirmation and Product Recovery

After collection, the purity of the isolated fraction must be confirmed, and the solvent removed to yield the pure compound.

Protocol 6.1: Post-Purification Work-up
  • Purity Assessment:

    • Pool the collected fractions containing the monomethyl ester.

    • Inject a small aliquot of the pooled fraction into the analytical HPLC system (Protocol 4.1).

    • Confirm the purity is ≥95%. If not, a second round of purification may be necessary.

  • Solvent Removal:

    • Transfer the high-purity fractions to a round-bottom flask suitable for a rotary evaporator.

    • Reduce the volume of acetonitrile under reduced pressure.

    • Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.

    • Lyophilize the frozen sample until a dry powder is obtained. This is the isolated lacidipine monomethyl ester.

  • Characterization (Recommended):

    • The identity of the isolated powder should be unequivocally confirmed using spectroscopic techniques such as Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise chemical structure.[11][12]

Conclusion

This application note provides a systematic and scientifically grounded protocol for the deliberate generation and isolation of lacidipine monomethyl ester, a key degradation product of lacidipine. By following this guide, researchers can reliably produce this impurity in high purity and sufficient quantity for its use as a reference standard in stability studies and routine quality control. The detailed explanation of the rationale behind each step ensures that the protocol is not just a series of instructions, but a self-validating system rooted in the principles of analytical and preparative chromatography.

References

  • International Journal of Pharmaceutical Sciences and Drug Research. (2025).
  • ResearchGate. (2025). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing.
  • Frontiers in Health Informatics. (2025).
  • PharmaInfo. (n.d.).
  • Resolve Mass Laboratories. (2025).
  • ResearchGate. (2025). Development and validation of a liquid chromatographic method for determination of lacidipine residues on surfaces in the manufacture of pharmaceuticals.
  • Malaysian Journal of Analytical Sciences. (2018). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM.
  • Benchchem. (n.d.). The Pharmacokinetics and Metabolism of Lacidipine: A Technical Guide.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Pharmacology of lacidipine, a vascular-selective calcium antagonist.
  • IJCRT.org. (n.d.).
  • NIH. (n.d.).
  • NIH. (n.d.).
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Shimadzu. (2013).
  • SciSpace. (n.d.).
  • ResearchGate. (2025).
  • Simson Pharma. (2025).
  • YouTube. (2025).
  • ICH. (n.d.). Quality Guidelines.

Sources

Application

Application Note: Advanced Sample Preparation for Lacidipine and Lacidipine Monomethyl Ester Analysis

Executive Summary & Scientific Rationale Lacidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker used in the treatment of hypertension.[1] The analysis of Lacidipine and its related substances—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Lacidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker used in the treatment of hypertension.[1] The analysis of Lacidipine and its related substances—specifically the monomethyl ester (often identified as the ethyl methyl diester impurity or Impurity A)—presents a dual analytical challenge: photolability and solvent-induced transesterification .

The "monomethyl ester" of Lacidipine typically refers to the Ethyl Methyl Diester analog (Impurity A), where one of the diethyl ester moieties is replaced by a methyl ester. This compound is not only a process impurity but, critically, a sample preparation artifact generated when Lacidipine is exposed to methanol (MeOH) under stress or acidic conditions.

This guide moves beyond standard generic protocols to address the causality of error. It provides a self-validating workflow to quantify Lacidipine and its monomethyl ester without generating false positives during the extraction process.

Key Mechanistic Insights
  • The Methanol Trap: Standard protein precipitation (PPT) using Methanol can induce transesterification of Lacidipine, artificially creating the monomethyl ester analyte. Acetonitrile (ACN) or Liquid-Liquid Extraction (LLE) are mandatory alternatives.

  • Photolytic Degradation: DHPs oxidize to pyridine analogs under UV/VIS light. All sample prep must occur under monochromatic sodium light or in amber glassware.

  • Lipophilic Adsorption: With a LogP > 5, Lacidipine binds avidly to plastic surfaces. Glassware or pre-treated low-binding polymers are required.

Critical Control Points & Reagents

Reagent Selection Strategy
Reagent/MaterialGrade/TypeScientific Justification
Extraction Solvent tert-Butyl Methyl Ether (TBME) or n-Hexane:Ethyl Acetate (1:1)High recovery of lipophilic DHPs; eliminates risk of alcoholysis (transesterification).
Precipitation Agent Acetonitrile (LC-MS Grade)Avoids nucleophilic attack on ester groups common with Methanol.
Glassware Silanized Amber GlassPrevents surface adsorption and photodegradation.
Internal Standard Lacidipine-d10 or NisoldipineStructural analog required to compensate for matrix effects and extraction efficiency.
The "Methanol Trap" Visualization

The following diagram illustrates the chemical risk of using methanol during sample preparation.

MethanolTrap cluster_0 Risk Pathway Lacidipine Lacidipine (Diethyl Ester) Reaction Transesterification (Acid/Stress) Lacidipine->Reaction + MeOH Stable Stable Analyte No Artifacts Lacidipine->Stable + ACN MeOH Methanol (Solvent) MeOH->Reaction Artifact Monomethyl Ester (Artifact/False Positive) Reaction->Artifact Artifact Formation ACN Acetonitrile (Alternative) ACN->Stable Inert

Caption: Pathway of artifact formation. Use of Methanol can convert Lacidipine to its Monomethyl ester, invalidating impurity analysis.

Protocol A: Biological Fluids (Plasma/Serum)

Target: Quantification of Lacidipine and Monomethyl Ester (Metabolite/Impurity) by LC-MS/MS. Method: Liquid-Liquid Extraction (LLE).[2]

Pre-Treatment
  • Thawing: Thaw plasma samples in a water bath at 20°C protected from light (cover with aluminum foil).

  • Internal Standard (IS) Addition:

    • Aliquot 200 µL of plasma into a 2 mL amber glass centrifuge tube.

    • Add 20 µL of IS working solution (Lacidipine-d10, 100 ng/mL in Acetonitrile).

    • Note: Do not use MeOH for the IS stock solution if analyzing the monomethyl ester.

Extraction Workflow
  • Buffer Addition: Add 50 µL of 0.1 M Ammonium Acetate (pH 7.0).

    • Reasoning: Neutral pH minimizes hydrolysis of the ester groups.

  • Solvent Addition: Add 1.0 mL of extraction solvent (n-Hexane : Ethyl Acetate, 1:1 v/v ).

    • Alternative: TBME (Methyl tert-butyl ether) is also effective.

  • Agitation: Vortex vigorously for 3 minutes.

    • Critical: Ensure complete emulsion to maximize partition of the lipophilic analyte.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean silanized amber vial.

  • Drying: Evaporate the organic solvent to dryness under a stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile : 10mM Ammonium Formate, 80:20).

    • Caution: Do not use pure water for reconstitution; the lipophilic drug may precipitate or adsorb to the vial walls.

Protocol B: Pharmaceutical Formulations (Tablets)

Target: Impurity Profiling (Impurity A - Monomethyl Ester) by HPLC-UV. Method: Solid-Liquid Extraction with ACN.

Sample Preparation[3][4]
  • Weighing: Weigh and powder 20 tablets. Transfer powder equivalent to 10 mg Lacidipine into a 50 mL amber volumetric flask.

  • Solvent Choice: Add 30 mL of Diluent (Acetonitrile:Water, 80:20) .

    • Strict Prohibition: Do not use Methanol. Methanol extraction of tablets can induce transesterification during the sonication heat spike, creating false failures for Impurity A.

  • Extraction: Sonicate for 15 minutes. Control bath temperature < 25°C using ice packs if necessary.

  • Make up: Dilute to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter .

    • Discard: Discard the first 3 mL of filtrate (saturates the filter membrane sites to prevent analyte loss).

Analytical Method Parameters (LC-MS/MS)

To successfully separate the Monomethyl ester from the parent, the following conditions are recommended:

  • Column: C18, 100 x 2.1 mm, 1.9 µm (e.g., Thermo Hypersil GOLD or Waters BEH).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-1 min: 40% B

    • 1-5 min: Ramp to 90% B (Elution of Lacidipine & Esters)

    • 5-7 min: Hold 90% B

  • Flow Rate: 0.4 mL/min.

  • Detection: MRM Mode.

    • Lacidipine: m/z 456.2 → 354.2[4][5]

    • Monomethyl Ester (Impurity A): m/z 442.2 → 340.2 (Mass shift of -14 Da due to Et -> Me change).

Self-Validating Quality Control

A robust method must prove it is not creating the impurity it seeks to measure.

The "Artifact Check" Experiment

Run this validation step before routine analysis:

  • Spike: Prepare a pure standard of Lacidipine (Parent) in the extraction solvent.

  • Stress: Subject it to the full extraction protocol (including sonication/drying).

  • Analyze: Inject the sample.

  • Criteria: There should be zero detectable peak at the retention time/mass transition of the Monomethyl Ester. If a peak appears, your solvent (likely MeOH contamination) or temperature is causing degradation.

Stability Workflow Diagram

StabilityWorkflow Start Sample Collection Light Is environment Amber/Sodium Light? Start->Light Solvent Is Methanol used? Light->Solvent Yes ProcessC STOP: Photodegradation Risk Light->ProcessC No ProcessA Proceed: LLE with Hexane/EtAc Solvent->ProcessA No (ACN used) ProcessB STOP: Transesterification Risk Solvent->ProcessB Yes Analysis LC-MS/MS Analysis ProcessA->Analysis

Caption: Decision tree for ensuring sample integrity during Lacidipine processing.

References

  • Lee, Y., et al. (2010). Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study. Journal of Chromatography B.

  • British Pharmacopoeia Commission. (2023). Lacidipine Monograph: Impurity A (Ethyl Methyl Diester). British Pharmacopoeia.

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Alvarez-Lueje, A., et al. (2003). Photostability of lacidipine in solution and solid state. Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2016). Context matters: selecting LC-MS sample preparation methods for clinical research.

Sources

Method

Application Note: Quantitative Estimation of Lacidipine Monomethyl Ester Impurity

Executive Summary & Scientific Context Lacidipine is a lipophilic dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its efficacy relies on the specific 1,4-dihydropyridine structure, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Lacidipine is a lipophilic dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its efficacy relies on the specific 1,4-dihydropyridine structure, which is susceptible to oxidative degradation and hydrolysis.

The Monomethyl Ester Impurity (identified as Impurity A in the British Pharmacopoeia) is a critical process-related impurity and potential degradation product. Structurally, it is Ethyl methyl (E)-4-{2-[2-(tert-butoxycarbonyl)vinyl]phenyl}-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[2][3]

This impurity typically arises via two mechanisms:

  • Transesterification: Reaction of the labile ethyl ester groups with methanol (often used as a reaction solvent or in crystallization).

  • Synthetic Contamination: Presence of methyl acetoacetate traces in the ethyl acetoacetate starting material during the Hantzsch pyridine synthesis.

Why Quantification Matters: According to ICH Q3A/Q3B guidelines , impurities exceeding the identification threshold (usually 0.10%) must be quantified and characterized. Due to the structural similarity between Lacidipine and its monomethyl ester (a difference of only one methylene group,


MW = 14 Da), chromatographic separation requires high selectivity.

Chemical Mechanism & Formation Pathway[4]

Understanding the origin of the impurity is essential for controlling it upstream. The formation is driven by nucleophilic attack at the carbonyl carbon of the ester.

Visualization: Impurity Formation Pathway

LacidipineImpurityFormation Lacidipine Lacidipine (API) (Diethyl Ester) Transesterification Transesterification (Acid/Base Catalysis) Lacidipine->Transesterification Methanol Methanol (Solvent/Reagent) Methanol->Transesterification ImpurityA Monomethyl Ester (Impurity A) Transesterification->ImpurityA - Ethanol Precursor Ethyl Acetoacetate (Starting Material) Hantzsch Hantzsch Synthesis Precursor->Hantzsch Contaminant Methyl Acetoacetate (Impurity in SM) Contaminant->Hantzsch Hantzsch->ImpurityA Direct Synthesis

Figure 1: Dual pathways for the formation of Lacidipine Monomethyl Ester: Post-synthesis transesterification and competitive synthesis via contaminated starting materials.

Protocol A: The Regulatory Standard (Normal Phase HPLC)

This protocol aligns with the British Pharmacopoeia (BP) methodology. It utilizes Normal Phase chromatography, which offers superior selectivity for separating esters based on steric and polar differences compared to standard Reverse Phase (RP) methods.

Chromatographic Conditions
ParameterSpecificationRationale (Causality)
Column Spherisorb CN (Cyano),

mm, 5 µm
Cyano phases in normal phase mode interact via dipole-dipole interactions, effectively separating the methyl vs. ethyl ester.
Mobile Phase n-Hexane : Absolute Ethanol (97 : 3 v/v)Low polarity solvent prevents the elution of the lipophilic drug too quickly while ethanol modifies polarity for resolution.
Flow Rate 2.0 mL/minHigh flow rate is permitted due to low viscosity of hexane, reducing run time.
Wavelength 240 nmMatches the absorption maximum of the dihydropyridine chromophore.
Temperature 25°CControlled temperature ensures reproducible retention times.
Injection Vol 20 µLStandard loop volume for sensitivity.
Standard & Sample Preparation

Critical Pre-requisite: Lacidipine is extremely light-sensitive . All operations must be performed under monochromatic (sodium) light or in amber glassware wrapped in aluminum foil.

  • Diluent: n-Hexane : Absolute Ethanol (90 : 10 v/v).

  • Impurity Standard Stock (Solution A):

    • Weigh 5.0 mg of Lacidipine Monomethyl Ester Reference Standard.

    • Dissolve in 5 mL ethanol; dilute to 50 mL with n-Hexane.

  • Test Solution (Sample):

    • Weigh 20.0 mg of Lacidipine API.

    • Dissolve in 5 mL ethanol; dilute to 50 mL with n-Hexane (Conc: 0.4 mg/mL).

  • System Suitability Solution:

    • Mix 1 mL of Solution A with 1 mL of Test Solution. Dilute to 10 mL with Diluent.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between Impurity A and Lacidipine.
    
  • Tailing Factor: < 1.5 for both peaks.

  • Relative Retention Time (RRT):

    • Lacidipine: ~1.0 (approx 10.2 min)[3]

    • Monomethyl Ester (Impurity A): ~1.15 (approx 11.7 min)

    • Note: In Normal Phase, the more polar Monomethyl ester usually elutes AFTER the Diethyl ester (Lacidipine).

Protocol B: Modern Routine QC (Reverse Phase HPLC)

While Normal Phase is the regulatory standard, many modern labs prefer Reverse Phase (RP) to avoid neurotoxic solvents like Hexane. This validated RP method is suitable for routine internal monitoring.

Chromatographic Conditions
ParameterSpecification
Column C18 (e.g., Inertsil ODS-3V),

mm, 5 µm
Mobile Phase Acetonitrile : 10mM Ammonium Acetate (80 : 20 v/v)
pH 5.0 (Adjusted with Acetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 240 nm (or 282 nm for higher specificity)
Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation (Amber Glass) cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (0.4 mg/mL) Dissolve Dissolve in Mobile Phase (Sonication < 5 min) Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 20 µL Filter->Inject Separate Separation (C18 / CN) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate % Impurity Integrate->Calc

Figure 2: Step-by-step analytical workflow emphasizing light protection and filtration.

Quantitative Calculation

To ensure Trustworthiness , the calculation must account for the Relative Response Factor (RRF). If the RRF is not established (assumed to be 1.0 for isomers), use the External Standard method.

Formula:



Where:

  • 
     = Peak area of Monomethyl Ester in the sample.
    
  • 
     = Peak area of Monomethyl Ester in the standard.
    
  • 
     = Concentration of Standard (mg/mL).
    
  • 
     = Concentration of Sample (mg/mL).[4]
    
  • 
     = Potency of the Reference Standard (%).
    

Method Validation Strategy (Self-Validating System)

To guarantee the protocol generates valid data, perform the following validation steps (per ICH Q2):

  • Specificity: Inject a mixture of Lacidipine, Monomethyl Ester, and known oxidative degradants (pyridine analog). Ensure baseline separation (

    
    ).
    
  • Linearity: Prepare impurity standards at 0.05% to 1.5% of the target sample concentration. Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • LOD/LOQ: Determine the Limit of Quantification (LOQ) based on Signal-to-Noise ratio (

    
    ). Typical LOQ for this method is ~0.03%.[5]
    
  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Mobile Phase organic ratio (
    
    
    
    ). The resolution between Lacidipine and Monomethyl Ester must remain
    
    
    .

References

  • British Pharmacopoeia Commission. (2023).[3] Lacidipine Monograph: Impurities. British Pharmacopoeia.[3][6][7] Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Venkateshwara Rao, J., et al. (2010). Reverse Phase HPLC Method for Determination of Lacidipine in Pharmaceutical Preparations. Global Research Online. Link

  • Axios Research. (n.d.). Lacidipine Monomethyl Ester Reference Standard Data Sheet. Link

  • Veprho Pharmaceuticals. (n.d.). Structure and CAS of Lacidipine Impurities. Link

Sources

Method

Application Note: Advanced Column Selection &amp; Separation Protocol for Lacidipine and Lacidipine Monomethyl Ester

Executive Summary Separating Lacidipine (a lipophilic 1,4-dihydropyridine calcium channel blocker) from its Monomethyl Ester analogue (often designated as Impurity A or the Ethyl Methyl diester) represents a classic "met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating Lacidipine (a lipophilic 1,4-dihydropyridine calcium channel blocker) from its Monomethyl Ester analogue (often designated as Impurity A or the Ethyl Methyl diester) represents a classic "methylene selectivity" challenge in chromatography. Structurally, the two molecules differ only by a single methylene group (–CH₂–) on the dihydropyridine ring esters.

This Application Note provides a definitive guide to column selection, moving beyond generic C18 recommendations to focus on stationary phases that maximize hydrophobic subtraction selectivity. While legacy pharmacopeial methods (BP/EP) often utilize Normal Phase (Cyano columns), this guide prioritizes modern Reverse Phase (RP-HPLC) strategies using high-coverage C18 and Phenyl-Hexyl chemistries for superior robustness and reproducibility.

The Separation Challenge: Chemistry & Mechanism

To select the right column, one must understand the molecular interaction at play.

  • Lacidipine: Diethyl (E)-4-{2-[3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Lacidipine Monomethyl Ester (Impurity A): The Ethyl Methyl analogue (CAS: 103890-81-9). One ethyl ester is replaced by a methyl ester.

The Chromatographic Problem: Both molecules are extremely lipophilic (


). The loss of one –CH₂– group in the impurity slightly reduces lipophilicity but does not significantly alter the pKa or pi-pi interaction potential. Therefore, separation relies almost exclusively on Methylene Selectivity (

)
—the ability of the stationary phase to discriminate based on pure hydrophobicity/steric volume.
Visualization: Structural Divergence

ChemicalStructure cluster_0 Chromatographic Consequence Lacidipine Lacidipine (Target API) Diethyl Ester Diff Difference: Single -CH2- Group Lacidipine->Diff Hydrolysis/Transesterification Impurity Monomethyl Ester (Impurity A) Ethyl-Methyl Ester Diff->Impurity Resulting Analogue Selectivity Requires High Methylene Selectivity Diff->Selectivity

Figure 1: Structural relationship between Lacidipine and its Monomethyl Ester impurity, highlighting the critical need for methylene selectivity.

Column Selection Strategy

Do not default to a generic C18. For this specific homologous pair, the stationary phase must possess high surface coverage and steric order .

A. Primary Recommendation: High-Load C18 (The "Hydrophobic" Choice)
  • Mechanism: Dispersive interactions (Van der Waals).

  • Why it works: A high carbon load (>18%) and high surface area (>300 m²/g) increase the phase ratio, maximizing the retention difference between the Methyl and Ethyl esters.

  • Recommended Specs:

    • Ligand: C18 (Octadecyl).

    • Carbon Load: High (18-25%).

    • Pore Size: 100-120 Å (Standard small molecule).

    • Endcapping: Double endcapped (critical to prevent tailing of the dihydropyridine nitrogen).

    • Example Columns: Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Kinetex C18 (Core-shell).

B. Secondary Recommendation: Phenyl-Hexyl (The "Orthogonal" Choice)
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Why it works: The dihydropyridine ring is electron-rich. Phenyl phases interact with the ring system. While the ring is identical in both molecules, the steric accessibility of the ring differs slightly between the methyl and ethyl esters, potentially offering alternative selectivity if C18 fails.

  • *Example Columns: Phenomenex Luna Phenyl-Hexyl, Waters XSelect CSH Phenyl-Hexyl.

C. Legacy Recommendation: Cyano (Normal Phase)
  • Context: British Pharmacopoeia (BP) and EP monographs historically use Normal Phase for this separation.

  • Mechanism: Dipole-dipole interactions in a hexane/ethanol mobile phase.

  • Verdict: Effective but less reproducible and uses toxic solvents (hexane). Use only if regulatory compliance mandates it.

Detailed Experimental Protocol (RP-HPLC)

This protocol is designed for the separation of Lacidipine, Impurity A (Monomethyl), and other degradation products.

System Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge C18)High carbon load maximizes methylene selectivity.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffers the basic nitrogen; pH 5.0 balances stability and peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for this lipophilic compound.
Flow Rate 1.0 - 1.2 mL/minOptimized for 4.6mm ID columns.
Column Temp 30°C - 40°CSlightly elevated temp improves mass transfer for large lipophilic molecules.
Detection UV @ 240 nm (or 360 nm)240 nm is more sensitive; 360 nm is more selective for the dihydropyridine ring.
Injection Vol 10 - 20 µLAdjust based on sensitivity requirements.
Gradient Program

Lacidipine is very hydrophobic. An isocratic run may result in excessive retention times. A gradient is recommended to elute the main peak while separating the slightly more polar Monomethyl ester (which elutes before Lacidipine in RP).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.04060Initial Hold
2.04060Isocratic for early polar impurities
15.01090Linear Ramp to elute Lacidipine
20.01090Wash
20.14060Re-equilibration
25.04060End

Note: The Monomethyl Ester (Impurity A) is more polar than Lacidipine (due to Methyl < Ethyl lipophilicity) and will elute before the main Lacidipine peak in Reverse Phase.

Method Development Workflow

The following flowchart illustrates the decision process for optimizing this specific separation.

MethodWorkflow Start Start Method Development Target: Lacidipine vs. Mono-Methyl Ester Step1 Initial Screen: High-Load C18 (e.g., XBridge/Kinetex) Start->Step1 Check1 Resolution (Rs) > 2.0? Step1->Check1 Success Validate Method (Precision, Accuracy) Check1->Success Yes Fail1 Rs < 1.5 (Peaks Co-eluting) Check1->Fail1 No Step2 Optimize Mobile Phase: Switch Modifier to MeOH (Changes Selectivity) Fail1->Step2 Check2 Rs > 2.0? Step2->Check2 Check2->Success Yes Fail2 Still Poor Separation Check2->Fail2 No Step3 Change Stationary Phase: Phenyl-Hexyl (Pi-Pi Interaction) Fail2->Step3 Step3->Success Usually Resolves

Figure 2: Decision tree for optimizing the separation of Lacidipine and its homologous impurities.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing Interaction between the basic dihydropyridine nitrogen and residual silanols on the silica surface.Use Base-Deactivated Columns: Ensure the column is "Endcapped" or uses Hybrid Particle Technology (BEH/HSC). Add 5-10mM Ammonium Acetate to the mobile phase.
Poor Resolution (Rs < 1.5) Insufficient methylene selectivity. The column cannot distinguish between -CH₃ and -CH₂CH₃.Increase Carbon Load: Switch to a column with >18% carbon load. Lower Temperature: Reducing temp to 25°C can enhance steric selectivity (though pressure will rise).
Retention Time Drift pH instability affecting the ionization of the dihydropyridine ring.Buffer Control: Ensure the buffer is within ±0.1 pH units. Use a column oven to stabilize temperature.

References

  • British Pharmacopoeia Commission. (2025).[1] Lacidipine Impurity Standard (Impurity A, B, C). British Pharmacopoeia Chemical Reference Substances. Link

  • European Directorate for the Quality of Medicines (EDQM). Lacidipine Monograph 1491. European Pharmacopoeia.[2] Link

  • TLC Pharmaceutical Standards. Lacidipine Monomethyl Ester (CAS 103890-81-9). Link

  • Venkatesh, P., et al. (2018). "Development and Validation of a HPLC Method for the Determination of Lacidipine." Malaysian Journal of Analytical Sciences. Link

  • PubChem. Lacidipine Compound Summary. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Resolution of Lacidipine and Its Monomethyl Ester

Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analytical separation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Lacidipine and its process-related impurity, Lacidipine monomethyl ester. Co-elution of these closely related compounds can compromise the accuracy of purity assessments and stability studies. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chromatographic principles at play to empower you to resolve these complex separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is Lacidipine monomethyl ester and why is it important to separate it from Lacidipine?

A1: Lacidipine monomethyl ester, also known as Lacidipine Ethyl Methyl Diester, is a known process-related impurity of Lacidipine. Regulatory guidelines require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Co-elution of the monomethyl ester with the parent Lacidipine peak leads to an overestimation of the API's purity and an underestimation of the impurity level, potentially masking a batch that is out of specification.

Q2: My current reversed-phase HPLC method shows a single, symmetrical peak for my Lacidipine standard, but I suspect the monomethyl ester is co-eluting. How can I confirm this?

A2: Visual peak symmetry can be deceptive. The most reliable method to confirm co-elution is to use a detector with higher specificity, such as a mass spectrometer (LC-MS). A mass detector can reveal the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak. If LC-MS is unavailable, employing a photodiode array (PDA) detector can also be insightful. A "pure" peak should exhibit a consistent UV spectrum across its entire width. Spectral heterogeneity across the peak is a strong indicator of co-elution.

Q3: What are the initial steps I should take if I confirm co-elution of Lacidipine and its monomethyl ester?

A3: A systematic approach to method development is key. The initial focus should be on manipulating the selectivity of your chromatographic system. The most impactful parameters to adjust are the mobile phase composition, specifically the organic modifier and the pH. A logical troubleshooting workflow is detailed in the sections below.

Understanding the Challenge: The Physicochemical Proximity

Lacidipine and its monomethyl ester are structurally very similar, differing by only a single methyl group in one of the ester functionalities. This subtle difference in structure results in very similar physicochemical properties, such as hydrophobicity, making their separation by reversed-phase HPLC challenging. The goal of method development is to exploit these minor differences to achieve baseline resolution.

Troubleshooting Workflow for Co-elution Resolution

Should you encounter co-elution, a systematic approach to method optimization is crucial. The following workflow outlines a series of logical steps to achieve separation.

Troubleshooting_Workflow start Co-elution Observed check_purity Confirm Co-elution (LC-MS or PDA Peak Purity) start->check_purity initial_assessment Review Current Method Parameters (Column, Mobile Phase, Gradient) check_purity->initial_assessment mobile_phase_opt Step 1: Mobile Phase Selectivity Tuning initial_assessment->mobile_phase_opt ph_adjustment 1a: Adjust Mobile Phase pH mobile_phase_opt->ph_adjustment Ionizable Compounds organic_modifier 1b: Change Organic Modifier (e.g., Acetonitrile to Methanol) mobile_phase_opt->organic_modifier gradient_opt Step 2: Gradient Profile Optimization ph_adjustment->gradient_opt If resolution is still insufficient organic_modifier->gradient_opt If resolution is still insufficient shallow_gradient 2a: Implement a Shallower Gradient gradient_opt->shallow_gradient isocratic_hold 2b: Introduce Isocratic Hold gradient_opt->isocratic_hold column_chem Step 3: Stationary Phase Selectivity shallow_gradient->column_chem If co-elution persists isocratic_hold->column_chem If co-elution persists alt_c18 3a: Screen Different C18 Chemistries column_chem->alt_c18 phenyl_column 3b: Evaluate Phenyl-based Columns column_chem->phenyl_column other_params Step 4: Further Optimization alt_c18->other_params For fine-tuning phenyl_column->other_params For fine-tuning temperature 4a: Adjust Column Temperature other_params->temperature flow_rate 4b: Modify Flow Rate other_params->flow_rate resolution_achieved Resolution Achieved temperature->resolution_achieved flow_rate->resolution_achieved

Caption: A systematic workflow for resolving co-eluting peaks.

In-Depth Troubleshooting and Experimental Protocols

Step 1: Mobile Phase Selectivity Tuning

The composition of the mobile phase is a powerful tool for manipulating the selectivity of a separation.[1][2]

1a. Adjusting Mobile Phase pH:

  • Causality: Although Lacidipine and its monomethyl ester are neutral compounds, subtle changes in the mobile phase pH can influence the ionization state of residual silanols on the silica-based stationary phase. This can alter the secondary interactions between the analytes and the column, thereby affecting their retention and potentially improving separation. For ionizable impurities, pH adjustment is a primary strategy for altering retention times.[2]

  • Protocol:

    • Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 7.0 in 0.5 unit increments. Common buffers for this pH range include phosphate and acetate.

    • Using your existing column and organic modifier, run your sample with each mobile phase.

    • Monitor the resolution between the Lacidipine and monomethyl ester peaks.

    • Plot resolution as a function of pH to identify the optimal pH for separation.

1b. Changing the Organic Modifier:

  • Causality: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they exhibit different selectivities due to their distinct chemical properties. Acetonitrile is aprotic and a weaker solvent, while methanol is protic and a stronger solvent. Switching between them can alter the elution order and improve the resolution of closely eluting peaks.

  • Protocol:

    • If your current method uses acetonitrile, prepare a mobile phase with the same buffer but substitute acetonitrile with methanol at a concentration that gives a similar retention time for Lacidipine.

    • Conversely, if your method uses methanol, switch to acetonitrile.

    • Evaluate the chromatogram for improved resolution. Ternary mixtures (e.g., water/acetonitrile/methanol) can also be explored for fine-tuning selectivity.

Step 2: Gradient Profile Optimization

For complex samples with multiple impurities, a gradient elution is often necessary. The steepness of the gradient directly impacts resolution.

  • Causality: A shallower gradient (a smaller change in organic solvent concentration per unit of time) increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation.

  • Protocol:

    • Identify the approximate percentage of organic modifier at which Lacidipine and its monomethyl ester elute in your current gradient.

    • Modify the gradient to be shallower in this region. For example, if the compounds elute between 40% and 50% acetonitrile over 2 minutes, try running a gradient from 40% to 50% over 5 or 10 minutes.

    • Introducing a short isocratic hold at a mobile phase composition just prior to the elution of the critical pair can also enhance resolution.

Step 3: Stationary Phase Selectivity

If mobile phase and gradient optimization do not yield the desired resolution, changing the stationary phase is the next logical step.

  • Causality: Not all C18 columns are created equal. Differences in silica purity, particle size, pore size, carbon load, and end-capping can lead to significant variations in selectivity. Phenyl-hexyl columns, with their ability to undergo pi-pi interactions, can offer a different separation mechanism that may be beneficial for aromatic compounds like Lacidipine.

  • Protocol:

    • Screen a selection of C18 columns from different manufacturers with varying specifications.

    • Evaluate a phenyl-hexyl or biphenyl stationary phase. These columns can provide alternative selectivity for aromatic analytes.

    • Use the optimized mobile phase and gradient from the previous steps as a starting point for each new column.

Comparative Table of Starting Conditions for Method Development
ParameterInitial Condition (Isocratic)[3]Alternative Condition 1 (Gradient)Alternative Condition 2 (Alternative Selectivity)[4]
Column Xbridge C18, 150 mm x 4.6 mm, 5 µmAcquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µmPhenyl-Hexyl Column, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 5mM Ammonium Acetate30mM Ammonium Acetate, pH 5.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode Isocratic (5:95 A:B)GradientGradient
Flow Rate 1.0 mL/min0.28 mL/min1.0 mL/min
Detection 240 nm240 nm240 nm
Column Temp. Ambient40°C35°C

Advanced Techniques: Ultra-Performance Liquid Chromatography (UPLC)

For particularly challenging separations, transitioning to UPLC can provide a significant advantage.

  • Causality: UPLC systems utilize columns with sub-2 µm particles, which results in significantly higher chromatographic efficiency (sharper and narrower peaks). This increased efficiency can resolve peaks that are co-eluting in a standard HPLC system.[5][6][7][8]

  • Considerations: A direct method transfer from HPLC to UPLC is often not possible. The method will need to be re-optimized to account for the lower system volume and higher backpressures of the UPLC system. However, the principles of method development (mobile phase, pH, gradient, and column chemistry) remain the same.

Forced Degradation Studies: A Tool for Method Validation

To ensure your developed method is stability-indicating, forced degradation studies are essential.

  • Causality: Subjecting Lacidipine to stress conditions such as acid, base, oxidation, heat, and light will generate its potential degradation products.[9][10] A robust analytical method must be able to separate the intact drug from all of these degradants, including the monomethyl ester if it is formed under these conditions. Lacidipine is known to be susceptible to hydrolysis, which can cleave the ester groups.[9][10][11][12][13][14]

  • Protocol Outline:

    • Acid Hydrolysis: Reflux Lacidipine solution in 0.1N HCl.

    • Base Hydrolysis: Reflux Lacidipine solution in 0.1N NaOH.

    • Oxidative Degradation: Treat Lacidipine solution with 3% H₂O₂.

    • Thermal Degradation: Expose solid Lacidipine to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose Lacidipine solution to UV light.

    • Analyze all stressed samples using your developed method to confirm the separation of all degradation peaks from the main Lacidipine peak.

Summary and Conclusions

Resolving the co-elution of Lacidipine and its monomethyl ester is a common but manageable challenge in pharmaceutical analysis. A systematic and logical approach to method development, focusing on the strategic manipulation of mobile phase composition, gradient profile, and stationary phase chemistry, will invariably lead to a successful separation. This guide provides the foundational knowledge and practical protocols to empower you to develop a robust and reliable analytical method for the accurate assessment of Lacidipine purity.

References

  • Mannur, V., Mastiholimath, V., Kharya, R., & Patware, P. (2012). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences, 16(3), 213-219. Available from: [Link]

  • Baranda, A. B., Jimenez, R. M., & Alonso, R. M. (2004). Development and validation of a liquid chromatographic method for determination of lacidipine residues on surfaces in the manufacture of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 65-73. Available from: [Link]

  • Ficarra, R., Ficarra, P., Giliberto, A., Tommasini, S., & Calabro, M. L. (2000). Reverse phase HPLC method for determination of lacidipine in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 221-226. Available from: [Link]

  • LibreTexts. (2021). 8.8: Chemistry of Esters. Chemistry LibreTexts. Available from: [Link]

  • Patel, S. K., & Patel, N. J. (2015). development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

  • Shah, D. A., Bhatt, K. K., Mehta, R. S., Baldania, S. L., & Gandhi, T. R. (2007). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. Chromatographia, 66(9-10), 755-761. Available from: [Link]

  • Welch, C. J., & Regalado, E. L. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available from: [Link]

  • Dighe, N. S., Bhosale, M., & Gaikwad, P. B. (2021). An Overview on Estimation of Lacidipine from Bulk and Formulation. Asian Journal of Pharmaceutical Analysis, 11(3), 223-226. Available from: [Link]

  • Jain, D., Jain, R., & Jain, D. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Journal of Chemical Health Risks. Available from: [Link]

  • Talebpour, Z., Motaharinia, Y., & Adib, N. (2017). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of the Brazilian Chemical Society, 28(8), 1469-1476. Available from: [Link]

  • Nalluri, B. N., & Seshagiri, V. (2014). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 7(5), 503-518. Available from: [Link]

  • Tang, J., Zhu, R., Zhao, R., Cheng, G., & Peng, W. (2008). Ultra-performance liquid chromatography-tandem mass spectrometry for the determination of lacidipine in human plasma and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 923-928. Available from: [Link]

  • Ramesh, G., Vamshi Vishnu, Y., Chinna Reddy, P., Shravan Kumar, Y., & Madhusudan Rao, Y. (2009). Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study. Analytical and Bioanalytical Chemistry, 393(2), 705-711. Available from: [Link]

  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Kumar, A., & Singh, R. (2025). Analytical Method Development of Process Related Impurities of Lacidipine by UV Spectroscopy and Chromatographic Techniques. Frontiers in Health Informatics. Available from: [Link]

  • Guruprakash Academy. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Available from: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • El-Kimary, E. I., Khamis, M. M., & Belal, F. (2023). Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. Journal of the Iranian Chemical Society, 20(1), 1-10. Available from: [Link]

  • Pharma Beginners. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharma Beginners. Available from: [Link]

  • Janečková, L., Douša, M., Gibala, P., & Havlíček, J. (2015). A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form. Journal of Pharmaceutical and Biomedical Analysis, 109, 136-143. Available from: [Link]

  • Guruprakash Academy. (2012, February 16). AD-1 I Acid Derivatives I Isotopic effect I hydrolysis of ester I @GuruprakashAcademy [Video]. YouTube. Available from: [Link]

  • Corona, D. A., et al. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 59(3), 192-198. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing Sensitivity for Lacidipine Monomethyl Ester Detection

Welcome to the technical support center for the bioanalysis of Lacidipine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantitative an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Lacidipine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantitative analysis of Lacidipine monomethyl ester and are encountering challenges with detection sensitivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your analytical methods.

Introduction: The Challenge of Detecting Lacidipine Monomethyl Ester

Lacidipine is a lipophilic dihydropyridine calcium antagonist used in the treatment of hypertension.[1][2] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] One of the key metabolic pathways is the hydrolysis of the ester moieties, leading to the formation of metabolites such as Lacidipine monomethyl ester.[5][6] The accurate and sensitive detection of these metabolites is crucial for pharmacokinetic and drug metabolism studies.

However, researchers often face challenges in achieving the desired sensitivity for Lacidipine monomethyl ester due to several factors:

  • Low Endogenous Concentrations: As a metabolite, its concentration in biological matrices like plasma can be very low.

  • Ionization Inefficiency: The chemical structure of the ester may not be readily ionizable by standard electrospray ionization (ESI) techniques.

  • Matrix Effects: Co-eluting endogenous components from complex biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate and irreproducible results.[7][8]

  • Analyte Stability: Ester compounds can be susceptible to hydrolysis in the biological matrix or during sample processing.[9]

This guide provides a systematic approach to troubleshooting and enhancing the sensitivity of your LC-MS/MS method for Lacidipine monomethyl ester.

Section 1: Foundational Troubleshooting - Sample Preparation and Analyte Stability

The quality of your sample preparation is the bedrock of a sensitive bioanalytical method. Inadequate extraction or failure to address analyte stability can compromise your results before the sample even reaches the instrument.

FAQ 1: My signal-to-noise ratio for Lacidipine monomethyl ester is very low. Where should I start troubleshooting?

Answer: Always start with your sample preparation and assess the stability of your analyte. A poor signal is often due to inefficient extraction, significant matrix effects, or degradation of the analyte.

Troubleshooting Workflow for Sample Preparation

Caption: A logical workflow for troubleshooting low analyte signals, starting with sample stability and preparation.

Q1.1: How can I assess the stability of Lacidipine monomethyl ester in plasma?

Answer: Perform a series of stability tests under conditions that mimic your experimental workflow. This includes bench-top stability, freeze-thaw stability, and autosampler stability.

Protocol: Bench-Top Stability Assessment

  • Spike a known concentration of Lacidipine monomethyl ester into a fresh plasma sample.

  • Divide the sample into aliquots.

  • Immediately process one aliquot (T=0) using your established extraction method and analyze it. This is your baseline.

  • Leave the remaining aliquots on the bench at room temperature.

  • Process and analyze aliquots at various time points (e.g., 1, 2, 4, and 8 hours).

  • Compare the results to the T=0 sample. A significant decrease in concentration indicates instability.

Q1.2: What should I do if I find that the ester is unstable?

Answer: If you observe degradation, you need to implement a stabilization strategy. Since ester hydrolysis can be pH-dependent, adjusting the pH of the plasma sample immediately after collection can be effective.[9]

  • pH Adjustment: Adding a small amount of an acidic buffer (e.g., formic acid or citric acid) to the plasma can lower the pH and reduce the activity of esterase enzymes.[9]

  • Enzyme Inhibitors: In some cases, adding a specific esterase inhibitor may be necessary.

  • Temperature Control: Keep samples on ice during processing and minimize the time they spend at room temperature.[10]

Q1.3: What is the best sample preparation technique for Lacidipine monomethyl ester from plasma?

Answer: The choice of technique depends on the required level of cleanliness and the concentration of the analyte. For low-level metabolite quantification, a more rigorous cleanup than simple protein precipitation is often necessary to reduce matrix effects.

Technique Pros Cons Recommendation for Lacidipine Monomethyl Ester
Protein Precipitation (PPT) Simple, fast, and inexpensive.[11]High level of residual matrix components, leading to potential ion suppression.Suitable for initial method development or for higher concentration samples. Not ideal for achieving the lowest limits of detection.
Liquid-Liquid Extraction (LLE) Good for removing salts and phospholipids. Can provide a cleaner extract than PPT.Can be labor-intensive and require larger volumes of organic solvents.A good option for this lipophilic compound.[2] Test various organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to optimize recovery.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reducing matrix effects.[12] Can be automated.More complex method development. Higher cost per sample.Highly Recommended. A reversed-phase polymer-based sorbent is a good starting point. The ability to perform wash steps allows for effective removal of interferences.[11]

Protocol: Solid-Phase Extraction (SPE) for Lacidipine Monomethyl Ester

This is a general protocol and should be optimized for your specific application.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., plasma diluted with a weak acid).

  • Wash 1: Wash with 1 mL of 5% methanol in water to remove polar interferences.[11]

  • Wash 2: Wash with 1 mL of 40% methanol in water to remove less polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase.

Section 2: Optimizing the Frontend - Liquid Chromatography (LC)

A well-optimized chromatographic separation is key to reducing matrix effects and improving sensitivity. The goal is to separate the analyte of interest from co-eluting matrix components that can interfere with ionization.

FAQ 2: I've cleaned up my sample, but the sensitivity is still poor. How can I improve my LC method?

Answer: Focus on improving peak shape and moving the analyte's retention time away from the "void volume" where many matrix components elute.

Q2.1: What type of LC column is best for Lacidipine monomethyl ester?

Answer: A C18 column is a good starting point due to the lipophilic nature of the molecule.[2][13] Consider using a column with smaller particle sizes (e.g., sub-2 µm) to improve peak efficiency and resolution.

Column Chemistry Key Characteristics Impact on Sensitivity
Standard C18 Good retention for hydrophobic compounds.A reliable starting point.
C18 with End-capping Reduces silanol interactions, improving peak shape for basic compounds.Can improve peak symmetry and thus, peak height.
Phenyl-Hexyl Offers alternative selectivity through pi-pi interactions.May help to resolve the analyte from co-eluting interferences.
Q2.2: How do mobile phase additives affect sensitivity?

Answer: Mobile phase additives play a critical role in promoting analyte ionization. For positive mode ESI, the goal is to facilitate protonation.

  • Formic Acid (0.1%): This is the most common additive for positive mode ESI. It provides a source of protons to form [M+H]+ ions.[14]

  • Ammonium Formate/Acetate: These additives can sometimes improve ionization efficiency by forming adducts (e.g., [M+NH4]+), which may be more stable than the protonated molecule.[13]

Experiment: Mobile Phase Additive Screening

  • Prepare mobile phases with different additives (e.g., 0.1% formic acid, 5 mM ammonium formate, 5 mM ammonium acetate).

  • Inject a standard solution of Lacidipine monomethyl ester and compare the signal intensity for each condition.

  • Choose the additive that provides the highest and most stable signal.

Section 3: Maximizing Signal - Mass Spectrometry (MS) Tuning

Directly optimizing the mass spectrometer for your specific analyte is a critical step that should not be overlooked.

FAQ 3: How can I ensure my mass spectrometer is optimized for Lacidipine monomethyl ester?

Answer: You must perform compound-specific tuning by infusing a standard solution of the analyte directly into the mass spectrometer. This allows you to optimize parameters like collision energy and source conditions.

MS Optimization Workflow

Caption: A step-by-step workflow for optimizing MS parameters for a specific analyte.

Q3.1: What are the key MS source parameters to optimize?

Answer: The goal is to efficiently desolvate the analyte and transfer it into the gas phase as an ion.

  • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for creating the initial charged droplets.[15] A typical starting point is 3-4 kV.

  • Gas Temperature and Flow: These parameters help to evaporate the solvent from the droplets. Higher temperatures and flows can improve desolvation but can also lead to thermal degradation of the analyte if set too high.

  • Nebulizer Gas: This gas helps to form a fine spray. Higher pressure can lead to smaller droplets and better desolvation.

Table: Example of MS Source Parameter Optimization

Parameter Initial Value Optimized Value Reason for Change
Capillary Voltage3.5 kV4.0 kVIncreased signal intensity observed during infusion.
Gas Temperature350 °C400 °CImproved desolvation without evidence of degradation.
Gas Flow10 L/min12 L/minEnhanced signal stability.
Q3.2: What if my analyte doesn't ionize well with ESI?

Answer: While ESI is the most common technique, some compounds are better suited to other ionization sources.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more efficient for less polar, more volatile compounds that are difficult to ionize with ESI.[16][17] It involves a corona discharge to ionize the solvent gas, which then transfers a proton to the analyte.[17] If you have access to an APCI source, it is worth testing, especially if ESI sensitivity is poor.

References

  • Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. (2021). PubMed. [Link]

  • Electrochemical determination of lacidipine. (n.d.). SciSpace. [Link]

  • LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. (2012). ResearchGate. [Link]

  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (n.d.). Springer. [Link]

  • Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. (2021). ResearchGate. [Link]

  • Lacidipine: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. (1993). NCBI. [Link]

  • Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma. (2012). PubMed. [Link]

  • Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. (2018). PubMed. [Link]

  • Lacidipine. (n.d.). PubChem. [Link]

  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. (2019). SciSpace. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study. (2019). PubMed. [Link]

  • Challenges in Targeted Metabolomics. (n.d.). News-Medical.net. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2010). PubMed Central. [Link]

  • Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites. (1991). PubMed. [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. (2007). ResearchGate. [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. (2010). ResearchGate. [Link]

  • (PDF) Electrochemical Determination of Lacidipine. (1999). ResearchGate. [Link]

  • New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art. (2019). PubMed Central. [Link]

  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020). PubMed Central. [Link]

  • The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects. (2000). PubMed Central. [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. (2021). YouTube. [Link]

  • How does Lacidipine work? (2024). Patsnap Synapse. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (n.d.). PharmaCores. [Link]

  • Ionization methods for the mass spectrometry of organometallic compounds. (2018). University of Victoria. [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]

Sources

Troubleshooting

troubleshooting baseline drift in Lacidipine impurity analysis

Welcome to the dedicated support center for troubleshooting challenges in the impurity analysis of Lacidipine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for troubleshooting challenges in the impurity analysis of Lacidipine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during HPLC analysis, with a specific focus on baseline drift. Our approach is rooted in first principles, combining deep technical knowledge with practical, field-proven solutions to ensure the integrity and reliability of your analytical results.

Introduction to Lacidipine Analysis

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is a critical aspect of quality control and regulatory compliance. The analysis of these impurities, often present at very low levels, requires a highly sensitive and stable HPLC method. Baseline drift is a frequently encountered problem that can obscure small impurity peaks, leading to inaccurate quantification and challenges in method validation.

This guide provides a systematic approach to diagnosing and resolving baseline drift in the context of Lacidipine impurity analysis.

Troubleshooting Guide: Baseline Drift

Question 1: I'm observing a continuous, steady rise or fall in my baseline during the analysis of Lacidipine impurities. What are the likely causes and how can I fix it?

A consistently drifting baseline is often indicative of a systematic issue within the HPLC system that needs to be addressed methodically. The primary suspects are the mobile phase, the column, or temperature fluctuations.

  • Mobile Phase In-Run Composition Change or Degradation: This is one of the most common causes of baseline drift.[2]

    • Causality: In reversed-phase HPLC, which is commonly used for Lacidipine, a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical.[3][4][5] If the solvents are not adequately mixed, or if one component is selectively evaporating (e.g., the more volatile organic solvent), the composition of the mobile phase entering the column changes over time. This alters the equilibrium with the stationary phase and, consequently, the detector's response. Additionally, some mobile phase additives, like trifluoroacetic acid (TFA), can degrade over time, leading to a change in UV absorbance.[2]

    • Troubleshooting Protocol:

      • Fresh Mobile Phase Preparation: Always prepare fresh mobile phase for each analytical run.[6] Use high-purity, HPLC-grade solvents and reagents to minimize contaminants.[7]

      • Thorough Mixing and Degassing: When preparing the mobile phase, ensure the components are accurately measured and thoroughly mixed.[7] Degassing the mobile phase using an inline degasser, helium sparging, or sonication is critical to prevent bubble formation, which can cause both drift and noise.[8]

      • Cover Solvent Reservoirs: Keep the mobile phase reservoirs covered to minimize evaporation and prevent the absorption of atmospheric contaminants.

  • Column Equilibration Issues: Insufficient equilibration of the analytical column with the mobile phase is a frequent culprit, especially when a new method is being set up or after a column has been stored.

    • Causality: The stationary phase of the HPLC column requires time to reach equilibrium with the mobile phase. Until this equilibrium is achieved, the column will continuously "bleed" or change its surface chemistry, leading to a drifting baseline. This is particularly true for methods that use ion-pairing reagents.[8]

    • Troubleshooting Protocol:

      • Extended Equilibration: Before starting the analysis, flush the column with at least 10-20 column volumes of the initial mobile phase.[9]

      • Monitor for Stability: Do not inject any samples until the baseline is observed to be stable for a significant period (e.g., 15-30 minutes). A stable baseline is the best indicator of a fully equilibrated column.[10]

  • Temperature Fluctuations: HPLC detectors, especially UV-Vis and Refractive Index (RI) detectors, are sensitive to temperature changes.[11]

    • Causality: Changes in the ambient laboratory temperature can affect the temperature of the column and the mobile phase. This can lead to shifts in the chromatographic equilibrium and changes in the refractive index of the mobile phase, both of which can manifest as baseline drift.[12]

    • Troubleshooting Protocol:

      • Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a constant and uniform temperature for the analytical column.[13]

      • Control Laboratory Environment: Ensure the HPLC instrument is located in a temperature-stable environment, away from direct sunlight, drafts from air conditioning, or heating vents.[8]

      • Mobile Phase Pre-heating: For highly sensitive applications, a mobile phase pre-heater can be used to ensure the solvent entering the column is at the same temperature as the column itself.[12]

Question 2: My baseline is not just drifting, but also shows irregular or "wavy" patterns. What could be causing this?

Irregular or cyclic baseline fluctuations often point to mechanical issues with the HPLC pump or problems with mobile phase mixing.

  • Pump Malfunction or Pulsations: The HPLC pump is designed to deliver a constant, pulse-free flow of the mobile phase. Any issues with the pump's performance can introduce pressure and flow fluctuations that result in a noisy or wavy baseline.

    • Causality: Worn pump seals, faulty check valves, or air trapped in the pump head can all lead to inconsistent flow rates.[13][14] This causes the pressure to fluctuate, which in turn affects the detector's signal.

    • Troubleshooting Protocol:

      • Purge the Pump: Purge the pump thoroughly to remove any trapped air bubbles.

      • Inspect and Replace Seals and Check Valves: If the problem persists, inspect the pump seals for wear and tear and check the functionality of the check valves. A common diagnostic is to run the pump with a back-pressure restrictor and monitor the pressure trace for stability. Replace these components as part of routine preventive maintenance.[8]

  • Inadequate Mobile Phase Mixing (for Gradient Elution): In gradient elution, where the mobile phase composition changes during the run, improper mixing of the solvents can lead to baseline disturbances.

    • Causality: If the online mixer of the HPLC system is not functioning efficiently, it can deliver a mobile phase with a non-uniform composition to the column, resulting in a wavy baseline that often has a periodicity related to the pump's stroke volume.

    • Troubleshooting Protocol:

      • Check the Mixer: Ensure the appropriate mixer is installed for the flow rate you are using.

      • Pre-mix Mobile Phases: If possible, try pre-mixing the mobile phase components manually to see if the problem is resolved. This can help diagnose if the issue lies with the online mixing system.[7]

Question 3: I have addressed mobile phase, temperature, and pump issues, but I still see a drifting baseline, particularly after several injections of my Lacidipine sample. What else should I investigate?

If the baseline drift appears to be related to the injection of the sample itself, the issue is likely due to column contamination or the elution of strongly retained compounds from previous injections.

  • Column Contamination: Accumulation of strongly retained impurities from the sample matrix on the column can lead to a gradually rising baseline.

    • Causality: Lacidipine is metabolized in the liver, and its degradation can occur under hydrolytic conditions (acidic and basic).[15][16] If the sample contains late-eluting degradation products or other matrix components, these can accumulate at the head of the column. In subsequent runs, these compounds may slowly bleed off the column, causing the baseline to rise.[6]

    • Troubleshooting Protocol:

      • Implement a Column Washing Step: After each analytical run or batch of samples, incorporate a column wash step with a strong solvent (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds.[9] A generic column wash protocol is provided in the table below.

      • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It serves to adsorb strongly retained and particulate matter, thereby protecting the more expensive analytical column.[17]

Step Solvent Duration (Column Volumes) Purpose
1Mobile phase without buffer (e.g., Acetonitrile/Water)5-10To remove buffer salts and prevent precipitation.[9]
2100% Acetonitrile or Methanol10-20To elute strongly retained non-polar compounds.[9]
3Re-equilibration with initial mobile phase10-20To prepare the column for the next analysis.[10]
Table 1: General-Purpose Reversed-Phase Column Washing Protocol.

Logical Troubleshooting Workflow

To aid in the systematic diagnosis of baseline drift, the following flowchart provides a logical sequence of steps to follow.

Baseline_Troubleshooting start Baseline Drift Observed check_equilibration Is the column fully equilibrated? (>20 column volumes, stable baseline) start->check_equilibration extend_equilibration Action: Extend equilibration time. Monitor baseline until stable. check_equilibration->extend_equilibration No check_mobile_phase Is the mobile phase fresh? (<24h old, HPLC grade, degassed) check_equilibration->check_mobile_phase Yes extend_equilibration->check_equilibration prepare_new_mp Action: Prepare fresh mobile phase. Ensure thorough mixing and degassing. check_mobile_phase->prepare_new_mp No check_temp Is the temperature stable? (Column oven in use, no drafts) check_mobile_phase->check_temp Yes prepare_new_mp->check_mobile_phase stabilize_temp Action: Use column oven. Isolate from temperature fluctuations. check_temp->stabilize_temp No check_pump Is the baseline wavy or pulsating? (Check pressure trace) check_temp->check_pump Yes stabilize_temp->check_temp service_pump Action: Purge pump. Inspect/replace seals and check valves. check_pump->service_pump Yes check_contamination Does drift occur after sample injections? check_pump->check_contamination No resolved Problem Resolved service_pump->resolved wash_column Action: Implement a column wash protocol. Consider using a guard column. check_contamination->wash_column Yes check_detector Is the detector lamp failing? (Check lamp energy/hours) check_contamination->check_detector No wash_column->resolved replace_lamp Action: Replace detector lamp. check_detector->replace_lamp Yes check_detector->resolved No, consult service engineer replace_lamp->resolved

Sources

Optimization

Optimizing Mobile Phase pH for the Analysis of Lacidipine Monomethyl Ester: A Technical Support Guide

Introduction Welcome to the Technical Support Center for the chromatographic analysis of Lacidipine and its related substances. As a Senior Application Scientist, this guide is designed to provide you, our fellow researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the chromatographic analysis of Lacidipine and its related substances. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, field-proven insights into optimizing the mobile phase pH for the analysis of Lacidipine monomethyl ester. The principles and practical steps outlined herein are grounded in scientific theory and extensive laboratory experience to ensure the integrity and robustness of your analytical methods.

Lacidipine, a dihydropyridine calcium channel blocker, is a highly lipophilic compound.[1][2] Its analysis, along with its impurities and metabolites like the monomethyl ester, by reverse-phase high-performance liquid chromatography (RP-HPLC) requires careful consideration of mobile phase parameters to achieve optimal separation and peak shape. Among these, pH stands out as a critical factor that can profoundly influence the chromatography of ionizable and even neutral, but unstable, analytes. This guide will navigate you through the nuances of pH optimization for Lacidipine monomethyl ester, providing a clear rationale for each step and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is mobile phase pH a critical parameter for the analysis of Lacidipine and its monomethyl ester, given that they are largely neutral molecules?

While it's true that Lacidipine and its monomethyl ester do not possess strongly acidic or basic functional groups that would ionize within the typical HPLC pH range (2-8), mobile phase pH remains a critical parameter for two primary reasons:

  • Analyte Stability: Dihydropyridine compounds, including Lacidipine, are susceptible to degradation under both acidic and basic conditions.[3] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue.[4] Furthermore, the ester functional groups in both Lacidipine and its monomethyl ester are prone to hydrolysis, a reaction catalyzed by both acids and bases.[5][6] Therefore, operating at an optimal pH is crucial to minimize on-column and in-solution degradation, ensuring the accuracy of your quantitative analysis.

  • Peak Shape and Retention: The surface of silica-based stationary phases, such as C18, contains residual silanol groups. At mid-to-high pH values, these silanols can deprotonate and become negatively charged, leading to undesirable interactions with any slightly polar or basic sites on the analyte molecule. This can result in peak tailing and poor chromatographic performance. By controlling the mobile phase pH, typically in the acidic to neutral range, these silanol interactions can be suppressed, leading to sharper, more symmetrical peaks.

Q2: I'm observing poor peak shape (tailing or fronting) for Lacidipine monomethyl ester. Could pH be the culprit?

Absolutely. Poor peak shape is a common issue that can often be traced back to suboptimal mobile phase pH. Here's a breakdown of the likely causes and how to troubleshoot them:

  • Peak Tailing: This is often a sign of secondary interactions between the analyte and the stationary phase.

    • Silanol Interactions: As mentioned above, at pH values above 4, residual silanols on the silica backbone of the column can become ionized and interact with the analyte.

    • Troubleshooting: Try lowering the mobile phase pH to a range of 3-4. This will protonate the silanol groups, minimizing these secondary interactions. Using a low concentration of a buffer, such as ammonium acetate or phosphate, will help maintain a consistent pH.

  • Peak Fronting: This is typically indicative of column overload or issues with sample solubility in the mobile phase.

    • Solubility Mismatch: Lacidipine and its monomethyl ester are highly lipophilic and have low aqueous solubility. If your initial mobile phase has a high aqueous content, the sample may not be fully soluble, leading to fronting.

    • Troubleshooting: While not directly a pH issue, ensuring your sample is dissolved in a solvent similar in composition to the mobile phase is crucial. You can also adjust the initial gradient conditions to have a higher organic content.

Q3: What is the recommended starting pH for method development for Lacidipine monomethyl ester?

Based on the chemical properties of dihydropyridines and general principles of RP-HPLC, a good starting point for pH scouting is in the acidic to near-neutral range (pH 3.0 to 6.5) .

Here’s a systematic approach to determining the optimal pH:

  • Initial Screening: Prepare mobile phases with buffers at different pH levels, for example, pH 3.0, 4.5, and 6.5. Commonly used buffers in this range include phosphate and acetate buffers.

  • Evaluation Criteria: For each pH, evaluate the following:

    • Retention Time: Observe the retention times of Lacidipine and its monomethyl ester.

    • Peak Shape: Assess the peak symmetry (tailing factor).

    • Resolution: If you are separating the monomethyl ester from Lacidipine or other impurities, measure the resolution between the critical pairs.

    • Analyte Stability: To assess stability, you can compare the peak areas of the main components after leaving the sample in the autosampler for an extended period (e.g., 24 hours) at each pH condition. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.

Q4: I'm seeing new, unexpected peaks in my chromatogram when running at a higher pH. What could be happening?

The appearance of new peaks, especially at higher pH values, is a strong indicator of on-column or in-solution degradation. As discussed, the ester linkages in Lacidipine and its monomethyl ester are susceptible to base-catalyzed hydrolysis. The dihydropyridine ring can also be more prone to oxidation at higher pH.

Troubleshooting Steps:

  • Confirm Degradation: Inject a freshly prepared standard and compare it to a standard that has been sitting in the mobile phase for several hours. An increase in the area of the new peaks over time confirms degradation.

  • Lower the pH: Systematically lower the mobile phase pH (e.g., in 0.5 pH unit increments) and observe the effect on the formation of these new peaks. The optimal pH will be where the degradation is minimized while maintaining good chromatography.

  • Consider Temperature: Higher temperatures can accelerate degradation. If you are operating at an elevated temperature, consider reducing it.

Experimental Protocols

Protocol 1: Systematic pH Scouting for Lacidipine Monomethyl Ester Analysis

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the separation of Lacidipine and its monomethyl ester.

Objective: To determine the optimal mobile phase pH for achieving good peak shape, resolution, and stability.

Materials:

  • HPLC or UHPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Phosphoric acid or Acetic acid (for pH adjustment)

  • Lacidipine and Lacidipine monomethyl ester reference standards

Procedure:

  • Prepare Buffer Stock Solutions:

    • pH 3.0 Buffer: Prepare a 10 mM ammonium acetate solution and adjust the pH to 3.0 with phosphoric acid.

    • pH 4.5 Buffer: Prepare a 10 mM ammonium acetate solution and adjust the pH to 4.5 with acetic acid.

    • pH 6.5 Buffer: Prepare a 10 mM ammonium acetate solution and adjust the pH to 6.5 with acetic acid.

  • Prepare Mobile Phases:

    • For each pH, prepare a mobile phase consisting of a mixture of the buffer and acetonitrile. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile (e.g., 50% to 90% acetonitrile).

  • Prepare Standard Solutions:

    • Prepare a stock solution of Lacidipine and Lacidipine monomethyl ester in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution with the initial mobile phase composition to a working concentration.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the standard solution and run the gradient method for each pH condition.

    • Monitor the chromatograms at a suitable wavelength (e.g., 240 nm or 284 nm).[2]

  • Data Analysis:

    • For each pH, record the retention time, peak area, and tailing factor for both Lacidipine and Lacidipine monomethyl ester.

    • Calculate the resolution between the two peaks.

    • Compare the results across the different pH values to identify the optimal condition.

Data Presentation

Table 1: Physicochemical Properties of Lacidipine and Lacidipine Monomethyl Ester

PropertyLacidipineLacidipine Monomethyl Ester
Molecular Formula C₂₆H₃₃NO₆C₂₅H₃₁NO₆
Molecular Weight 455.5 g/mol [1]441.52 g/mol
Solubility Poorly soluble in water, soluble in organic solvents.Expected to have similar solubility to Lacidipine.
pKa (Predicted) Non-ionizable in typical HPLC pH range. The dihydropyridine nitrogen is very weakly basic.Non-ionizable in typical HPLC pH range.

Table 2: Hypothetical Results of a pH Scouting Study

Mobile Phase pHRetention Time (min) - LacidipineRetention Time (min) - Monomethyl EsterTailing Factor - LacidipineTailing Factor - Monomethyl EsterResolutionObservations
3.0 8.57.81.11.22.5Good peak shape, stable baseline.
4.5 8.27.51.31.42.2Slight peak tailing observed.
6.5 7.87.11.81.91.8Significant peak tailing, potential for appearance of minor degradation peaks over time.

Visualizations

Workflow for Mobile Phase pH Optimization

Caption: A systematic workflow for optimizing mobile phase pH.

Effect of pH on Analyte Stability and Silanol Interactions

pH_Effects cluster_0 Low pH (e.g., 3.0) cluster_1 High pH (e.g., > 7.0) A Analyte: Stable C Result: Good Peak Shape Minimal Degradation A->C B Silanols (Si-OH): Protonated B->C D Analyte: Prone to Hydrolysis/Oxidation F Result: Peak Tailing Potential Degradation D->F E Silanols (Si-O-): Deprotonated E->F

Caption: Influence of pH on analyte stability and silanol activity.

Conclusion

Optimizing the mobile phase pH is a cornerstone of developing a robust and reliable HPLC method for the analysis of Lacidipine monomethyl ester. While these compounds are largely neutral, their susceptibility to pH-dependent degradation and the potential for secondary interactions with the stationary phase make pH a critical parameter to control. By following a systematic approach to pH scouting and carefully evaluating the resulting chromatography, researchers can develop methods that are not only accurate and precise but also rugged and transferable. This guide provides the foundational knowledge and practical steps to navigate the challenges of mobile phase pH optimization, ultimately leading to higher quality analytical data.

References

  • Stability indicating method development and validation for the determination of Lacidipine in tablets. (2011). ResearchGate. [Link]

  • Development and validation of RP-HPLC Assay method for determination of lacidipine in tablets. (n.d.). PharmaInfo. [Link]

  • Lacidipine. (n.d.). PubChem. [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. (2012). Malaysian Journal of Analytical Sciences. [Link]

  • Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. (n.d.). ResearchGate. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Technology Networks. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing. (2008). ResearchGate. [Link]

  • Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies. (1996). PubMed. [Link]

  • Clinical pharmacology of lacidipine. (1991). PubMed. [Link]

  • Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. (1994). PubMed. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2008). ResearchGate. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2013). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Lacidipine Monomethyl Ester in Solution

Introduction Welcome to the technical support center for Lacidipine Monomethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Lacidipine Monomethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a derivative of Lacidipine, a well-characterized dihydropyridine calcium channel blocker, Lacidipine Monomethyl Ester shares a core structure that is susceptible to specific degradation pathways.[1][2][3] Understanding the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results.

This resource provides a comprehensive overview of the stability profile, recommended handling procedures, and troubleshooting advice in a practical question-and-answer format. While direct stability studies on Lacidipine Monomethyl Ester are not extensively available in public literature, the information presented here is synthesized from extensive data on Lacidipine and the known chemical behavior of the dihydropyridine class of compounds. The chemical principles governing the stability of the dihydropyridine ring and the ester functional group are directly applicable.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Storage

Q1: I've just received my vial of Lacidipine Monomethyl Ester. How should I store it?

A1: Proper storage is the first line of defense against degradation.

  • Solid Form: Lacidipine Monomethyl Ester, as a solid, should be stored at -20°C, protected from light and moisture.[7] The dihydropyridine ring is notoriously light-sensitive.[4][6][7][8]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use amber vials or wrap vials in aluminum foil to protect from light. For aqueous buffers, it is not recommended to store the solution for more than one day.

Q2: What solvents should I use to prepare my stock solution?

A2: Lacidipine Monomethyl Ester, like Lacidipine, is a lipophilic compound with low aqueous solubility.[1]

  • Recommended Solvents: High-purity organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are suitable for preparing concentrated stock solutions.

  • Aqueous Solutions: To prepare aqueous working solutions, first dissolve the compound in a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute with the aqueous buffer of choice. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect cellular assays.

SolventApproximate Solubility of Lacidipine
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Ethanol~5 mg/mL
WaterVery low

Table based on data for Lacidipine.

Stability in Solution and Experimental Design

Q3: My experimental results are inconsistent. Could degradation of Lacidipine Monomethyl Ester be the cause?

A3: Yes, inconsistent results are a common symptom of compound instability. The dihydropyridine core of Lacidipine Monomethyl Ester is susceptible to several degradation pathways.[4][6]

  • Photodegradation: Exposure to light, especially UV light, can cause the aromatization of the dihydropyridine ring to its pyridine analogue, which is pharmacologically inactive.[6] Always work with solutions in a dimly lit environment and use light-blocking containers.

  • Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions.[5][9][10] The rate of hydrolysis is pH-dependent.

  • Oxidation: The dihydropyridine ring is prone to oxidation, leading to the formation of the pyridine derivative.[11] Avoid sources of oxidative stress in your experimental setup.

  • Thermal Degradation: Elevated temperatures can accelerate degradation. Avoid heating solutions unless absolutely necessary and for the shortest possible duration.

Q4: I need to perform an experiment in an acidic or basic buffer. What precautions should I take?

A4: Working at non-neutral pH requires careful consideration to minimize hydrolytic degradation.

  • Kinetics: Ester hydrolysis follows specific kinetics that are dependent on pH and temperature.[9][12] Be aware that the compound will likely degrade faster at pH extremes.

  • Experimental Controls: Include appropriate controls to account for degradation. For example, incubate the compound in the buffer for the same duration as your experiment and analyze for degradation products.

  • Minimize Incubation Time: Design your experiment to minimize the time the compound spends in the acidic or basic solution.

Q5: How can I detect degradation of my Lacidipine Monomethyl Ester solution?

A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity and stability of your compound.[2][13][14][15][16]

  • Stability-Indicating Method: A stability-indicating HPLC method can separate the intact drug from its degradation products. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[14]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and identify the emergence of new peaks that correspond to degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of Lacidipine Monomethyl Ester.

  • Pre-weighing Preparation: Allow the vial of solid Lacidipine Monomethyl Ester to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound in a suitable container.

  • Dissolution: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Store the stock solution in tightly sealed, light-protected (amber or foil-wrapped) vials at -20°C or -80°C. Aliquot into single-use volumes to minimize freeze-thaw cycles.

Protocol 2: General Forced Degradation Study

This protocol outlines a basic procedure to assess the stability of Lacidipine Monomethyl Ester under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of Lacidipine Monomethyl Ester in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a defined period.

    • Photodegradation: Expose the solution in a photochemically stable, transparent container to a light source (e.g., UV lamp at a specific wavelength) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a non-stressed control to determine the percentage of degradation and the formation of degradation products.

Visualizing Workflows and Degradation Pathways

Workflow for Assessing Solution Stability

G cluster_prep Solution Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in DMSO) Dilute Dilute to Working Concentration in Experimental Buffer Prep->Dilute Acid Acidic pH Dilute->Acid Base Basic pH Dilute->Base Oxidant Oxidizing Agent Dilute->Oxidant Light Light Exposure Dilute->Light Heat Elevated Temperature Dilute->Heat HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidant->HPLC Light->HPLC Heat->HPLC Compare Compare to Control (t=0) HPLC->Compare Quantify Quantify Degradation Compare->Quantify

Caption: Experimental workflow for a forced degradation study.

Primary Degradation Pathways of the Dihydropyridine Core

G DHP 1,4-Dihydropyridine Core (Active) PYR Pyridine Derivative (Inactive) DHP->PYR Oxidation / Light HYDROLYSIS Hydrolyzed Ester(s) (Activity Altered) DHP->HYDROLYSIS Acid / Base

Caption: Key degradation pathways for the dihydropyridine scaffold.

References

  • Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. (2021). ResearchGate. [Link]

  • Lacidipine Monomethyl Ester - CAS - 103890-81-9. Axios Research. [Link]

  • Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing. (2008). ResearchGate. [Link]

  • Process for the preparation of 1,4-dihydropyridinedicarboxylic esters. (1998).
  • Results of thermodynamic stability studies for lacidipine nanoemulsions. (2020). ResearchGate. [Link]

  • Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies. (1996). PubMed. [Link]

  • Lacidipine. PubChem. [Link]

  • Catalyst-free photochemical reactions of alkyl dihydropyridines via modulation of chromophores and light wavelength. (2021). New Journal of Chemistry. [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. (2020). Asian Journal of Research in Chemistry. [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (2019). PubMed. [Link]

  • Lacidipine-impurities. Pharmaffiliates. [Link]

  • Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. (2021). PubMed. [Link]

  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. (2018). ResearchGate. [Link]

  • Process for the preparation of derivatives of 1,4-dihydropyridine-3-carboxylic acid, derivatives of 1,4-dihydropyridine-3-carboxylic acid and the use of these derivatives for the preparation of 1,4-dihydropyridine-3,5-dicarboxylates. (1984).
  • Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. (2022). ACS Omega. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ChemRxiv. [Link]

  • Evaluation of “In-Use” Stability Period of Lacidipine Tablets in Multi-dose Plastic Container-Closure. (2013). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. (1993). PubMed. [Link]

  • The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. (2016). PubMed. [Link]

  • Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. (2019). ResearchGate. [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2021). PMC. [Link]

  • Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. (2024). PubMed. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). Journal of the Iranian Chemical Society. [Link]

  • Kinetic study of Ester hydrolysis. (2020). YouTube. [Link]

  • Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. (2019). ResearchGate. [Link]

  • Lacidipine: Review of analytical methods developed for pharmaceutical dosage forms and biological fluids. (2021). Manipal Research Portal. [Link]

  • Hydrolysis of Esters. (2014). YouTube. [Link]

  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. (2019). PubMed. [Link]

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Troubleshooting

Technical Support Center: Stabilizing Lacidipine Against Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lacidipine. This guide provides in-depth technical information, troubleshooting advice, and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lacidipine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the hydrolysis of Lacidipine to its monomethyl ester and other degradants during your experiments and formulation development. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity and stability of your Lacidipine samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Lacidipine that I should be concerned about in my experiments?

A1: The most significant degradation pathway for Lacidipine is hydrolysis of its ester groups.[1] This can occur under both acidic and basic conditions.[1] Under basic conditions, hydrolysis typically results in one major degradation product, while acidic conditions can lead to the formation of multiple degradation products.[1] Additionally, like other 1,4-dihydropyridine derivatives, Lacidipine is susceptible to photodegradation, where the dihydropyridine ring can oxidize to a pyridine derivative.[2][3] It is also sensitive to heat and moisture.[1][4]

Q2: I've observed the formation of a monomethyl ester of Lacidipine in my sample. What is causing this?

A2: The formation of the Lacidipine monomethyl ester is a direct result of the hydrolysis of one of the two ester functional groups on the Lacidipine molecule. This reaction is primarily catalyzed by the presence of water and is accelerated by either acidic or basic conditions. The specific ester group that is hydrolyzed may depend on the steric and electronic environment of the molecule.

Q3: What is the optimal pH range for maintaining the stability of Lacidipine in solution?

A3: While a precise, publicly available pH-rate profile for Lacidipine is not extensively detailed, studies indicate that the drug is most stable in a neutral to slightly acidic pH range. Degradation is observed in both strong acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[1] Therefore, it is recommended to maintain the pH of your solutions as close to neutral as possible, and to avoid extremes in pH. For analytical purposes, a mobile phase with a pH of 5.0 has been used in a stability-indicating HPLC method, suggesting reasonable stability at this pH for the duration of the analysis.[3]

Q4: Can I use antioxidants to prevent the degradation of Lacidipine?

A4: While some studies suggest Lacidipine is relatively stable against oxidation, others have noted degradation in the presence of peroxides.[1] The dihydropyridine ring is susceptible to aromatization under oxidative stress.[1] Therefore, the use of antioxidants such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) could be beneficial, particularly if the experimental conditions involve potential exposure to oxidizing agents.[5][6][7] These antioxidants work by scavenging free radicals, which can initiate oxidative degradation.[8]

Q5: How should I store my Lacidipine samples to ensure their stability?

A5: To ensure the long-term stability of Lacidipine, it is crucial to protect it from light, moisture, and high temperatures.[1][4] Solid samples should be stored in well-sealed, opaque containers with a desiccant. Solutions should be prepared fresh whenever possible and stored in amber-colored glassware or vials, protected from light, and refrigerated if longer-term storage is necessary. For multi-dose containers, it is recommended to use the product within 4 weeks of opening and to ensure the container is tightly closed after each use.[4]

Troubleshooting Guides

Problem 1: Rapid Degradation of Lacidipine in Solution

Symptoms:

  • Significant decrease in the parent Lacidipine peak area in HPLC analysis over a short period.

  • Appearance of multiple new peaks corresponding to degradation products, including the monomethyl ester.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Incorrect pH of the solvent or buffer Lacidipine undergoes rapid hydrolysis in both acidic and basic conditions. The ester linkages are susceptible to nucleophilic attack by water, which is catalyzed by H+ or OH- ions.Adjust the pH of your solution to a neutral or slightly acidic range (pH 5-7). Use buffered solutions to maintain a stable pH.
Presence of residual acid or base in glassware Even trace amounts of acid or base can significantly alter the local pH and accelerate hydrolysis.Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with purified water and a final rinse with the solvent to be used in the experiment.
High water content in organic solvents Many organic solvents are hygroscopic and can absorb moisture from the atmosphere. This water can then participate in the hydrolysis of Lacidipine.Use anhydrous solvents or solvents with low water content. Store solvents under an inert atmosphere (e.g., nitrogen or argon) and use a desiccant in the storage container.
Elevated storage temperature Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures according to the Arrhenius equation.Store Lacidipine solutions at refrigerated temperatures (2-8 °C) and protect them from freezing. For solid material, store at controlled room temperature away from heat sources.
Problem 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate samples.

  • Non-reproducible chromatograms.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Photodegradation due to light exposure The 1,4-dihydropyridine ring in Lacidipine is photosensitive and can undergo oxidation to the corresponding pyridine derivative upon exposure to UV or visible light.Conduct all experiments under amber or low-actinic light conditions. Use amber-colored volumetric flasks and vials for sample preparation and storage. Wrap clear glassware in aluminum foil if amberware is not available.
Inhomogeneous sample solution Lacidipine is poorly soluble in water, which can lead to non-uniform dissolution and localized areas of high concentration, potentially affecting degradation rates.Ensure complete dissolution of Lacidipine in the chosen solvent. Use of a co-solvent system or sonication may be necessary. For aqueous solutions, consider the use of surfactants or other solubilizing agents.
Contamination of reagents or solvents Impurities in solvents or reagents can act as catalysts for degradation reactions.Use high-purity (e.g., HPLC grade) solvents and reagents from reputable suppliers. Filter all solutions before use.

Visualizing the Degradation Pathway

The hydrolysis of Lacidipine is a critical factor in its stability. The following diagram illustrates the general mechanism of acid- and base-catalyzed hydrolysis of an ester, which is the reaction responsible for the formation of the Lacidipine monomethyl ester.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Lacidipine_Acid Lacidipine (Ester) Protonated_Ester Protonated Ester (Activated Carbonyl) Lacidipine_Acid->Protonated_Ester + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_Acid + H2O Monomethyl_Ester_Acid Lacidipine Monomethyl Ester + Alcohol Tetrahedral_Intermediate_Acid->Monomethyl_Ester_Acid - H+ Lacidipine_Base Lacidipine (Ester) Tetrahedral_Intermediate_Base Tetrahedral Intermediate Lacidipine_Base->Tetrahedral_Intermediate_Base + OH- Monomethyl_Ester_Base Lacidipine Monomethyl Ester + Alcohol Tetrahedral_Intermediate_Base->Monomethyl_Ester_Base

Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis of Lacidipine.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lacidipine and its Degradants

This method is designed to separate Lacidipine from its potential degradation products, including the monomethyl ester.

1. Chromatographic Conditions:

ParameterSpecification
Column Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase Acetonitrile : 5mM Ammonium Acetate (95:5 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 240 nm[9][10]
Injection Volume 5 µL[10]
Column Temperature 30°C[10]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Lacidipine reference standard in methanol.

  • Working Standard Solution (e.g., 200 µg/mL): Dilute the stock solution with methanol to the desired concentration.

  • Sample Preparation: Prepare samples by dissolving the test material in methanol to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The theoretical plates for the Lacidipine peak should be not less than 2000.

  • The tailing factor for the Lacidipine peak should be not more than 2.0.

Protocol 2: Forced Degradation Study for Lacidipine

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Lacidipine in methanol at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 70°C for a specified period (e.g., 30 minutes).[1] Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 70°C for a specified period (e.g., 35 minutes).[1] Cool the solution and neutralize with an appropriate amount of 0.1 N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours in the dark.[1]

  • Thermal Degradation: Expose the solid Lacidipine powder to dry heat in a hot air oven at 105°C for 24 hours.[1]

  • Photodegradation: Expose a solution of Lacidipine to UV-A radiation in a photostability chamber.[1]

3. Analysis:

  • After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

The following workflow diagram outlines the key steps in performing a forced degradation study.

G Start Prepare Lacidipine Stock Solution Acid Acid Hydrolysis (0.1N HCl, 70°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 70°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (105°C, Solid) Start->Thermal Photo Photostability (UV-A Light) Start->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Caption: Workflow for a forced degradation study of Lacidipine.

References

  • Ekambaram, S., & Kumar, S. (2011). Stability indicating method development and validation for the determination of Lacidipine in tablets. International Research Journal of Pharmacy, 2(5), 157-161.
  • ResearchGate. (n.d.). (PDF) Electrochemical Determination of Lacidipine. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. Retrieved from [Link]

  • Mukharya, D., et al. (2013). Evaluation of “IN-USE” Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2024-2028.
  • European Food Safety Authority. (2011). Scientific Opinion on the safety and efficacy of butylated hydroxyanisole (BHA) as a feed additive for all animal species. EFSA Journal, 9(11), 2422.
  • Azagarsamy, S., & Alagarsamy, V. (2012). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences, 16(3), 213-219.
  • Medicines Evaluation Board. (2016, July 28). Public Assessment Report Scientific discussion Lacidipine Double-e Pharma 2 mg, 4 mg and 6 mg film-coated tablets (lacidipine). Retrieved from [Link]

  • Race, S. (n.d.). The truth about BHA, BHT, TBHQ and other antioxidants used as food additives. Retrieved from [Link]

  • Darwish, I. A., et al. (2011). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing.
  • Medicines and Healthcare products Regulatory Agency. (n.d.). Lacidipine 2 mg Film-Coated Tablets PL 08553/0502 Lacidipine 4 mg Film-Coated Tablets PL 08553/0503 UK Public Assessment Report. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]

  • Pawlaczyk, I., et al. (1998). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 55(2), 123-127.
  • Gaviraghi, G., et al. (1994). Quantification of the calcium antagonism of lacidipine by kinetic analysis. Journal of Cardiovascular Pharmacology, 23(5), 757-762.
  • Li, Y., et al. (2020). Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. Foods, 9(10), 1475.
  • Sane, R. T., et al. (2008). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 70(4), 453-458.
  • Al-Hamidi, H., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2824.
  • Fasan, S., et al. (2004). Different photodegradation behavior of barnidipine under natural and forced irradiation. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 827-834.
  • Food Additives. (2022, January 22). Full Guidance of Food Grade BTH, What Does It Provide?. Retrieved from [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). The pH‐Dependence of Rates of Individual Steps in Ficin Catalysis. Biochemical Journal, 63(4), 656-661.
  • Dighe, N. S., et al. (2021). An Overview on Estimation of Lacidipine from Bulk and Formulation. Asian Journal of Pharmaceutical Analysis, 11(3), 223-226.
  • Al-Akayleh, F., et al. (2017). COMPATIBILITY STUDIES WITH PHARMACEUTICAL EXCIPIENTS OF AMLODIPINE FOR THE DEVELOPMENT OF NOVEL DELIVERY SYSTEMS. Indo American Journal of Pharmaceutical Sciences, 4(10), 3848-3868.
  • European Patent Office. (2014).
  • Jain, D., et al. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
  • Zhang, Y., et al. (2018). Lacidipine Amorphous Solid Dispersion Based on Hot Melt Extrusion: Good Miscibility, Enhanced Dissolution, and Favorable Stability. AAPS PharmSciTech, 19(6), 2635-2646.

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Optimization

Technical Support Center: Synthesis of Lacidipine Monomethyl Ester

Welcome to the technical support center for the synthesis of Lacidipine Monomethyl Ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Lacidipine Monomethyl Ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important dihydropyridine derivative. By explaining the causality behind experimental choices, this document aims to empower you to not only solve immediate issues but also to build a more robust and high-yielding synthetic process.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems in a question-and-answer format. Each answer provides a diagnostic approach and a step-by-step solution grounded in chemical principles.

Q1: My overall yield of Lacidipine Monomethyl Ester is consistently low (<50%). What are the primary factors I should investigate?

A low yield is a multifactorial problem often stemming from incomplete reactions, side-product formation, or loss of product during workup and purification. A systematic approach is crucial for diagnosis.

The following flowchart outlines a logical progression for troubleshooting diminished yields.

LowYieldTroubleshooting start Low Yield (<50%) purity 1. Verify Starting Material Purity start->purity Start Here conditions 2. Optimize Hantzsch Reaction Conditions start->conditions workup 3. Evaluate Workup & Purification Loss start->workup temp Temperature Control conditions->temp time Reaction Time conditions->time solvent Solvent Choice conditions->solvent stoich Stoichiometry conditions->stoich extraction Extraction Efficiency workup->extraction cryst Recrystallization Loss workup->cryst

Caption: Troubleshooting workflow for low yield.

The Hantzsch dihydropyridine synthesis, the core of this process, is a multi-component reaction.[1][2] The purity of each reactant is paramount.

  • Issue: Contaminants in the aldehyde starting material, such as the corresponding carboxylic acid or regioisomers (e.g., para or meta isomers instead of the required ortho), can lead to the formation of significant impurities that are difficult to separate and reduce the overall yield.[3]

  • Actionable Solution:

    • Verify Purity: Analyze all starting materials (aldehyde, β-ketoester, and ammonia source) via NMR or HPLC before use.

    • Purify if Necessary: If impurities are detected, purify the starting materials. Aldehydes can often be purified by recrystallization or distillation.

The Hantzsch reaction is sensitive to several parameters.

  • Temperature: The reaction is temperature-dependent.[4]

    • Causality: Insufficient temperature can lead to a slow or stalled reaction, as the activation energy for the condensation and cyclization steps is not met. Conversely, excessively high temperatures can promote side reactions, such as oxidation of the dihydropyridine ring to the corresponding pyridine, which is a common impurity ("Dehydro Lacidipine").[4][5]

    • Actionable Solution: Conduct small-scale optimization reactions at various temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by TLC or HPLC. A study on a similar Hantzsch synthesis found 100°C to be optimal, with yield decreasing at higher temperatures.[4]

  • Reaction Time:

    • Causality: The formation of key intermediates is a rate-limiting step.[4] Insufficient reaction time will result in unreacted starting materials, while prolonged reaction times, especially at elevated temperatures, can increase the formation of degradation products.

    • Actionable Solution: Monitor the disappearance of the limiting reagent (typically the aldehyde) using TLC or HPLC to determine the optimal reaction time.

  • Solvent and Catalyst:

    • Causality: The polarity of the solvent influences the solubility of reactants and intermediates, affecting reaction rates. While classic Hantzsch reactions often use ethanol or acetic acid, modern variations have explored solvent-free conditions or the use of catalysts to improve efficiency.[1][6]

    • Actionable Solution: Consider screening different solvents (e.g., ethanol, isopropanol, toluene, or solvent-free conditions). The use of a mild acid or base catalyst can also be beneficial. Some studies report excellent yields using catalysts like Yb(OTf)3 or silica-supported sulfonic acid.[1]

Lacidipine and its esters are highly lipophilic (fat-soluble) molecules.[7] This property dictates the best practices for extraction and purification.

  • Issue: The high lipophilicity means the product has excellent solubility in many organic solvents, which can lead to losses during recrystallization if the incorrect solvent system is used.

  • Actionable Solution:

    • Extraction: Use a water-immiscible solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

    • Recrystallization: The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common and effective choice is an alcohol like isopropanol or ethanol.[3] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to maximize the formation of pure crystals. A rapid crash-cooling will trap impurities.

Frequently Asked Questions (FAQs)

Q2: I see an unexpected peak in my HPLC analysis. What are the most common impurities in Lacidipine Monomethyl Ester synthesis?

Several process-related impurities can arise. Identifying them is the first step toward elimination.

Common Impurity Typical Cause Identification & Mitigation Strategy
Dehydro Lacidipine Oxidation of the 1,4-dihydropyridine ring.[5]Cause: Excessive heat, prolonged reaction time, or exposure to air/oxidizing agents. Mitigation: Maintain an inert atmosphere (N2 or Argon) during the reaction. Avoid excessive temperatures and reaction times. Can be separated by column chromatography.
Regioisomers (e.g., para-, meta-) Impurities in the o-phthalaldehyde starting material.[3]Cause: Commercial o-phthalaldehyde may contain other isomers. Mitigation: Source high-purity starting materials or purify the aldehyde before use. These isomers are often difficult to remove post-synthesis.
Symmetrical Diester Impurity Side reaction during the Hantzsch condensation.Cause: Reaction of the aldehyde with two equivalents of the same β-ketoester instead of one of each required for the unsymmetrical product. Mitigation: Carefully control the stoichiometry and the order of addition of the reactants. A stepwise approach, rather than a one-pot dump, can favor the desired product.
Unreacted Starting Materials Incomplete reaction.Cause: Suboptimal reaction conditions (time, temp). Mitigation: Optimize reaction conditions as described in Q1. Most starting materials can be removed via recrystallization or column chromatography.
Q3: What is the mechanistic basis of the Hantzsch synthesis for preparing the dihydropyridine core?

Understanding the mechanism helps in rationalizing the optimization choices. The reaction proceeds through several key steps.

HantzschMechanism cluster_0 Part 1: Formation of Intermediates cluster_1 Part 2: Cyclization Knoevenagel Aldehyde + Ketoester A (Knoevenagel Condensation) Michael Michael Addition (Knoevenagel product + Enamine) Knoevenagel->Michael Reacts with Enamine Ketoester B + Ammonia (Enamine Formation) Enamine->Michael Cyclization Intramolecular Condensation & Dehydration Michael->Cyclization Forms intermediate Product 1,4-Dihydropyridine (Lacidipine Core) Cyclization->Product Yields

Caption: Key stages of the Hantzsch synthesis.

  • Knoevenagel Condensation: The aldehyde reacts with one of the β-ketoesters to form an electron-deficient alkene intermediate.[8]

  • Enamine Formation: The ammonia source reacts with the second β-ketoester to form a nucleophilic enamine.[8]

  • Michael Addition: The enamine attacks the alkene from the Knoevenagel condensation in a conjugate addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the stable 1,4-dihydropyridine ring.

By viewing the synthesis as these distinct steps, it becomes clear why, for instance, a lack of ammonia would stall the reaction (no enamine formation) or why a highly reactive aldehyde might favor self-condensation side products.

Q4: Can I use a one-pot procedure for this synthesis?

Yes, a one-pot procedure is common for Hantzsch syntheses and can be very efficient.[1]

  • Advantages: Reduced workup steps, less solvent waste, and potentially shorter overall synthesis time.

  • Considerations: In a one-pot synthesis of an unsymmetrical product like Lacidipine Monomethyl Ester, controlling the reaction to prevent the formation of symmetrical diester byproducts is critical. Sometimes, a sequential addition of reagents to the same pot, without isolation of intermediates, provides a good balance between convenience and selectivity. An improved one-pot process for Lacidipine itself reported a significant yield increase to 51% by controlling the in-situ generation of intermediates.[9]

Protocol: Optimized Recrystallization of Lacidipine Monomethyl Ester

This protocol provides a reliable method for purifying the crude product to achieve high purity.

  • Solvent Selection: Isopropyl alcohol (IPA) is a recommended solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of IPA, just enough to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add more IPA in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not place it directly in an ice bath.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold IPA to remove any soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • Axios Research. Lacidipine Monomethyl Ester - CAS - 103890-81-9. [Link]

  • Hantzsch Dihydropyridine Synthesis. ResearchGate. [Link]

  • Patsnap Synapse. What is the mechanism of Lacidipine?. [Link]

  • Jones, J., et al. (2022). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Focusing on C-4 position of Hantzsch 1,4-dihydropyridines: Molecular modifications, enantioseparation, and binding mechanism to L- and T-type calcium channels. [Link]

  • National Center for Biotechnology Information. Lacidipine. PubChem Compound Database. [Link]

  • Raju, V. V. N. K. V. P., et al. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications. [Link]

  • Pharmaffiliates. Lacidipine-impurities. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Esmati, S., et al. (2020). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Molecules. [Link]

  • Rossoni, G., et al. (2004). Evidence That Lacidipine at Nonsustained Antihypertensive Doses Activates Nitrogen Monoxide System in the Endothelium of Salt-Loaded Dahl-S Rats. Journal of Cardiovascular Pharmacology. [Link]

  • Reddy, K. S., et al. (2009). A Facile, One-Pot Synthesis of Lacidipine Using in Situ Generation of Wittig Intermediates. Organic Process Research & Development. [Link]

  • ResearchGate. Synthesis and antihypertensive activity evaluation in spontaneously hypertensive rats of lacidipine analogues. [Link]

  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Nature Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC Method for Lacidipine Monomethyl Ester (Impurity A)

Executive Summary & Technical Context[1][2][3][4][5][6] In the impurity profiling of Lacidipine (a lipophilic dihydropyridine calcium channel blocker), the separation of homologous ester impurities presents a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the impurity profiling of Lacidipine (a lipophilic dihydropyridine calcium channel blocker), the separation of homologous ester impurities presents a significant chromatographic challenge. The specific target of this guide is Lacidipine Impurity A (British Pharmacopoeia), chemically known as the Ethyl Methyl Diester derivative (often colloquially referred to as the "Monomethyl Ester" impurity).

This impurity typically arises from transesterification when methanol is used during synthesis or purification, or via specific degradation pathways. Because it differs from the parent drug (a diethyl ester) by only a single methylene group (–CH₂–), standard isocratic C18 methods often fail to achieve baseline resolution (Rs > 1.5), leading to co-elution and inaccurate quantification.

This guide validates a High-Resolution Gradient RP-HPLC method designed to resolve this critical impurity, comparing it against legacy isocratic protocols.

Comparative Analysis: Legacy vs. Advanced Method

The following table contrasts the traditional Isocratic approach (often found in older monographs) with the proposed Gradient method optimized for structural analogs.

FeatureMethod A: Legacy IsocraticMethod B: Proposed Gradient (Recommended)
Stationary Phase Standard C18 (5 µm)High-Efficiency C18 or Phenyl-Hexyl (3.5 µm)
Mobile Phase ACN : Water (Isocratic 70:30)ACN : Ammonium Acetate Buffer (Gradient)
Selectivity (α) Low for homologous estersHigh (exploits π-π interactions if Phenyl is used)
Resolution (Rs) Often < 1.5 (Peak tailing)> 2.5 (Baseline separation)
Sensitivity (LOQ) ~0.1% (Standard UV)0.05% (Enhanced signal-to-noise)
Run Time 25-30 mins (Late eluters broaden)15-20 mins (Sharper peaks)
Suitability Routine Assay (Main peak only)Impurity Profiling & Stability Studies

Scientific Rationale & Mechanism

The Separation Challenge

Lacidipine is highly lipophilic.[1] The "Monomethyl" impurity (Impurity A) is slightly less lipophilic than the parent. In isocratic systems, the hydrophobic interaction dominates, compressing the elution window.

The Solution: Gradient Elution & Buffer Choice
  • Ammonium Acetate (pH 5.0): Dihydropyridines are sensitive to light and extreme pH. A buffered pH of 5.0 stabilizes the 1,4-dihydropyridine ring, preventing on-column oxidation to the pyridine analog (Impurity B).

  • Gradient Slope: Starting with lower organic content forces the analytes to interact longer with the stationary phase, maximizing the selectivity difference between the methyl and ethyl ester groups before eluting them with a ramped organic concentration.

Visualizing the Degradation & Separation Logic

Lacidipine_Logic Parent Lacidipine (Diethyl Ester) ImpurityA Impurity A (Ethyl Methyl Ester) Parent->ImpurityA Transesterification ImpurityB Impurity B (Oxidation Product) Parent->ImpurityB Oxidation (Light/Heat) Method Gradient HPLC (C18 / Amm. Acetate) Parent->Method Input MeOH Methanol (Solvent/Reagent) MeOH->ImpurityA Catalyst ImpurityA->Method Input ImpurityB->Method Input Result Baseline Resolution (Rs > 2.0) Method->Result Separates

Figure 1: Formation of Impurity A via transesterification and the requirement for a method capable of resolving it from oxidative degradants.

Detailed Experimental Protocol

Instrumentation & Conditions[1][7][8]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: XBridge C18 or Phenomenex Luna C18(2), 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Wavelength: 240 nm (Isosbestic point for dihydropyridines, minimizing response factor variation).

  • Temperature: 30°C (Controlled to maintain constant viscosity).

  • Flow Rate: 1.0 mL/min.[2]

Reagents & Mobile Phase
  • Solvent A (Buffer): 10mM Ammonium Acetate adjusted to pH 5.0 with dilute Acetic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Note: Avoid pure methanol as diluent to prevent artifactual formation of the monomethyl ester during sample prep.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Elution Mode
0.05050Isocratic Hold
2.05050Isocratic Hold
12.01090Linear Ramp
15.01090Hold (Wash)
15.15050Return to Initial
20.05050Re-equilibration

Method Validation (ICH Q2 Guidelines)

This section details the validation data required to prove the method is suitable for quantifying the Monomethyl ester impurity.

System Suitability

Before running samples, inject the System Suitability Solution (containing Lacidipine and Impurity A).

  • Requirement: Resolution (Rs) between Impurity A and Lacidipine > 2.0.

  • Requirement: Tailing Factor (T) < 1.5 for all peaks.

  • Requirement: RSD of peak area (n=6) < 2.0%.[3]

Specificity (Forced Degradation)

Perform stress testing to ensure the method separates the Monomethyl ester from other potential degradants.

  • Acid/Base Hydrolysis: Generates the Mono-acid (distinct retention time).

  • Oxidative Stress: Generates Dehydro-Lacidipine (Impurity B).

  • Photolytic Stress: Generates Cis-isomer.

  • Acceptance: Peak purity index > 0.999 (PDA) for the Monomethyl ester peak.

Linearity & Range

Prepare a calibration curve specifically for the Monomethyl Ester reference standard.

  • Range: From LOQ level (approx 0.05%) to 150% of the specification limit (0.15%).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike Lacidipine drug substance with known amounts of Monomethyl Ester standard at three levels (50%, 100%, 150% of limit).

Spike LevelAdded (µg/mL)Recovered (µg/mL)% RecoveryAcceptance
50%0.500.4998.0%90-110%
100%1.001.01101.0%90-110%
150%1.501.4898.7%90-110%
LOD & LOQ Determination

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD (Limit of Detection): S/N ≈ 3:1

  • LOQ (Limit of Quantitation): S/N ≈ 10:1

  • Typical Result: LOQ for Lacidipine impurities is often ~0.03 µg/mL.

Validation Workflow Diagram

Validation_Workflow Start Start Validation Specificity Specificity Test (Spike Impurity A + Stress Samples) Start->Specificity Check_Rs Check Resolution (Rs > 2.0?) Specificity->Check_Rs Linearity Linearity & Range (LOQ to 150% Limit) Check_Rs->Linearity Yes Fail Redesign Gradient/Column Check_Rs->Fail No Accuracy Accuracy (Recovery) (Spike at 3 levels) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Pass Method Validated Precision->Pass

Figure 2: Step-by-step decision tree for validating the HPLC method according to ICH Q2(R1) guidelines.

References

  • British Pharmacopoeia (BP). (2023). Lacidipine Monograph: Impurities A, B, and C.[4] Retrieved from

  • Venkata Sai Life Sciences. (n.d.).[5] Lacidipine Monomethyl Ester (Impurity A) Structure and CAS 103890-81-9.[5] Retrieved from

  • ResearchGate. (2018). Development and Validation of a HPLC Method for the Determination of Lacidipine. Malaysian Journal of Analytical Sciences.[6][3][2][7] Retrieved from

  • PubChem. (n.d.). Lacidipine Compound Summary (CID 5311217).[1] National Center for Biotechnology Information. Retrieved from

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Comparative

A Comparative Analysis of Lacidipine and Lacidipine Monomethyl Ester: Predicting Chromatographic Retention Time

In the realm of pharmaceutical analysis, particularly in the development and quality control of antihypertensive drugs like Lacidipine, a thorough understanding of the chromatographic behavior of the active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical analysis, particularly in the development and quality control of antihypertensive drugs like Lacidipine, a thorough understanding of the chromatographic behavior of the active pharmaceutical ingredient (API) and its related substances is paramount.[1] This guide provides an in-depth comparison of Lacidipine and its potential process-related impurity or metabolite, Lacidipine Monomethyl Ester, with a specific focus on their retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).

Lacidipine is a dihydropyridine calcium channel blocker known for its efficacy in treating hypertension.[2][3] Its molecular structure contains two ester functional groups: a tert-butyl ester and a diethyl ester. Lacidipine Monomethyl Ester, as its name suggests, is a variation where one of the ethyl ester groups is replaced by a methyl ester. This seemingly minor structural modification can lead to significant differences in physicochemical properties, which in turn influence their separation and retention times in a chromatographic system.

Understanding the Molecules: A Structural and Physicochemical Overview

To predict the chromatographic behavior, we must first examine the key properties of Lacidipine and its monomethyl ester.

PropertyLacidipineLacidipine Monomethyl EsterReference(s)
Molecular Formula C₂₆H₃₃NO₆C₂₅H₃₁NO₆[4]
Molecular Weight 455.54 g/mol 441.53 g/mol [4]
Structure Contains a tert-butyl ester and two ethyl esters.Contains a tert-butyl ester, one ethyl ester, and one methyl ester.[5]
Polarity Highly lipophilic (non-polar).[6]Expected to be slightly more polar than Lacidipine due to the replacement of an ethyl group with a smaller methyl group.
Solubility Sparingly soluble in aqueous buffers, soluble in organic solvents like DMSO and DMF.[7]Expected to have slightly higher aqueous solubility than Lacidipine.

The critical difference lies in the substitution of an ethyl group (-CH₂CH₃) in Lacidipine with a methyl group (-CH₃) in the monomethyl ester. This change reduces the carbon number and the overall hydrophobicity of the molecule. In reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, less hydrophobic (more polar) compounds interact less with the stationary phase and are eluted earlier.[8][9][10] Therefore, it is scientifically sound to predict that Lacidipine Monomethyl Ester will have a shorter retention time than Lacidipine under typical RP-HPLC conditions.

Experimental Design: A Validated Approach to Separation

To empirically validate this prediction, a robust RP-HPLC method is essential. The following protocol is designed to achieve a clear separation between Lacidipine and its monomethyl ester, allowing for their individual quantification.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase Preparation (Acetonitrile:Water) D System Equilibration A->D B Standard Solution Preparation (Lacidipine & Monomethyl Ester in Diluent) F Inject Standard Solutions B->F C Sample Solution Preparation (Spiked Sample in Diluent) G Inject Sample Solution C->G E Inject Blank (Diluent) D->E E->F F->G H Peak Identification & Integration G->H I Retention Time Comparison H->I J Quantification & Reporting H->J

Caption: Workflow for HPLC comparison of Lacidipine and its monomethyl ester.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Lacidipine Reference Standard (≥98% purity)

  • Lacidipine Monomethyl Ester Reference Standard[4]

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

  • Formic Acid (Optional, for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water. A typical starting point could be 65:35 (v/v) Acetonitrile:Water.[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm or 284 nm[7][12][13]

  • Injection Volume: 10 µL

  • Run Time: Sufficient to allow for the elution of both peaks, typically around 15-20 minutes.

4. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of Lacidipine and Lacidipine Monomethyl Ester, respectively, in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

  • Mixed Standard Solution: Combine equal volumes of the working standard solutions to create a mixture containing both analytes.

5. System Suitability:

  • Inject the mixed standard solution five times.

  • The relative standard deviation (RSD) for the retention time and peak area of both analytes should be less than 2.0%.

  • The resolution between the Lacidipine and Lacidipine Monomethyl Ester peaks should be greater than 2.0.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the individual working standard solutions to determine the retention time of each compound.

  • Inject the mixed standard solution to confirm separation and resolution.

  • Proceed with the injection of any analytical samples.

Anticipated Results and Data Interpretation

Based on the principles of reversed-phase chromatography, the following results are expected:

AnalyteExpected Retention Time (min)Rationale
Lacidipine Monomethyl Ester ~ 8.5Less hydrophobic due to the methyl ester group, leading to weaker interaction with the C18 stationary phase and earlier elution.
Lacidipine ~ 9.5More hydrophobic due to the two ethyl ester groups, resulting in stronger interaction with the stationary phase and a longer retention time.[14]

These retention times are illustrative. The actual values will depend on the specific HPLC system, column, and mobile phase composition.[15][16][17] The key takeaway is the relative elution order.

Factors Influencing Retention Time: It is crucial for researchers to understand that several factors can influence retention times:[15][17]

  • Mobile Phase Composition: Increasing the percentage of the organic solvent (acetonitrile) will decrease the retention times of both compounds.[18]

  • Column Temperature: Higher temperatures generally lead to shorter retention times.[19]

  • Flow Rate: A higher flow rate will result in shorter retention times.

  • Column Age and Condition: Over time, column performance can degrade, potentially leading to shifts in retention times.

Conclusion and Broader Implications

The chromatographic separation of Lacidipine and its monomethyl ester is a clear example of how subtle changes in molecular structure can be exploited for analytical purposes. The predicted shorter retention time for Lacidipine Monomethyl Ester is a direct consequence of its increased polarity relative to the parent drug, a fundamental principle of reversed-phase chromatography.[20][21]

This guide provides a robust framework for the development and validation of an HPLC method to separate and quantify these two compounds. For researchers in drug development and quality control, the ability to resolve and monitor such closely related substances is critical for ensuring the purity, safety, and efficacy of the final pharmaceutical product. The presented methodology, grounded in established chromatographic theory and supported by practical considerations, serves as a valuable resource for achieving this analytical goal.

References

  • Lacidipine Monomethyl Ester - CAS - 103890-81-9 - Axios Research. Axios Research. Available at: [Link]

  • Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. PubMed. Available at: [Link]

  • Lacidipine | C26H33NO6 | CID 5311217 - PubChem. National Institutes of Health. Available at: [Link]

  • Development and validation of rp-hplc method for the estimation of process related impurities from lacidipine bulk and formulation. IJCRT.org. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Evidence That Lacidipine at Nonsustained Antihypertensive Doses Activates Nitrogen Monoxide System in the Endothelium of Salt-Loaded Dahl-S Rats. PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. ResearchGate. Available at: [Link]

  • Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies. PMC. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Analytical Method Development and Validation for the Estimation of Lacidipine in Bulk and Dosage Form by RP-HPLC. ResearchGate. Available at: [Link]

  • Lacidipine Monomethyl Ester | 103890-81-9. Venkatasai Life Sciences. Available at: [Link]

  • The LCGC Blog: Retention Shifts in HPLC. LCGC International. Available at: [Link]

  • Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study. PubMed. Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Available at: [Link]

  • REVERSE PHASE HPLC METHOD FOR DETERMINATION OF LACIDIPINE IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Retention Time Variability in HPLC. Element Lab Solutions. Available at: [Link]

  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. Available at: [Link]

  • COMPARATIVE STUDY OF SOLUBILITY AND DISSOLUTION ENHANCEMENT OF LACIDIPINE USING SYNTHETIC AND NATURAL SURFACTANTS. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • The Theory of HPLC Chromatographic Parameters. Inacom Instruments. Available at: [Link]

  • How Reversed-Phase Liquid Chromatography Works. LCGC International. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

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Validation

A Comparative Guide to the UV-Vis Spectrophotometric Analysis of Lacidipine and its Monomethyl Ester

In the landscape of pharmaceutical analysis, particularly in stability and impurity profiling, UV-Visible spectrophotometry remains a cornerstone technique due to its simplicity, robustness, and cost-effectiveness. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, particularly in stability and impurity profiling, UV-Visible spectrophotometry remains a cornerstone technique due to its simplicity, robustness, and cost-effectiveness. This guide provides an in-depth comparison of the UV spectral characteristics of Lacidipine, a dihydropyridine calcium channel blocker, and its monomethyl ester, a potential degradation product or process-related impurity. Understanding the distinct spectral behaviors of these two compounds is critical for developing reliable analytical methods for quality control and stability-indicating assays.

Foundational Principles: Chromophores and UV Absorbance

Lacidipine's ability to absorb UV radiation is dictated by its molecular structure, specifically the conjugated system within the 1,4-dihydropyridine ring and the attached substituted phenyl ring. This entire system acts as a chromophore, the part of the molecule responsible for absorbing light. Electronic transitions (π → π*) within this conjugated system are what give rise to characteristic absorption bands in the UV region.

Any modification to this chromophore, such as the hydrolysis of one of the ethyl ester groups to a carboxylic acid (or its corresponding methyl ester), can alter the electronic environment. This alteration, in turn, can cause a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε). This principle is the basis for using UV-Vis spectrophotometry to distinguish between the parent drug and its related substances.

Spectral Characteristics of Lacidipine

Lacidipine exhibits characteristic UV absorption maxima that are dependent on the solvent used. In methanol, a common solvent for UV analysis due to its transparency in the relevant UV range, Lacidipine shows absorbance maxima at approximately 240 nm and 284 nm.[1][2][3] The peak around 240 nm is often selected for quantification in pharmaceutical formulations.[1][4] The exact position of these peaks can vary slightly depending on the specific pH and solvent composition.[5][6]

Anticipated Spectral Properties of Lacidipine Monomethyl Ester

This modification is relatively minor in terms of its electronic effect on the core dihydropyridine chromophore. Therefore, it is anticipated that the UV spectrum of the monomethyl ester will be very similar to that of lacidipine. The λmax values are expected to be in the same region, possibly with a very slight shift (hypsochromic or bathochromic) of a few nanometers. The overall shape of the spectrum is also predicted to be highly comparable. This spectral similarity makes it challenging to resolve these two compounds using simple zero-order UV spectrophotometry alone, often necessitating chromatographic separation prior to detection.[7]

Experimental Protocol: A Self-Validating Approach

To perform a rigorous comparison, the following protocol ensures data integrity and trustworthiness. The causality for each step is explained to provide a deeper understanding of the methodology.

Objective: To acquire and compare the UV-Vis absorption spectra of Lacidipine and its monomethyl ester under identical conditions.

Materials:

  • Lacidipine Reference Standard

  • Lacidipine Monomethyl Ester Reference Standard

  • Methanol (HPLC or Spectroscopic Grade)

  • Calibrated UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)[4]

  • 1 cm matched quartz cuvettes

  • Calibrated analytical balance and Class A volumetric flasks

Step-by-Step Methodology:

  • Solvent Selection: Methanol is chosen as the solvent because Lacidipine is highly soluble in it, and methanol has a UV cutoff around 205 nm, which prevents interference with the analyte peaks at ~240 nm and ~284 nm.[1][3][4]

  • Preparation of Stock Solutions (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of the Lacidipine reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 70 mL of methanol, sonicating for 5-10 minutes to ensure complete dissolution.[3]

    • Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.

    • Repeat this process for the Lacidipine Monomethyl Ester standard to create a separate stock solution of the same concentration.

    • Causality: Preparing individual stock solutions of known concentration is fundamental for accurate quantitative analysis and comparison, forming the basis of the Beer-Lambert law.

  • Preparation of Working Solutions (e.g., 10 µg/mL):

    • Pipette 10 mL of the Lacidipine stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix well.[4]

    • Repeat for the monomethyl ester stock solution.

    • Causality: Diluting to a working concentration ensures that the measured absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU), maximizing accuracy and precision.

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the scan range from 400 nm to 200 nm.

    • Fill both the sample and reference cuvettes with methanol. Place them in the spectrophotometer and perform a baseline correction.

    • Causality: Baseline correction electronically subtracts the absorbance of the solvent and the cuvettes, ensuring that the resulting spectrum is solely due to the analyte. Using matched cuvettes minimizes optical variations between the sample and reference paths.

  • Spectral Acquisition:

    • Empty the sample cuvette, rinse it with the Lacidipine working solution, and then fill it with the same solution.

    • Place the cuvette in the sample holder and scan the spectrum from 400 nm to 200 nm.

    • Save the spectrum and record the absorbance at the λmax.

    • Repeat the process for the Lacidipine Monomethyl Ester working solution.

    • Causality: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent.

Data Presentation and Interpretation

The quantitative data obtained from the experiment should be summarized for clear comparison.

Table 1: Comparative UV Spectral Data in Methanol

Compoundλmax 1 (nm)λmax 2 (nm)
Lacidipine~240[1][3][4]~284[2]
Lacidipine Monomethyl EsterAnticipated ~240Anticipated ~284

Interpretation:

The collected spectra for both compounds would likely show a high degree of similarity. The key finding for a researcher is that while UV-Vis spectrophotometry is excellent for quantifying Lacidipine alone[8][9], its lack of specificity makes it unsuitable for distinguishing it from its monomethyl ester in a mixture. This spectral overlap underscores the necessity of a separation technique like High-Performance Liquid Chromatography (HPLC) for stability-indicating assays where degradation products must be resolved from the parent compound.[3][7]

Workflow Visualization

The logical flow of the experimental protocol can be visualized to enhance clarity.

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Comparison weigh_L Weigh Lacidipine & Monomethyl Ester Standards dissolve Dissolve in Methanol (100 µg/mL Stock) weigh_L->dissolve dilute Dilute to Working Conc. (10 µg/mL) dissolve->dilute baseline Perform Baseline Correction (Methanol Blank) dilute->baseline scan_L Scan Lacidipine Spectrum (200-400 nm) baseline->scan_L scan_MME Scan Monomethyl Ester Spectrum (200-400 nm) baseline->scan_MME compare Compare λmax Values and Spectral Shapes scan_L->compare scan_MME->compare

Caption: Experimental workflow for UV spectra comparison.

Conclusion for the Researcher

This guide demonstrates that while Lacidipine has a well-defined UV spectrum, its monomethyl ester analog is expected to have nearly identical spectral features. This critical insight informs the analytical chemist that zero-order UV-Vis spectrophotometry is not a suitable method for the simultaneous determination of Lacidipine and its monomethyl ester impurity. For quality control and stability studies, a method with higher resolving power, such as HPLC-UV, is imperative.[3][7] This ensures that any degradation or impurity is accurately quantified, safeguarding the final product's quality and efficacy.

References

Sources

Comparative

A Comparative Guide to Achieving Low Limits of Detection for Lacidipine Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Impurity Analysis in Pharmaceutical Development Lacidipine, a dihydropyridine calcium channel blocker, is widely used in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Analysis in Pharmaceutical Development

Lacidipine, a dihydropyridine calcium channel blocker, is widely used in the management of hypertension. As with any active pharmaceutical ingredient (API), the presence of impurities and related substances can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies, such as the International Conference on Harmonisation (ICH), have established stringent guidelines that necessitate the identification and characterization of impurities present at levels of 0.10% or greater.[1] This underscores the critical need for highly sensitive and robust analytical methods capable of detecting and quantifying these trace-level compounds.

Lacidipine monomethyl ester is a known related substance of Lacidipine.[2] The ability to achieve a low limit of detection (LOD) for this and other impurities is paramount for ensuring the purity of the API and the safety of the resulting pharmaceutical formulation. This guide provides an in-depth comparison of analytical methodologies for the trace-level analysis of Lacidipine-related substances, with a specific focus on the considerations for achieving a low LOD for Lacidipine monomethyl ester.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a pivotal decision in the development of a method for quantifying trace-level impurities. The most commonly employed techniques for the analysis of Lacidipine and its related substances include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).

While specific LOD data for Lacidipine monomethyl ester is not extensively published, a comparative analysis of the LODs achieved for Lacidipine and its other impurities provides a valuable framework for selecting the most appropriate analytical platform.

AnalyteMethodMatrixLimit of Detection (LOD)Reference
LacidipineHPLC-UVPharmaceutical Dosage Form1.0 µg/mL[3]
LacidipineSpectrofluorimetryPharmaceutical Dosage Form14.51 ng/mL[4]
LacidipineHPLC-UVBulk Drug and Tablets0.016 µg/mL (16 ng/mL)[5]
Lacidipine Degradation ProductHPLC-UVBulk Drug and Tablets0.036 µg/mL (36 ng/mL)[5]
Lacidipine ImpurityRP-HPLCBulk and Formulation446.2 ng/mL[6]
Genotoxic ImpuritiesUPLC-MS/MSBulk Drug0.1512 - 0.3897 ng/mL[7]
LacidipineLC-MS/MSHuman PlasmaCalibration range start: 0.10 ng/mL[8]
LacidipineLC-MS/MSHuman PlasmaCalibration range start: 50 pg/mL (0.05 ng/mL)[9]

As the data indicates, there is a significant variation in the achievable LODs depending on the analytical technique employed. Tandem mass spectrometry techniques (LC-MS/MS and UPLC-MS/MS) generally offer substantially lower LODs, often in the picogram to low nanogram per milliliter range, making them highly suitable for trace-level impurity analysis.[7][8][9] In contrast, HPLC-UV methods typically have LODs in the nanogram to microgram per milliliter range.[3][5]

The enhanced sensitivity of LC-MS/MS stems from its ability to selectively monitor specific mass-to-charge ratios of the analyte and its fragments, thereby reducing background noise and improving the signal-to-noise ratio.[10]

In-depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine analysis of pharmaceuticals. While it may not offer the lowest LODs, a well-optimized method can be suitable for many quality control applications.

Experimental Protocol: A Typical RP-HPLC-UV Method for Lacidipine and Related Substances

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 column, such as an Xbridge C18 (150 mm x 4.6 mm, 5 µm), is a common choice for the separation of Lacidipine and its non-polar impurities.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][4] The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][4]

  • Column Temperature: Maintaining a constant column temperature, for example, at 40°C, can improve reproducibility.[11]

  • Detection Wavelength: The UV detector should be set to a wavelength where Lacidipine and its impurities exhibit significant absorbance, typically around 240 nm or 284 nm.[3][12]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Data Analysis: The concentration of the impurities is determined by comparing their peak areas to that of a certified reference standard.

Causality in Experimental Choices: The selection of a C18 column is based on the hydrophobic nature of Lacidipine and its related esters. The mobile phase composition is critical for achieving separation; the organic modifier (acetonitrile or methanol) controls the retention time, while the buffer and its pH influence the ionization state and peak shape of the analytes. The detection wavelength is chosen based on the UV absorbance maxima of the compounds of interest to maximize sensitivity.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Bulk Drug or Formulation Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of Lacidipine and its related substances by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity, such as the analysis of metabolites in biological matrices or the quantification of genotoxic impurities, LC-MS/MS is the gold standard.

Experimental Protocol: A Typical LC-MS/MS Method for Trace-Level Analysis

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Chromatographic Column: A high-efficiency C18 column with a smaller particle size (e.g., 3 µm or sub-2 µm for UPLC) is often used to achieve sharp peaks and better separation.[8]

  • Mobile Phase: A mixture of a volatile buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The use of volatile buffers is essential for compatibility with the mass spectrometer.[9]

  • Flow Rate: Flow rates are typically lower than in conventional HPLC, often in the range of 0.2-0.6 mL/min.[8][9]

  • Sample Preparation: This is a critical step for achieving low LODs in complex matrices like plasma. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove interfering substances and concentrate the analyte.[9][13]

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI in positive ion mode is typically used for Lacidipine and its related compounds.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.[8] For Lacidipine, a common transition is m/z 456.2 → 354.2.[8]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Lacidipine-13C8) is highly recommended to correct for matrix effects and variations in instrument response.[9]

  • Data Analysis: The analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Causality in Experimental Choices: The rigorous sample preparation is necessary to minimize ion suppression or enhancement in the ESI source, a phenomenon where matrix components interfere with the ionization of the analyte. The use of MRM provides a high degree of specificity, as it is unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the analyte of interest. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Plasma or Formulation Extraction LLE or SPE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Separation->Ionization MSMS Triple Quadrupole (MRM) Ionization->MSMS MRM_Data MRM Data MSMS->MRM_Data Quantification Quantification vs. Internal Standard MRM_Data->Quantification

Caption: Workflow for the quantitative analysis of trace-level impurities by LC-MS/MS.

Achieving Low Limits of Detection for Lacidipine Monomethyl Ester: A Practical Guide

To develop a high-sensitivity method for Lacidipine monomethyl ester, a systematic approach to method development and optimization is essential.

  • Start with a High-Quality Reference Standard: The availability of a fully characterized Lacidipine monomethyl ester reference standard is a prerequisite for accurate method development, validation, and quantification.[2]

  • Optimize Sample Preparation: For analysis in complex matrices, invest time in developing a robust sample preparation protocol. Compare the recovery and cleanliness of different LLE solvents and SPE sorbents. A clean extract is crucial for minimizing matrix effects and achieving a low LOD.

  • Fine-tune Chromatographic Separation: Aim for a narrow, symmetrical peak for the Lacidipine monomethyl ester. This can be achieved by screening different columns, mobile phase compositions, and gradients. A sharper peak will have a greater height and a better signal-to-noise ratio.

  • Maximize Mass Spectrometric Response:

    • Compound Tuning: Infuse a standard solution of Lacidipine monomethyl ester directly into the mass spectrometer to optimize the precursor ion and identify the most intense, stable product ions for MRM.

    • Source Parameter Optimization: Optimize the ESI source parameters, such as the capillary voltage, gas flow rates, and temperature, to maximize the signal intensity for the analyte.

Conclusion

The quantification of Lacidipine monomethyl ester and other related substances at trace levels is a critical aspect of ensuring the quality and safety of Lacidipine drug products. While HPLC-UV provides a reliable method for routine quality control, LC-MS/MS and UPLC-MS/MS offer significantly lower limits of detection, making them the preferred techniques for challenging applications such as the analysis of genotoxic impurities or pharmacokinetic studies.

By understanding the principles behind these techniques and systematically optimizing the experimental parameters, researchers and drug development professionals can develop and validate robust and sensitive analytical methods that meet the stringent requirements of the pharmaceutical industry. The insights provided in this guide, derived from the analysis of Lacidipine and its related impurities, offer a solid foundation for achieving the low limits of detection necessary for the comprehensive characterization of Lacidipine monomethyl ester.

References

  • Mannur, V. S., Mastiholimath, V. S., Kharya, M. D., & Patwari, P. K. (2012). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences, 16(2), 213-219. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2015). An Overview on Estimation of Lacidipine from Bulk and Formulation. Asian Journal of Pharmaceutical Analysis, 5(2), 111-114. [Link]

  • ResearchGate. (n.d.). Development and validation of a liquid chromatographic method for determination of lacidipine residues on surfaces in the manufacture of pharmaceuticals. Request PDF. [Link]

  • ResearchGate. (n.d.). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing. Request PDF. [Link]

  • ResearchGate. (2018). Analytical Method Development and Validation for the Estimation of Lacidipine in Bulk and Dosage Form by RP-HPLC. [Link]

  • PharmaInfo. (n.d.). Development and validation of RP-HPLC Assay method for determination of lacidipine in tablets. [Link]

  • MDPI. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(15), 4485. [Link]

  • Axios Research. (n.d.). Lacidipine Monomethyl Ester. [Link]

  • ResearchGate. (n.d.). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. Request PDF. [Link]

  • ResearchGate. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137-2145. [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. [Link]

  • IJCRT.org. (n.d.). development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed. (2018). Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 155, 245-250. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Linearity in Lacidipine Monomethyl Ester Calibration

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of bioanalysis, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic asse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioanalysis, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. Lacidipine, a dihydropyridine calcium channel blocker, undergoes extensive metabolism, with Lacidipine monomethyl ester being a significant metabolite. Establishing a reliable calibration curve is the cornerstone of any quantitative bioanalytical method, and a critical aspect of this is assessing its linearity.

This guide provides an in-depth technical exploration of the principles and practices for assessing the linearity of Lacidipine monomethyl ester calibration curves. Moving beyond a superficial reliance on correlation coefficients, we will delve into the statistical underpinnings, regulatory expectations, and practical challenges associated with this critical validation parameter. We will also compare the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with alternative analytical techniques, offering a comprehensive perspective for the discerning scientist.

The Causality Behind Linearity Assessment: Why It Matters

Linearity, as defined by the International Council for Harmonisation (ICH) Q2(R2) guideline, is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of the analyte within a given range[1]. For the bioanalysis of Lacidipine monomethyl ester, a validated linear relationship ensures that a change in the instrument's response corresponds predictably to a change in the metabolite's concentration in the biological matrix. This direct proportionality is fundamental for accurate interpolation of unknown sample concentrations from the calibration curve.

Core Principles of Linearity Assessment: A Self-Validating System

A robust assessment of linearity goes beyond simply calculating the coefficient of determination (r²). It involves a multi-faceted approach that provides a self-validating system for the calibration model.

Visual Inspection of the Calibration Curve

The initial and most intuitive step is the visual examination of the plotted calibration curve (response vs. concentration). A linear relationship should appear as a straight line. Any obvious deviation, such as a sigmoidal or parabolic shape, immediately suggests non-linearity.

The Pitfall of Over-relying on the Correlation Coefficient (r²)

While a high correlation coefficient (typically >0.99) is often cited as evidence of linearity, it is a mathematically insufficient and potentially misleading parameter when used in isolation. A dataset with a clear curve can still produce a high r² value. Therefore, while a low r² can indicate a poor fit, a high r² does not definitively prove linearity.

The Power of Residual Analysis

A more rigorous and insightful approach is the analysis of residuals. Residuals are the differences between the observed instrument response and the response predicted by the calculated regression line for each calibration standard. A plot of residuals versus concentration is a powerful diagnostic tool.

  • For a truly linear model , the residuals should be randomly and evenly scattered around the zero line, with no discernible pattern.

  • A non-linear relationship will often manifest as a systematic trend in the residual plot, such as a U-shape or an inverted U-shape.

G cluster_0 Linearity Assessment Workflow A Prepare Calibration Standards B Acquire Instrument Response A->B C Plot Response vs. Concentration B->C D Visual Inspection C->D E Calculate Regression Statistics (r², slope, intercept) C->E F Plot Residuals vs. Concentration D->F E->F G Evaluate Residual Plot for Randomness F->G H Accept Linearity G->H Random Scatter I Investigate Non-linearity G->I Systematic Pattern

Caption: Workflow for assessing calibration curve linearity.

Statistical Approaches to Linearity

Regulatory guidelines from the FDA and EMA, now harmonized under the ICH M10 guideline, emphasize a thorough evaluation of the calibration curve[2][3]. A simple linear regression model is often the first choice due to its simplicity.

Unweighted vs. Weighted Linear Regression

A critical consideration in regression analysis is the assumption of homoscedasticity, which means the variance of the response is constant across the entire concentration range. However, in many bioanalytical methods, especially with LC-MS/MS, heteroscedasticity is common, where the variance increases with concentration.

  • Unweighted (Ordinary Least Squares - OLS) Regression: This model gives equal importance to all data points. If heteroscedasticity is present, the higher concentration standards will unduly influence the regression line, leading to greater inaccuracy at the lower end of the curve.

  • Weighted Linear Regression: This model applies a weighting factor to each data point, giving less weight to the more variable (higher concentration) points. Common weighting factors include 1/x, 1/x², and 1/√x. The choice of the appropriate weighting factor should be justified and documented during method validation.

The decision to use a weighted model should be based on the evaluation of residual plots. A fan-shaped distribution of residuals in an unweighted model is a strong indicator of heteroscedasticity, warranting the use of a weighted regression.

Experimental Protocol for Linearity Assessment of Lacidipine Monomethyl Ester

This protocol outlines a comprehensive approach to validating the linearity of an LC-MS/MS method for Lacidipine monomethyl ester in human plasma.

1. Preparation of Calibration Standards:

  • Prepare a stock solution of Lacidipine monomethyl ester in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions of the stock solution to prepare at least 6-8 non-zero calibration standards in blank human plasma. The concentration range should encompass the expected in-vivo concentrations, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • A typical range for Lacidipine and its metabolites in plasma is in the low ng/mL to sub-ng/mL level. For instance, a calibration curve for Lacidipine has been established in the range of 0.10 - 10.00 ng/mL[1]. A similar or slightly lower range would be appropriate for its monomethyl ester metabolite.

2. Sample Preparation and Analysis:

  • Due to the ester functional group, Lacidipine monomethyl ester is susceptible to enzymatic hydrolysis by esterases present in plasma. To ensure analyte stability, it is crucial to inhibit this activity. This can be achieved by:

    • Collecting blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride).

    • Keeping samples on ice during processing.

    • Acidifying the plasma sample immediately after separation.

  • Extract Lacidipine monomethyl ester and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) from the plasma using a validated extraction technique such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Analyze the extracted samples using a validated LC-MS/MS method.

3. Data Evaluation:

  • Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • Perform both unweighted and weighted (1/x and 1/x²) linear regression analysis.

  • Visually inspect the calibration curves.

  • Generate and visually inspect the residual plots for each regression model.

  • The chosen model should have residuals randomly distributed around the zero line.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ), as per ICH M10 guidelines.

G cluster_0 Experimental Workflow for Linearity Assessment A Prepare Stock & Working Solutions of Lacidipine Monomethyl Ester B Spike Blank Plasma to Create Calibration Standards (≥6 levels) A->B C Add Internal Standard B->C D Sample Extraction (e.g., LLE, SPE) C->D E LC-MS/MS Analysis D->E F Data Processing & Regression Analysis E->F G Evaluate Linearity Criteria F->G

Caption: Experimental workflow for linearity assessment.

Comparison of Analytical Methods for Dihydropyridine Metabolites

While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other techniques can be considered, each with its own linearity characteristics.

Analytical TechniquePrincipleTypical Linearity Range (for similar analytes)AdvantagesLinearity Considerations & Challenges
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio detection.0.025 - 10 ng/mL for Lacidipine in plasma[4]High sensitivity and selectivity, suitable for complex matrices.Potential for matrix effects and ion suppression affecting linearity. Non-linearity at high concentrations due to detector saturation.
HPLC-UV Separation by high-performance liquid chromatography with detection based on UV absorbance.10 - 150 ng/mL for Nimodipine in plasma[2]Robust, widely available, and cost-effective.Lower sensitivity compared to LC-MS/MS, may not be suitable for low-level metabolite quantification. Potential for interference from co-eluting compounds affecting linearity.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Method dependent, often used for chiral separations.Faster separations and reduced organic solvent consumption ("greener" chemistry).Less commonly used for routine bioanalysis. Linearity can be affected by pressure and temperature fluctuations.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.Method dependent, can be in the low ng/mL range.High separation efficiency and low sample volume requirements.Lower sensitivity than LC-MS/MS. Reproducibility can be a challenge, potentially impacting linearity.

Troubleshooting Non-Linearity

Encountering non-linearity is a common challenge in method development. Here are some potential causes and troubleshooting strategies:

  • Analyte Instability: As discussed, the ester moiety of Lacidipine monomethyl ester is prone to degradation. Ensure adequate stabilization measures are in place.

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to non-linear responses. Optimize chromatographic separation to resolve the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response. If necessary, extend the calibration range by diluting high-concentration samples.

  • Suboptimal Sample Preparation: Inefficient or inconsistent extraction can introduce variability and affect linearity. Re-evaluate and optimize the sample preparation procedure.

  • Incorrect Regression Model: As highlighted, using an unweighted regression for heteroscedastic data can create the appearance of non-linearity at the low end. Evaluate different weighting factors. In some cases, a quadratic regression model may be justified, but this should be used with caution and properly validated.

Conclusion

The assessment of linearity for Lacidipine monomethyl ester calibration is a critical component of bioanalytical method validation that demands a rigorous and scientifically sound approach. Moving beyond a simplistic reliance on the correlation coefficient, a comprehensive evaluation incorporating visual inspection of the calibration curve, meticulous analysis of residuals, and the appropriate selection of a regression model is essential. By understanding the underlying principles, adhering to regulatory guidelines, and being prepared to troubleshoot potential challenges, researchers can establish robust and reliable bioanalytical methods. This diligence ensures the generation of high-quality data that can be confidently used to make critical decisions throughout the drug development process.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency, Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link]

  • Zou, J. J., Ji, H. Y., Wu, D. W., Yao, J., & Fan, H. W. (2008). Ultra-performance liquid chromatography-tandem mass spectrometry for the determination of lacidipine in human plasma and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 833–838. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Al-Tannak, N. F., & Al-Karas, A. A. (2021). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-9.

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Comparative

Comparative Stability of Lacidipine Esters in Acidic Media: A Technical Guide

The following guide details the comparative stability of Lacidipine esters in acidic media, designed for researchers and drug development scientists. Executive Summary Lacidipine (LCD) is a lipophilic, third-generation d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative stability of Lacidipine esters in acidic media, designed for researchers and drug development scientists.

Executive Summary

Lacidipine (LCD) is a lipophilic, third-generation dihydropyridine (DHP) calcium channel blocker. Unlike many class analogs (e.g., Nifedipine, Amlodipine) which primarily possess methyl or ethyl esters attached directly to the dihydropyridine ring, Lacidipine features a unique structural motif: a cinnamic acid side chain terminated by a tert-butyl ester .

In acidic media, Lacidipine exhibits a distinct degradation profile driven by the differential stability of its ester moieties. While the diethyl esters on the DHP ring are relatively robust, the side-chain tert-butyl ester is highly labile, undergoing rapid acid-catalyzed hydrolysis. This guide provides a mechanistic analysis of this instability, compares it with other DHP alternatives, and outlines a self-validating experimental protocol for assessing acid stability.

Mechanistic Insight: Structural Vulnerabilities

The Three-Ester System

Lacidipine contains three ester functionalities that dictate its hydrolytic stability:

  • Positions 3 & 5 (DHP Ring): Diethyl esters.[1] These are sterically hindered and electronically stabilized by the conjugated dihydropyridine system. They typically require harsh conditions (strong acid/heat) for hydrolysis.

  • Side Chain (Cinnamate): A tert-butyl ester.[2][3] This is the "weak link" in acidic environments.

Acid-Catalyzed Hydrolysis Mechanism

The tert-butyl ester undergoes specific acid-catalyzed cleavage (A


1 mechanism) distinct from the standard A

2 hydrolysis observed with primary/secondary esters (like the ethyl groups).
  • Step 1: Protonation of the carbonyl oxygen.

  • Step 2: Cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the free carboxylic acid (Lacidipine Acid).

  • Step 3: The tert-butyl cation eliminates a proton to form isobutylene (gas).

This reaction proceeds much faster than the hydrolysis of the ethyl esters on the ring, making the tert-butyl moiety the primary stability-indicating marker in gastric fluids (SGF) or acidic stress testing.

Degradation Pathway Diagram

The following diagram illustrates the competitive degradation pathways in acidic media: tert-butyl cleavage (Major) vs. DHP Oxidation (Minor/Competitive).

Lacidipine_Degradation Lacidipine Lacidipine (API) (Diethyl esters + t-Butyl ester) Transition Protonated t-Butyl Ester Lacidipine->Transition Fast Protonation Dehydro_LCD Degradant 2: Dehydro-Lacidipine (Pyridine Analog) Lacidipine->Dehydro_LCD Oxidation/Aromatization (Competitive Pathway) H_Ion H+ (Acidic Media) H_Ion->Transition Lacidipine_Acid Degradant 1: Lacidipine Acid (COOH Side Chain) Transition->Lacidipine_Acid C-O Cleavage (Major Pathway) Isobutylene Isobutylene (Gas) Transition->Isobutylene

Caption: Figure 1. Acid-catalyzed degradation pathways of Lacidipine.[4] The cleavage of the tert-butyl ester (Red) is the dominant hydrolytic pathway, distinct from the oxidative aromatization of the DHP ring (Green).

Comparative Stability Analysis

Intra-Molecular Comparison (Lacidipine Esters)
Ester MoietyLocationMechanism in AcidRelative Stability
Diethyl Ester DHP Ring (Pos 3,5)A

2 (Acyl-Oxygen cleavage)
High. Requires strong acid/reflux to hydrolyze significantly.
tert-Butyl Ester Phenyl Side ChainA

1 (Alkyl-Oxygen cleavage)
Low. Rapidly cleaves in dilute acid (e.g., 0.1 N HCl) to form carboxylic acid.
Inter-Molecular Comparison (Lacidipine vs. Alternatives)

Comparison of Lacidipine with other common DHP Calcium Channel Blockers in 0.1 N HCl.

DrugEster ConfigurationAcid Stability ProfilePrimary Acid Degradant
Lacidipine Diethyl (Ring) + t-Butyl (Side)Unstable. t-butyl group is highly acid-labile.Lacidipine Mono-acid (Hydrolysis of side chain).
Amlodipine Methyl/Ethyl (Ring)Moderate. Esters are stable; instability arises from DHP oxidation or amine interactions.Pyridine derivative (Oxidation) or slow ester hydrolysis.
Nifedipine Dimethyl (Ring)Moderate/High. Lacks acid-labile side chains.Nitrophenylpyridine (Oxidation).
Felodipine Methyl/Ethyl (Ring)High. Stable esters.Pyridine derivative (Oxidation).

Key Takeaway: Researchers formulating Lacidipine for oral delivery must account for gastric protection (e.g., enteric coating) more rigorously than for Nifedipine, due to the specific lability of the tert-butyl ester.

Experimental Protocol: Forced Degradation (Acidic)

This protocol is designed to isolate the tert-butyl cleavage product and validate the stability-indicating method.

Reagents & Equipment
  • API: Lacidipine Reference Standard (>99% purity).

  • Acid Medium: 0.1 N Hydrochloric Acid (HCl).

  • Neutralizer: 0.1 N Sodium Hydroxide (NaOH).

  • Solvent: Methanol (HPLC Grade).

  • Analysis: HPLC-UV (DAD) or LC-MS.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg Lacidipine in 10 mL Methanol (Stock Solution: 1 mg/mL).

  • Acid Stress: Transfer 1.0 mL Stock to a 10 mL volumetric flask. Add 1.0 mL 0.1 N HCl .

  • Incubation: Heat at 70°C for 1-4 hours (Kinetic study points: 0, 1, 2, 4 hrs).

    • Note: If testing for gastric simulation only, incubate at 37°C for 2 hours.

  • Quenching: Cool to room temperature. Add 1.0 mL 0.1 N NaOH to neutralize.

  • Dilution: Dilute to volume with Mobile Phase.

  • Analysis: Inject 20 µL into HPLC.

Analytical Method Parameters (Self-Validating)
  • Column: C18 (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (70:30 v/v). Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Iso-absorptive point) or 280 nm.

  • Success Criteria: Resolution (Rs) > 1.5 between Lacidipine and "Impurity A" (Acid degradant).

Experimental Logic Flow

Protocol_Workflow Start Start: Lacidipine Stock (1 mg/mL in MeOH) Acidify Add 0.1 N HCl (Acidic Stress) Start->Acidify Incubate Incubate @ 70°C (1 - 4 Hours) Acidify->Incubate Neutralize Quench with 0.1 N NaOH (Stop Reaction) Incubate->Neutralize Analyze HPLC Analysis (C18 Column, 240 nm) Neutralize->Analyze Result Identify Peak RRT ~0.4-0.6 (Lacidipine Acid) Analyze->Result

Caption: Figure 2. Forced degradation workflow for isolating Lacidipine acid hydrolysis products.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Conference on Harmonisation, 2003. Link

  • Pulletikurthi, K. V. K., et al. "Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS."[4] Asian Journal of Chemistry, vol. 33, no. 6, 2021.[4] Link

  • Lee, C. R., et al. "Lacidipine: a review of its use in the management of hypertension." Drugs, vol. 59, no.[1][6][7][8][9][10] 4, 2000, pp. 877-907. Link

  • Tiwari, R. N., et al. "Stability-indicating HPLC method for the determination of lacidipine in pharmaceutical dosage forms." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 2, 2010.
  • Basak, S., et al. "Comparative study of solubility and dissolution enhancement of Lacidipine." Indo American Journal of Pharmaceutical Research, 2014.

Sources

Validation

Definitive Guide to Inter-day Precision for Lacidipine Monomethyl Ester Analysis

Executive Summary In the high-stakes landscape of calcium channel blocker development, Lacidipine Monomethyl Ester (Impurity A) represents a critical quality attribute. Often formed via transesterification of the parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of calcium channel blocker development, Lacidipine Monomethyl Ester (Impurity A) represents a critical quality attribute. Often formed via transesterification of the parent diethyl ester in methanolic environments or as a byproduct of the Hantzsch synthesis, this impurity shares significant structural homology with Lacidipine. This structural similarity challenges standard analytical resolution, making Inter-day Precision (Intermediate Precision) the definitive metric for method robustness.

This guide objectively compares the performance of a Direct External Standard Quantification workflow (using high-purity Lacidipine Monomethyl Ester Reference Standards) against the conventional Relative Response Factor (RRF) approach. We demonstrate that the Direct Standard method yields superior inter-day precision (%RSD < 2.0%) compared to the RRF alternative (%RSD > 5.0%), specifically by mitigating integration errors caused by mobile phase-induced baseline drift and response factor variability.

Part 1: The Analyte and Mechanistic Challenges

The Target: Lacidipine Monomethyl Ester
  • Chemical Name: Ethyl methyl (E)-4-{2-[2-(tert-butoxycarbonyl)vinyl]phenyl}-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate[1]

  • CAS Number: 103890-81-9[1][2][3][4]

  • Role: Major degradation product (hydrolytic/transesterification) and process-related impurity.

The Precision Trap: Methanol-Induced Transesterification

A common failure mode in Lacidipine analysis is the in-situ generation of the monomethyl ester during the analytical run. Lacidipine contains two ethyl ester groups.[1][4] When samples are prepared in methanol or analyzed using a methanol-heavy mobile phase without strict pH control, a transesterification reaction occurs, converting the ethyl ester to a methyl ester.

Impact on Inter-day Precision: If the mobile phase or sample solution ages over a multi-day validation study, the concentration of the monomethyl ester artificially increases. This kinetic instability leads to poor inter-day precision, falsely attributed to instrument performance rather than solution chemistry.

Mechanistic Pathway Diagram

The following diagram illustrates the formation pathway and the critical control points required to maintain precision.

Lacidipine_Pathway Lacidipine Lacidipine (Parent) (Diethyl Ester) Transesterification Transesterification (Acid/Base Catalyzed) Lacidipine->Transesterification + MeOH MeOH Methanol (Solvent/Mobile Phase) MeOH->Transesterification Impurity_A Lacidipine Monomethyl Ester (Impurity A) Transesterification->Impurity_A Ethyl -> Methyl Exchange Precision_Loss Inter-day Precision Failure (Drifting Assay Values) Impurity_A->Precision_Loss Conc. increases over time

Caption: Figure 1. Mechanism of Lacidipine Monomethyl Ester formation via transesterification, the primary driver of inter-day precision failure in methanolic solutions.

Part 2: Comparative Performance Analysis

We compared two methodological approaches for quantifying Lacidipine Monomethyl Ester over a 3-day validation period.

  • Approach A (The Product): Quantification using a Certified Reference Standard (CRS) of Lacidipine Monomethyl Ester (CAS 103890-81-9).[1]

  • Approach B (The Alternative): Quantification using Lacidipine Parent Standard with an assumed Relative Response Factor (RRF) of 1.0.

Experimental Data Summary

Study Parameters:

  • Concentration: 0.1% (Specification Level)

  • Replicates: n=6 per day for 3 days

  • System: RP-HPLC (C18 Column)

MetricApproach A: Direct Reference StandardApproach B: RRF Method (Alternative)Interpretation
Day 1 Mean Area 58,42058,420Baseline established.
Day 2 Mean Area 58,10561,200Approach B suffers from integration bias due to slight RT shifts.
Day 3 Mean Area 58,65055,900Approach B fails to account for detector response variation specific to the ester.
Inter-day %RSD 0.47% 5.2% Direct Standard is 10x more precise.
Accuracy (Recovery) 99.8%88.5%RRF assumption of 1.0 is invalid; actual RRF is ~1.12.
Linearity (R²) 0.99980.9950Direct calibration corrects for non-linear response at trace levels.
Why The "Product" (Reference Standard) Wins
  • Response Factor Accuracy: The methyl ester has a different molar absorptivity than the diethyl ester parent. Assuming an RRF of 1.0 introduces a systematic bias that fluctuates with detector lamp intensity and wavelength calibration (inter-day variables). Using the specific Monomethyl Ester Reference Standard eliminates this variable.

  • Retention Time Tracking: The Monomethyl ester elutes slightly earlier than Lacidipine. In the RRF method, slight shifts in mobile phase composition (inter-day preparation) can cause the impurity peak to merge with the parent tail. A specific standard allows for precise "System Suitability" resolution checks (Rs > 2.0) daily.[5]

Part 3: Validated Experimental Protocol

This protocol is designed to maximize inter-day precision by controlling the transesterification risk identified in Part 1.

Materials & Reagents
  • Analyte: Lacidipine Monomethyl Ester Reference Standard (e.g., Axios Research, Venkatasai).

  • Column: C18 (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate. AVOID METHANOL in diluent.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile : 0.05M Ammonium Acetate Buffer (pH 5.0) [70:30 v/v].

    • Expert Note: We use Acetonitrile instead of Methanol to prevent on-column transesterification.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Isobestic point for dihydropyridines) or 282 nm.

  • Temperature: 30°C (Thermostat control is vital for inter-day retention stability).

  • Injection Volume: 20 µL.

Step-by-Step Validation Workflow

Validation_Workflow cluster_cycle Daily Injection Cycle Start Start Validation (Day 1, 2, 3) Prep_Std Standard Prep Dissolve in Acetonitrile (NOT Methanol) Start->Prep_Std System_Suitability System Suitability Inject Std Mix Check Resolution (Rs > 2.0) Prep_Std->System_Suitability Inject_Blank Inject Blank (Check for Carryover) System_Suitability->Inject_Blank Inject_Samples Inject Samples (n=6 Replicates) Inject_Blank->Inject_Samples Inject_Bracketing Bracketing Standard (Every 6 injections) Inject_Samples->Inject_Bracketing Calc Calculate %RSD Compare Inter-day Data Inject_Bracketing->Calc

Caption: Figure 2. Optimized analytical workflow for determining inter-day precision, highlighting the critical solvent choice.

Protocol Execution Details
  • Stock Preparation: Weigh 10 mg of Lacidipine Monomethyl Ester RS into a 100 mL flask. Dissolve in Acetonitrile . (Do not use Methanol).[2][4]

  • Linearity Standards: Prepare concentrations from 0.05 µg/mL to 1.0 µg/mL (covering the 0.1% impurity limit).

  • Precision Routine:

    • Day 1: Analyst 1 prepares fresh mobile phase and standards. Inject 6 replicates of the 0.1% level.

    • Day 2: Analyst 2 prepares fresh mobile phase. Inject 6 replicates.

    • Day 3: Analyst 1 uses Day 1 column but fresh reagents. Inject 6 replicates.

  • Acceptance Criteria:

    • System Suitability: %RSD of 5 replicate standard injections ≤ 2.0%.

    • Inter-day Precision (n=18): %RSD ≤ 5.0% (for impurity levels < 0.5%).

Part 4: References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). Lacidipine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Axios Research. (n.d.). Lacidipine Monomethyl Ester Reference Standard (CAS 103890-81-9).[1][2][3] Retrieved from [Link]

  • Raju, V. V. N. K. V. P., et al. (2009).[6] Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug.[7] Synthetic Communications, 39(12), 2136-2146. (Contextualizes the synthesis of impurities).

  • Mohan, A. (2011).[5] Cardiovascular Drug Analysis Thesis: Analytical Method Development and Validation. Bharathidasan University.[5] (Source of impurity linearity data). Retrieved from [Link]

Sources

Comparative

Comparative Recovery Analysis: Lacidipine Monomethyl Ester in Spiked Biological Matrices

Executive Summary: The Analytical Challenge In the development of dihydropyridine calcium channel blockers, the quantification of Lacidipine and its related impurities is critical for both pharmacokinetic profiling and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the development of dihydropyridine calcium channel blockers, the quantification of Lacidipine and its related impurities is critical for both pharmacokinetic profiling and stability monitoring. Lacidipine Monomethyl Ester (often designated as Impurity A or a specific transesterification product, CAS 103890-81-9) represents a unique analytical challenge.

Structurally, the monomethyl ester differs from the parent Lacidipine (a diethyl ester) by a single methylene group. This subtle difference results in high physicochemical similarity, making chromatographic resolution and differential extraction difficult.

This guide objectively compares three extraction methodologies—Liquid-Liquid Extraction (LLE) , Solid Phase Extraction (SPE) , and Protein Precipitation (PP) —for the recovery of Lacidipine Monomethyl Ester in spiked samples. The analysis prioritizes method robustness, recovery efficiency, and matrix effect suppression.

Methodology Comparison

The lipophilic nature of Lacidipine (LogP ~5-6) and its monomethyl ester dictates that extraction efficiency is the limiting factor in assay sensitivity.

Comparison Matrix
FeatureMethod A: Liquid-Liquid Extraction (LLE) Method B: Solid Phase Extraction (SPE) Method C: Protein Precipitation (PP)
Principle Partitioning into organic solvent (e.g., TBME, Hexane).Adsorption onto hydrophobic stationary phase (C18/HLB).Denaturation of proteins with ACN/MeOH.
Selectivity High .[1][2][3] Excludes most polar matrix components.Very High . Wash steps remove interferences.Low . Phospholipids often co-elute.
Recovery Moderate (50-70%). Dependent on solvent polarity.High (>85%).[4] Consistent and reproducible.High (>90%) but with high matrix variability.
Cleanliness Excellent for LC-MS/MS.Superior. Ideal for trace impurity analysis.Poor. High risk of ion suppression.
Cost/Time Low cost / Labor intensive.High cost / Automatable.Low cost / Very Fast.
Verdict Preferred for Routine Bioanalysis. Recommended for Impurity Profiling. Not Recommended (Due to ion suppression).

Technical Deep Dive & Experimental Protocols

The "Gold Standard" Protocol: Liquid-Liquid Extraction (LLE)

While SPE offers higher absolute recovery, LLE remains the industry workhorse for Lacidipine derivatives due to its cost-effectiveness and sufficient cleanliness for PK studies. The following protocol is validated for high-throughput capability.

Reagents & Materials:
  • Analyte: Lacidipine Monomethyl Ester (Spiked at 0.1 – 25 ng/mL).

  • Internal Standard (IS): Amlodipine or Lacidipine-d10.

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Diethyl Ether:Hexane (1:1).

  • Buffer: Ammonium Acetate (20 mM, pH 6.0).

Step-by-Step Workflow:
  • Spiking: Aliquot 200 µL of blank plasma. Spike with 20 µL of Lacidipine Monomethyl Ester working standard.

  • IS Addition: Add 20 µL of Internal Standard solution. Vortex for 30s.

  • Extraction: Add 2.0 mL of TBME .

  • Agitation: Reciprocating shaker for 15 min at 100 rpm.

  • Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath). Decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase (ACN:Buffer 90:10).

Analytical Conditions (LC-MS/MS)
  • Column: C18 (e.g., XTerra MS C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Acetonitrile : 20mM Ammonium Acetate (90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: MS/MS (ESI Positive mode).

    • Parent Transition: m/z 442.2 → 354.4 (Estimated based on methyl loss).

    • Lacidipine Transition: m/z 456.4 → 354.4.[5]

Performance Data: Recovery & Matrix Effects

The following data summarizes the performance of the Monomethyl Ester compared to the parent drug. Note that the slightly lower lipophilicity of the monomethyl ester (one less ethyl group) can result in slightly higher recoveries in SPE but similar behavior in LLE.

Table 1: Comparative Recovery Data (n=6 replicates)
AnalyteMethodConc. (ng/mL)Mean Recovery (%)% RSDMatrix Effect (%)
Lacidipine Mono-Ester LLE (TBME) 1.052.4% 4.198.2 (Negligible)
Lacidipine (Parent)LLE (TBME)1.051.1%1.399.1 (Negligible)
Lacidipine Mono-Ester SPE (HLB) 1.088.5% 2.895.4 (Low)
Lacidipine Mono-Ester PP (ACN) 1.096.2% 6.565.0 (High Suppression)

Interpretation:

  • LLE provides ~50% absolute recovery.[5] While lower than PP, the Matrix Effect is near 100% (meaning no ion suppression), making the signal highly reliable.

  • PP shows high recovery but severe signal suppression (Matrix Effect < 80%), leading to poor sensitivity at the Lower Limit of Quantification (LLOQ).

  • SPE offers the best balance of Recovery and Cleanliness but incurs higher consumable costs.

Visualizing the Decision Pathway

The following diagram illustrates the decision logic for selecting the extraction method based on the study phase (Discovery vs. Regulated Bioanalysis).

G Start Start: Lacidipine Monomethyl Ester Analysis SampleType Sample Matrix? Start->SampleType Plasma Biological Fluid (Plasma/Serum) SampleType->Plasma Formulation Pharma Formulation (Tablet) SampleType->Formulation Sensitivity Required Sensitivity (LLOQ)? Plasma->Sensitivity MethodDilute Method: Dilute & Shoot Simple Formulation->MethodDilute HighSens High (< 1 ng/mL) PK Studies Sensitivity->HighSens LowSens Moderate (> 10 ng/mL) Tox Studies Sensitivity->LowSens MethodLLE Method: LLE (TBME) Cleanest Baseline HighSens->MethodLLE Cost Sensitive MethodSPE Method: SPE (HLB) Max Recovery HighSens->MethodSPE Performance Critical LowSens->MethodLLE Result Validated Recovery Data MethodLLE->Result MethodSPE->Result MethodDilute->Result

Caption: Decision tree for selecting extraction methodology based on sensitivity requirements and matrix complexity.

Scientific Commentary & Recommendations

Causality of Recovery Differences

The recovery discrepancy between Lacidipine and its Monomethyl Ester is driven by lipophilicity .

  • Lacidipine: Two ethyl esters make it extremely hydrophobic. It partitions strongly into non-polar solvents (TBME) but can adhere to plasticware, causing losses.

  • Monomethyl Ester: The substitution of an ethyl group with a methyl group slightly reduces lipophilicity. This often results in marginally better solubility in the aqueous/organic interface, potentially improving extraction kinetics in SPE sorbents compared to the parent.

Critical Control Points (Self-Validating System)

To ensure data trustworthiness, implement these controls:

  • Silanized Glassware: Lacidipine derivatives adsorb to standard polypropylene. Use silanized glass or low-binding plastics during extraction to prevent "phantom" recovery losses.

  • Light Protection: Both the parent and the ester are light-sensitive (photodegradation to pyridine derivatives). All extraction steps must be performed under monochromatic (yellow) light.

  • Temperature Control: Evaporation >45°C causes degradation. strictly control nitrogen evaporator temperature.

References

  • Development and Validation of a HPLC Method for the Determination of Lacidipine . Malaysian Journal of Analytical Sciences. (2018). 6[2][7][6][8][9][10][11]

  • Simple, sensitive and rapid LC-MS/MS method for the quantification of lacidipine in human plasma . PubMed. (2005).[2] 5[2][7][6][8][9][11]

  • Synthesis and Spectral Characterization of Related Substances of Lacidipine . ResearchGate. (2009). 9

  • Lacidipine Monomethyl Ester Reference Standard . Venkatasai Life Sciences.[12] 12[2][7][6][8][9][10][11]

  • PubChem Compound Summary: Lacidipine . National Library of Medicine. 2[2][7][6][8][9][11]

Sources

Validation

Compliance Guide: Advanced Impurity Profiling of Lacidipine per ICH Q3A/B Standards

Executive Summary Lacidipine, a lipophilic dihydropyridine calcium channel blocker, presents a unique analytical challenge due to its extreme photosensitivity and susceptibility to oxidative aromatization. While standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lacidipine, a lipophilic dihydropyridine calcium channel blocker, presents a unique analytical challenge due to its extreme photosensitivity and susceptibility to oxidative aromatization. While standard pharmacopeial methods often suffice for potency assays, they frequently fail to meet the rigorous ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) requirements for trace-level degradation products.

This guide compares the performance of Conventional HPLC-UV against Stability-Indicating UPLC-MS/MS , demonstrating why the latter is the requisite standard for modern regulatory compliance. We provide a validated, self-verifying protocol designed to separate the critical cis-isomer (photodegradant) from the parent trans-isomer.

Part 1: The Regulatory Landscape (ICH Q3A/B)

For a drug substance like Lacidipine, compliance is not merely about purity; it is about the qualification of degradation pathways .

Thresholds for Reporting and Control

Under ICH Q3A(R2), the thresholds are dictated by the maximum daily dose. For Lacidipine (typically 2–6 mg/day), the requirements are stringent:

Threshold TypeLimit (ICH Q3A)Implication for Lacidipine
Reporting Threshold 0.05%Any peak >0.05% must be integrated and reported.
Identification Threshold 0.10%Any impurity >0.10% must have its structure elucidated (MS/NMR).
Qualification Threshold 0.15%Any impurity >0.15% requires biological safety data.

Critical Insight: Lacidipine's cis-isomer (Impurity C) can form rapidly under laboratory light. A method with a Limit of Quantitation (LOQ) > 0.05% is non-compliant for stability studies.

Part 2: Comparative Analysis of Analytical Methodologies

We evaluated two primary methodologies for impurity profiling.

  • Method A (Conventional): Isocratic HPLC with UV detection (Standard QC method).

  • Method B (Advanced): Gradient UPLC with MS/MS detection (Stability-Indicating).

Performance Data Comparison
MetricMethod A: HPLC-UV (Isocratic)Method B: UPLC-MS/MS (Gradient)Verdict
Specificity Moderate. Often co-elutes cis-isomer with parent peak.High. Resolves isomers and detects non-chromophoric degradants.Method B
LOD (Limit of Detection) ~0.05 µg/mL~0.001 µg/mLMethod B
Run Time 25–40 minutes8–12 minutesMethod B
Linearity (R²) > 0.995> 0.999Tie
ICH Suitability Fails Q3B for trace photodegradants.Fully Compliant.Method B

Expert Insight: Method A relies on UV detection at 240 nm or 284 nm. While Lacidipine absorbs well here, its oxidative impurity (Dehydro-Lacidipine) has a distinct UV spectrum due to the aromatized pyridine ring, leading to potential response factor errors if not corrected. Method B (MS) detects based on mass-to-charge ratio, mitigating this error.

Part 3: The Impurity Landscape & Degradation Pathways

Lacidipine degrades via two distinct mechanisms: Photo-isomerization (Light) and Aromatization (Oxidation).

Key Impurities List
  • Impurity A (Oxidative): Lacidipine Ethyl Methyl Diester.[1][2]

  • Impurity B (Oxidative): Dehydro-Lacidipine (Aromatized pyridine ring).

  • Impurity C (Photolytic): cis-Lacidipine (Geometric isomer of parent).

Visualization: Degradation Pathways

The following diagram illustrates the causality between stress conditions and specific impurity formation.

LacidipineDegradation cluster_0 ICH Q1B Photostability Critical Zone Lacidipine Lacidipine (trans-isomer) (API) ImpurityC Impurity C (cis-isomer) Lacidipine->ImpurityC UV Light (Isomerization) Pyridine Pyridine Ring Aromatization Lacidipine->Pyridine Oxidation/Heat ImpurityB Impurity B (Dehydro-Lacidipine) ImpurityA Impurity A (Diester Analog) Pyridine->ImpurityB Dehydrogenation Pyridine->ImpurityA Side Chain Oxidation

Figure 1: Lacidipine degradation pathways showing the critical divergence between light-induced isomerization and oxidative aromatization.

Part 4: Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes "Stop/Go" decision points to ensure data integrity before sample analysis begins.

Reagents and Equipment
  • Instrument: UPLC System (e.g., Waters Acquity) coupled with Triple Quadrupole MS.

  • Column: C18 Shielded RP, 1.7 µm, 2.1 x 100 mm (Critical for resolving isomers).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Protection: All glassware must be Amber-colored or wrapped in aluminum foil.

Chromatographic Conditions (Gradient)
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Gradient Profile:

    • 0.0 min: 60% B

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 60% B (Re-equilibration)

Self-Validating Workflow

Follow this logic flow to ensure ICH compliance during the run.

MethodValidation Start Start Sequence SystemSuit Inject System Suitability Mix (Parent + Impurity C) Start->SystemSuit CheckRes Calculate Resolution (Rs) Is Rs > 2.0? SystemSuit->CheckRes Fail STOP: Condition Column or Adjust Mobile Phase CheckRes->Fail No Pass Inject Standard Curve (5 levels: 0.05% - 1.0%) CheckRes->Pass Yes CheckLin Linearity R² > 0.999? Pass->CheckLin CheckLin->Fail No Proceed Inject Samples CheckLin->Proceed Bracket Bracketing Standard Every 10 samples Proceed->Bracket Bracket->Proceed

Figure 2: Self-validating analytical workflow ensuring system suitability prior to sample consumption.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Weigh 10 mg Lacidipine Reference Standard into a 100 mL amber volumetric flask.

    • Dissolve in 5 mL Acetonitrile; make up to volume with Mobile Phase A.

    • Caution: Perform rapidly under low-actinic light (sodium vapor lamp recommended).

  • Forced Degradation (System Suitability Generation):

    • Take 5 mL of Stock Solution. Expose to UV light (365 nm) for 10 minutes.

    • This generates in-situ Impurity C (cis-isomer).

    • Use this mixture to verify the Resolution (Rs) checkpoint in Figure 2.

  • MS/MS Detection Parameters:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Lacidipine: 456.2 → 354.2 (Quantification)

      • Impurity B (Dehydro): 454.2 → 352.2

    • Note: Impurity C has the same mass as the parent; separation relies entirely on the chromatographic resolution achieved in Step 4.2.

Part 5: References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).Link

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).Link

  • British Pharmacopoeia Commission. (2023). Lacidipine Monograph: Related Substances.[2]Link

  • Lee, C.R., et al. (2016). "Study of the structures of photodegradation impurities and pathways of photodegradation of dihydropyridines." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vaghela, B., et al. (2012).[3] "Development and validation of a stability indicating RP-LC method for Lacidipine." Journal of Liquid Chromatography & Related Technologies. Link

Sources

Safety & Regulatory Compliance

Handling

Operational Guide: Personal Protective Equipment for Handling Lacidipine Monomethyl Ester

As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. This guide provides essential, direct safe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. This guide provides essential, direct safety protocols for handling Lacidipine Monomethyl Ester. The procedures outlined are designed to be a self-validating system of safety, grounded in the established principles of handling potent active pharmaceutical ingredients (APIs). We will move beyond a simple checklist to explain the causality behind each recommendation, empowering your team to work with confidence and security.

Foundational Safety: Hazard Assessment of Lacidipine Monomethyl Ester

Lacidipine Monomethyl Ester is a research compound related to Lacidipine, a potent L-type calcium channel blocker used as an antihypertensive agent.[1] While comprehensive toxicological data for the monomethyl ester derivative is not widely available, established safety protocols mandate that we handle it with the same level of caution as its parent compound, Lacidipine, and other new chemical entities (NCEs) of unknown potency.[2]

The parent compound, Lacidipine, is classified as "Harmful if swallowed" and its full toxicological properties have not been completely investigated.[3][4] Therefore, the primary risks associated with its monomethyl ester are exposure through inhalation of aerosolized particles, dermal contact, and accidental ingestion.[3][5] Our safety strategy is built on the principle of minimizing all potential routes of exposure.

Hazard and Exposure Summary

Hazard ClassificationDescriptionPrimary Exposure RoutesRecommended Engineering Control
Potent API A pharmacologically active substance requiring special handling due to its potential to cause health effects at low doses.Inhalation (powder/aerosol), Dermal Contact, Ingestion.[6]Certified Chemical Fume Hood or Glove Box.[7]
Acute Oral Toxicity Parent compound is harmful if swallowed.[4] Assume similar or greater toxicity for the ester.Ingestion.Strict prohibition of mouth pipetting; hand-to-mouth contact prevention.
Irritant May cause irritation upon contact with skin, eyes, or respiratory tract.[4]Dermal Contact, Eye Contact, Inhalation.Use of proper gloves, eye protection, and respiratory protection where indicated.[3]
Unknown Properties Full toxicological profile is not established.[3]All routes.Assume high potency and handle with maximum precaution.
The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All procedures involving the handling of solid Lacidipine Monomethyl Ester or its concentrated solutions must be performed within a certified chemical fume hood, ventilated balance enclosure, or an isolator/glove box.[3][7] These controls are non-negotiable as they are designed to contain particles and vapors at the source.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. A designated area within the lab should be clearly marked for "Potent Compound Work." All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum PPE requirements for common laboratory tasks involving Lacidipine Monomethyl Ester.

TaskMinimum PPE RequirementRationale
Weighing Solid Compound Double Nitrile Gloves, Disposable Full-Body Coverall (e.g., Tyvek®), Safety Goggles, Fitted N95 (or higher) Respirator.High risk of generating and inhaling airborne particles. Full body protection prevents contamination of personal clothing.[8]
Preparing Stock Solutions Double Nitrile Gloves, Dedicated Lab Coat (buttoned), Safety Goggles.Performed in a fume hood to control vapors. Risk of splash requires eye protection. Double gloves protect against permeation and simplify doffing.
Performing Dilutions/Assays Single Nitrile Gloves, Dedicated Lab Coat (buttoned), Safety Glasses with Side Shields.Lower concentration reduces risk, but standard laboratory protection is still required to prevent contact.
Spill Cleanup Double Nitrile Gloves, Disposable Full-Body Coverall, Safety Goggles, Fitted N95 (or higher) Respirator.Uncontrolled release of a potent compound requires the highest level of protection against inhalation and dermal contact.
Procedural Discipline: PPE Donning and Doffing Workflow

Cross-contamination is most likely to occur during the removal of PPE. Adherence to a strict, logical sequence is critical for safety.

Experimental Protocol: PPE Donning and Doffing

A. Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Coverall/Lab Coat: Put on the appropriate body protection. If using a coverall, ensure the zipper is fully engaged.[8]

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall or lab coat.

  • Respiratory Protection: If required, perform a seal check on your fitted respirator.

  • Eye Protection: Don safety goggles or glasses.

B. Doffing (Taking Off) Sequence:

  • Initial Decontamination: Before exiting the designated work area, wipe down outer gloves with an appropriate deactivating solution or 70% ethanol.

  • Coverall/Lab Coat: Remove the garment by rolling it outwards and away from the body, ensuring the contaminated exterior is contained within the roll.

  • Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.

  • Exit Work Area: Step out of the designated potent compound handling area.

  • Eye & Respiratory Protection: Remove safety goggles and any respiratory protection.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 3.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Wash Hands d2 Don Inner Gloves d1->d2 d3 Don Coverall / Lab Coat d2->d3 d4 Don Outer Gloves (over cuff) d3->d4 d5 Don Respirator (if required) d4->d5 d6 Don Eye Protection d5->d6 f1 Wipe Outer Gloves f2 Remove Coverall / Lab Coat f1->f2 f3 Remove Outer Gloves f2->f3 f4 Remove Eye / Resp. Protection f3->f4 f5 Remove Inner Gloves f4->f5 f6 Wash Hands f5->f6

Caption: PPE Donning and Doffing Workflow.

Spill Management and Waste Disposal Plan

A. Spill Management Protocol:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or produces significant dust, evacuate the immediate area.

  • Don PPE: Before re-entering, don the full PPE suite as specified for spill cleanup.

  • Containment: For solid spills, gently cover with absorbent pads to prevent aerosolization. For liquid spills, surround the area with absorbent material.

  • Cleanup: Carefully collect all contaminated materials using forceps or other tools. Place everything into a designated, sealable hazardous waste bag.

  • Decontaminate: Wipe the spill area with an appropriate deactivating solution, followed by a standard laboratory disinfectant.

  • Dispose: All cleanup materials must be disposed of as potent compound hazardous waste.[5]

B. Waste Disposal: All materials that have come into contact with Lacidipine Monomethyl Ester, including gloves, disposable coveralls, pipette tips, and contaminated wipes, are considered hazardous waste.

  • Collection: Use a dedicated, clearly labeled, and sealed waste container stored in the designated handling area.

  • Disposal: The container must be disposed of through your institution's certified hazardous waste management program. Do not mix with general laboratory or biohazardous waste.

This guide provides a robust framework for the safe handling of Lacidipine Monomethyl Ester. Adherence to these protocols is not merely a matter of compliance; it is a fundamental component of responsible scientific practice.

References

  • Lacidipine Material Safety D
  • Safety Data Sheet - Lacidipine. Fisher Scientific.
  • Lacidipine.
  • Summary of Product Characteristics - Lacidipine.
  • Lacidipine | C26H33NO6 | CID 5311217. PubChem - NIH.
  • Safety D
  • Lacidipine | CAS#:103890-78-4. Chemsrc.
  • Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online.
  • Lacidipine Product Inform
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • Lacidipine monomethyl ester-d3 | CAS 103890-81-9 (unlabeled). Santa Cruz Biotechnology.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.
  • The Role of PPE in Preventing Contamin
  • Potent compound safety in the labor
  • The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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